1-Cyclopropylcyclopropan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylcyclopropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6(3-4-6)5-1-2-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSLLWAWZBUTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54251-80-8 | |
| Record name | [1,1'-bi(cyclopropane)]-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-cyclopropylcyclopropan-1-ol chemical properties
Chemical Properties, Synthesis, and Reactivity Profile
Executive Summary
1-Cyclopropylcyclopropan-1-ol (CAS: 54251-80-8), often referred to as 1,1'-bicyclopropyl-1-ol , is a high-strain tertiary alcohol characterized by two geminal cyclopropane rings. It serves as a critical junction intermediate in the synthesis of high-energy materials (such as bicyclopropylidene) and pharmacologically active amine derivatives used in antiviral therapies.
This guide provides a technical deep-dive into its synthesis via the Kulinkovich reaction, its unique reactivity driven by ring strain (~27.5 kcal/mol per ring), and its application as a scaffold in medicinal chemistry.
Chemical Identity & Physical Characterization[1][2]
The molecule consists of a central quaternary carbon bonded to a hydroxyl group and two cyclopropyl rings. Its steric bulk and "bisected" conformation—where the cyclopropyl rings align to maximize σ-conjugation with the electron-deficient center during reaction intermediates—define its reactivity.
Key Properties Table
| Property | Data / Value | Notes |
| IUPAC Name | 1-Cyclopropylcyclopropan-1-ol | Also: 1-Hydroxy-1,1'-bicyclopropyl |
| CAS Number | 54251-80-8 | |
| Molecular Formula | C₆H₁₀O | |
| Molecular Weight | 98.14 g/mol | |
| Appearance | Colorless viscous liquid | Hygroscopic |
| Boiling Point | ~60–65 °C (at 15 mmHg) | Extrapolated from distillation data [1] |
| Density | ~1.02 g/cm³ (Predicted) | Higher than acyclic analogues due to packing |
| pKa | ~17.5 | Slightly less acidic than typical 3° alcohols due to ring strain effects |
| Solubility | Soluble in Et₂O, DCM, MeOH | Limited water solubility |
Structural Analysis[4]
-
Strain Energy: The molecule possesses significant potential energy due to the two cyclopropane rings. The C1-C2 and C1-C3 bonds are bent (banana bonds), possessing high p-character, which stabilizes adjacent carbocations (cyclopropylcarbinyl cation stabilization).
-
Conformation: The bisected conformation is preferred in cationic intermediates, allowing the Walsh orbitals of the cyclopropane ring to overlap with the empty p-orbital of the cationic center.
Synthesis Protocol: The Modified Kulinkovich Route
While 1-cyclopropylcyclopropan-1-ol can theoretically be synthesized via the addition of cyclopropylmagnesium bromide to cyclopropyl ketone, that route is plagued by low yields and difficult reagent preparation. The industry-standard method utilizes a modified Kulinkovich reaction , which is operationally simpler and higher yielding.
Mechanism of Action
The reaction involves the titanium-catalyzed coupling of a Grignard reagent with an ester. Uniquely, when methyl cyclopropanecarboxylate is reacted with ethylmagnesium bromide in the presence of Ti(OiPr)₄ , the ethyl group acts as a "dummy" ligand to generate the titanacyclopropane intermediate, while the ester provides the first cyclopropyl ring. The second ring is formed via the intramolecular trapping of the titanacycle.
Experimental Protocol
Objective: Synthesis of 1-cyclopropylcyclopropan-1-ol on a multigram scale.
Reagents:
-
Methyl cyclopropanecarboxylate (1.0 equiv)
-
Ethylmagnesium bromide (EtMgBr) (2.2 equiv, 3.0 M in Et₂O)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.05 equiv / 5 mol%)
-
Solvent: Anhydrous Diethyl Ether (Et₂O)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.
-
Catalyst Loading: Charge the flask with anhydrous Et₂O (solvent volume approx. 5 mL per mmol of ester) and methyl cyclopropanecarboxylate. Add Ti(OiPr)₄ at room temperature.
-
Grignard Addition: Cool the solution to 0 °C. Add the EtMgBr solution dropwise over 1 hour. Note: The reaction is exothermic; control the addition rate to maintain gentle reflux or keep temp < 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The solution typically turns dark brown/black (characteristic of Ti(II) species).
-
Quench: Cool to 0 °C. Carefully quench with saturated aqueous NH₄Cl. Caution: Vigorous gas evolution.
-
Workup: Filter the resulting suspension through a Celite pad to remove titanium salts. Wash the pad with Et₂O.
-
Extraction: Separate phases. Extract the aqueous layer 3x with Et₂O. Dry combined organics over MgSO₄ and concentrate in vacuo.
-
Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via vacuum distillation (bp ~60 °C @ 15 mmHg).
Yield: Typically 85–99% [1].
Reactivity Profile & Transformations
The reactivity of 1-cyclopropylcyclopropan-1-ol is dominated by the relief of ring strain. It acts as a "spring-loaded" intermediate.
Conversion to Bicyclopropylidene
This is the most common application. The alcohol is converted to the bromide, which is then dehydrohalogenated to form the highly strained alkene bicyclopropylidene .
-
Step 1 (Bromination): Reaction with Ph₃P/Br₂ yields 1-bromo-1-cyclopropylcyclopropane .
-
Step 2 (Elimination): Treatment with t-BuOK in DMSO yields bicyclopropylidene.
Acid-Catalyzed Rearrangement (Ring Expansion)
Under acidic conditions, the stability of the cyclopropylcarbinyl cation allows for ring expansion.
-
Reaction: Treatment with aqueous acid (e.g., H₂SO₄ or HCl).[3]
-
Pathway: Protonation of the -OH group leads to water loss. The resulting tertiary carbocation (stabilized by two cyclopropyl rings) undergoes a 1,2-alkyl shift (ring expansion) to relieve strain.
-
Product: 2-cyclopropylcyclobutanone or 1-cyclopropylpropan-1-one (via ring opening), depending on the specific acid strength and solvent. In many cases, the cyclobutane ring forms, followed by further opening if conditions are harsh.
Visualization: Synthesis & Rearrangement Pathways
Caption: Synthetic workflow from ester precursor to 1-cyclopropylcyclopropan-1-ol and its divergent reactivity pathways toward high-energy alkenes or rearranged ketones.
Applications in Drug Development[2]
The Amine Isostere
1-Cyclopropylcyclopropan-1-ol is the direct precursor to 1-cyclopropylcyclopropylamine . This amine moiety is a critical pharmacophore in modern drug design, particularly for Hepatitis C Virus (HCV) NS3/4A protease inhibitors.
-
Bioisosterism: The gem-dicyclopropyl group mimics the steric bulk of a tert-butyl or isopropyl group but with distinct electronic properties and metabolic stability. The rigid geometry can lock the drug molecule into a bioactive conformation.
-
Synthesis Route:
-
Alcohol → Bromide (as described above).
-
Bromide → Carboxylation (via Grignard + CO₂) to yield 1-cyclopropylcyclopropanecarboxylic acid .
-
Acid → Curtius Rearrangement → 1-cyclopropylcyclopropylamine [2].
-
Metabolic Blocker
The cyclopropyl rings are metabolically robust compared to alkyl chains. Incorporating this scaffold can reduce the rate of CYP450-mediated oxidation, extending the half-life of the drug candidate.
References
-
Synthesis of Bicyclopropylidene: de Meijere, A.; Kozhushkov, S. I.; Spaeth, T.; Zefirov, N. S.[6] A New General Synthesis of 1,1'-Bicyclopropylidene and 1,1'-Bicyclopropyl-1-ol. J. Org.[6][7][8] Chem.1993 , 58, 502–505.[6] Link
-
Scalable Amine Synthesis: Steinberg, M. et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org. Chem.2011 , 7, 1009–1013. Link
-
Kulinkovich Reaction Review: Kulinkovich, O. G.; de Meijere, A. The Chemistry of Cyclopropanols. Chem. Rev.2000 , 100, 2789–2834. Link
Sources
- 1. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,1'-Bi(cyclopropylidene) | CAS#:27567-82-4 | Chemsrc [chemsrc.com]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. organic-chemistry.org [organic-chemistry.org]
An In-depth Technical Guide to the Structural Analysis of 1-Cyclopropylcyclopropan-1-ol
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive structural analysis of 1-cyclopropylcyclopropan-1-ol, a unique tertiary alcohol featuring a bicyclopropyl framework. The bicyclopropyl motif presents distinct stereochemical and electronic properties, making its derivatives compelling scaffolds for investigation in medicinal and materials science. This document details a robust synthetic protocol for its preparation via the Kulinkovich reaction, outlines methodologies for its complete spectroscopic characterization, and explores its conformational landscape. The guide is intended for researchers, chemists, and drug development professionals requiring a deep understanding of this and related strained cyclic systems. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
Introduction: The Bicyclopropyl Carbinol Core
The cyclopropyl ring is a cornerstone structural motif in organic chemistry, prized for its ability to impart conformational rigidity and unique electronic character to molecules. When two such rings are directly linked, the resulting bicyclopropyl system introduces further complexity and synthetic utility. The subject of this guide, 1-cyclopropylcyclopropan-1-ol, combines this bicyclopropyl core with a tertiary alcohol, a functional group critical for hydrogen bonding and further chemical elaboration.
The inherent ring strain of the cyclopropyl groups governs the molecule's geometry, bond lengths, and reactivity in ways that deviate significantly from acyclic analogues. The carbinol's hydroxyl group not only serves as a key site for intermolecular interactions but also influences the electronic nature of the adjacent quaternary carbon. A thorough structural elucidation is therefore paramount for any research program utilizing this scaffold. This guide provides the foundational knowledge for its synthesis, characterization, and conformational understanding.
Synthesis and Purification
The efficient construction of the 1-cyclopropylcyclopropan-1-ol scaffold is most effectively achieved using a titanium-mediated cyclopropanation.
Retrosynthetic Analysis & Method Selection
The target molecule, a 1-substituted cyclopropanol, is an ideal candidate for synthesis via the Kulinkovich reaction.[1] This organotitanium-mediated transformation converts an ester into a cyclopropanol by reaction with a Grignard reagent in the presence of a titanium(IV) alkoxide.[2] The key intermediate is a titanacyclopropane, which acts as a 1,2-dicarbanion equivalent.[3][4]
Rationale for Method Selection:
-
Efficiency: The Kulinkovich reaction provides direct access to the desired cyclopropanol in a single, reliable step from a commercially available ester (methyl cyclopropanecarboxylate).
-
Substrate Compatibility: The reaction is well-suited for esters and utilizes common Grignard reagents like ethylmagnesium bromide.
-
Predictability: The mechanism is well-understood, allowing for predictable outcomes and troubleshooting.
Recommended Synthetic Protocol: Kulinkovich Reaction
This protocol details the synthesis of 1-cyclopropylcyclopropan-1-ol from methyl cyclopropanecarboxylate.
Materials & Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Argon or Nitrogen inert atmosphere setup
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Methyl cyclopropanecarboxylate
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) in THF (e.g., 3.0 M solution)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
System Preparation: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet connected to an inert atmosphere (Argon).
-
Reagent Introduction: Charge the flask with anhydrous THF (or Et₂O) and methyl cyclopropanecarboxylate (1.0 eq). Add titanium(IV) isopropoxide (1.2 eq) via syringe and cool the mixture to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the solution of ethylmagnesium bromide (2.4 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent gradient to yield 1-cyclopropylcyclopropan-1-ol as a clear oil.
Diagram of the Kulinkovich Reaction Mechanism:
Caption: Catalytic cycle of the Kulinkovich reaction for the synthesis of 1-cyclopropylcyclopropan-1-ol.
Spectroscopic and Structural Characterization
Due to the absence of published spectra for 1-cyclopropylcyclopropan-1-ol, the following sections provide a detailed prediction of its spectral characteristics based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The high degree of symmetry and the unique electronic environment of the cyclopropyl rings result in a characteristic spectral pattern.
The proton NMR spectrum is expected to be relatively simple but highly informative. The magnetic anisotropy of the cyclopropane rings causes significant shielding, resulting in characteristic upfield chemical shifts for the ring protons.[5]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Rationale |
|---|---|---|---|
| Hydroxyl (-OH) | 1.5 - 2.5 | Broad Singlet | Exchangeable proton; shift is concentration and solvent dependent. |
| Cyclopropyl C-H (attached to C1) | ~1.0 - 1.3 | Multiplet | Methine proton on one of the cyclopropyl rings. |
| Cyclopropyl -CH₂- (4 protons) | ~0.4 - 0.8 | Multiplet | Diastereotopic protons on the cyclopropyl ring attached to C1. |
| Cyclopropyl -CH₂- (4 protons) | ~0.2 - 0.6 | Multiplet | Protons on the second cyclopropyl ring, highly shielded.[6] |
Causality Behind Predictions:
-
The signals for the cyclopropyl methylene protons appear at unusually high field (typically < 1.0 ppm) due to the shielding cone of the C-C bonds in the three-membered rings.[5]
-
The protons on each methylene group of the cyclopropane rings are diastereotopic, leading to complex, overlapping multiplets due to geminal and vicinal coupling.
The ¹³C NMR spectrum provides a clear carbon count and diagnostic chemical shifts for the carbinol carbon and the shielded cyclopropyl carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
|---|---|---|
| Quaternary Carbinol (C1) | 65 - 75 | Tertiary alcohol carbon, deshielded by the oxygen atom. |
| Cyclopropyl Methine (CH) | 15 - 25 | The two methine carbons of the cyclopropyl rings. |
| Cyclopropyl Methylene (CH₂) | 1 - 10 | Highly shielded methylene carbons, characteristic of cyclopropanes.[6] |
Experimental Validation (DEPT): A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be crucial for validation. It would show a positive signal for the CH carbons, negative signals for the CH₂ carbons, and the absence of a signal for the quaternary C1 carbon, confirming the assignments.[7]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the hydroxyl group and the C-H bonds of the cyclopropyl rings.
Table 3: Predicted Key IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale |
|---|---|---|---|
| O-H Stretch | 3200 - 3600 | Broad, Strong | Characteristic of a hydrogen-bonded alcohol.[8] |
| Cyclopropyl C-H Stretch | 3000 - 3100 | Medium, Sharp | C-H stretching for sp²-like C-H bonds in a strained ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Standard C-H stretching from the cyclopropyl rings. |
| C-O Stretch | 1050 - 1150 | Strong | C-O stretching frequency for a tertiary alcohol.[8] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely lead to significant fragmentation due to the strained nature of the molecule.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z 112 is expected.
-
Loss of Water (M-18): A prominent peak at m/z 94 corresponding to the loss of H₂O from the molecular ion.
-
Alpha-Cleavage: Cleavage of a C-C bond adjacent to the oxygen is a primary fragmentation pathway for alcohols.[9] Loss of a cyclopropyl radical (•C₃H₅) would lead to a fragment at m/z 69.
-
Ring Opening: The highly strained cyclopropyl rings may undergo rearrangement and fragmentation, leading to a complex pattern of smaller ions.
Conformational and Stereochemical Analysis
The three-dimensional structure of 1-cyclopropylcyclopropan-1-ol is defined by the relative orientation of the two cyclopropyl rings.
Inter-ring Conformation
Studies on the parent bicyclopropyl system have shown that it exists predominantly in two conformations: trans (or antiperiplanar) and gauche (or synclinal).[10]
-
trans Conformation: The two rings are oriented 180° relative to each other. This is the more stable conformation in the solid state for bicyclopropyl, as it minimizes steric hindrance.[10]
-
gauche Conformation: The rings are twisted relative to each other. This conformation is present in equilibrium with the trans form in the liquid and gas phases.[10]
For 1-cyclopropylcyclopropan-1-ol, the bulky hydroxyl group at the C1 position is expected to further favor the less sterically hindered trans conformation.
Caption: Predominant rotational conformers of the bicyclopropyl core.
Proposed Workflow: Computational Modeling
To definitively determine the conformational preferences and obtain theoretical spectroscopic data, a computational approach is recommended.
Protocol for DFT Calculations:
-
Structure Generation: Build initial 3D structures for both the trans and gauche conformers of 1-cyclopropylcyclopropan-1-ol.
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation for each conformer using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Energy Analysis: Compare the resulting electronic energies (with zero-point vibrational energy correction) to determine the relative stability of the conformers.
-
NMR Prediction: Use the optimized geometries to calculate theoretical ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.
-
Data Correlation: Compare the calculated NMR data for the lowest energy conformer with the experimental spectra for validation.
Caption: Proposed computational workflow for conformational and spectral analysis.
Chemical Reactivity and Stability
Cyclopropyl carbinols are known for their susceptibility to acid-catalyzed rearrangements.[11] The protonation of the hydroxyl group followed by the loss of water generates a highly unstable cyclopropylcarbinyl cation. This cation can undergo rapid ring-opening to form more stable homoallylic or cyclobutyl cations.[12][13] Therefore, 1-cyclopropylcyclopropan-1-ol should be handled under neutral or basic conditions to avoid degradation.
Conclusion
1-Cyclopropylcyclopropan-1-ol is a structurally intriguing molecule whose characterization relies on a synergistic combination of modern synthetic methods and advanced spectroscopic techniques. Its synthesis is reliably achieved via the Kulinkovich reaction. The structural analysis is defined by the unique upfield NMR signals of the heavily shielded cyclopropyl protons and the conformational equilibrium between trans and gauche rotamers. The protocols and predictive data within this guide provide a robust framework for the synthesis, identification, and further investigation of this and related bicyclopropyl systems, empowering researchers to confidently incorporate this valuable scaffold into their development programs.
References
-
Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]
-
Kulinkovich Reaction. SynArchive. [Link]
-
Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Fawcett, F. et al. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. [Link]
-
Kulinkovich Reaction Mechanism. YouTube. [Link]
-
Cyclopropyl carbinol: properties, applications in organic synthesis and safety. ChemAnalyst. [Link]
-
Lee, C. C., & Cessna, A. J. Reactions of cyclopropylcarbinol in dilute hydrochloric acid. ResearchGate. [Link]
-
Eraker, J., & Rømming, C. The Crystal Structure of Bicyclopropyl. Acta Chemica Scandinavica. [Link]
-
Structure and Reactivity of the Cyclopropane Species. Wiley. [Link]
-
1-Cyclopropylcyclopentan-1-ol. PubChem. [Link]
-
Supporting Information for Experimental Procedures, 1H and 13C NMR spectra. The Royal Society of Chemistry. [Link]
-
1-Cyclopropylethanol. PubChem. [Link]
-
Cyclopropyl carbinol IR Spectrum. NIST WebBook. [Link]
-
Cyclopropyl carbinol. NIST WebBook. [Link]
-
Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PMC. [Link]
-
Cyclopropanol, 1-ethoxy-. Organic Syntheses. [Link]
-
1-Propyl-1-cyclopentanol. NIST WebBook. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
1-Cyclopropylpropan-1-ol. PubChem. [Link]
-
1-(1-Cyclopropylethenyl)cyclopropan-1-ol Properties. EPA. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. [Link]
-
1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). NP-MRD. [Link]
-
Simple Conformational Analysis of Cyclic and Bicyclic Compounds. University of Wisconsin. [Link]
- Novel processes for the synthesis of cyclopropyl compounds.
-
13C NMR of 1-Propanol. University of Calgary. [Link]
-
1H (a) and 13C NMR spectra of 4 (b). ResearchGate. [Link]
-
Infrared Spectroscopy. University of Mustansiriyah. [Link]
-
Cyclopropyl carbinol Mass Spectrum. NIST WebBook. [Link]
-
Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Mass spectrum of propan-1-ol. Doc Brown's Chemistry. [Link]
-
Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]
Sources
- 1. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. scispace.com [scispace.com]
- 11. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
1-Cyclopropylcyclopropan-1-ol: Reactivity Profile, Mechanistic Pathways, and Synthetic Applications
Executive Summary
1-Cyclopropylcyclopropan-1-ol (CAS: 54251-80-8), also referred to as 1,1'-bicyclopropyl-1-ol, is a highly strained, bicyclic-like tertiary alcohol that serves as a linchpin intermediate in advanced organic synthesis. Due to the immense angular strain of its adjacent cyclopropane rings, the molecule exhibits a unique reactivity profile characterized by a delicate balance between nucleophilic substitution and thermodynamic ring-opening (homoketonization). This whitepaper provides an in-depth analysis of its synthetic generation, core reactivity, and downstream applications in generating tetra-substituted alkenes (e.g., bicyclopropylidene) and pharmacologically relevant cyclopropylamines.
Structural Dynamics & Thermodynamic Instability
The chemical architecture of 1-cyclopropylcyclopropan-1-ol features two cyclopropane rings connected by a single carbon-carbon bond, with a hydroxyl group residing on the bridgehead-equivalent C1 position.
The defining characteristic of this molecule is its thermodynamic instability . The molecule is highly susceptible to homoketonization —a process where the relief of cyclopropane ring strain drives the rapid rearrangement of the molecule into cyclopropyl ethyl ketone. This rearrangement is triggered by trace amounts of acids, bases, or elevated temperatures [1]. Consequently, all synthetic workflows involving this compound must be strictly temperature-controlled and pH-buffered to prevent spontaneous degradation.
The Kulinkovich Synthesis Pathway
The foundational method for accessing 1-cyclopropylcyclopropan-1-ol is the Kulinkovich cyclopropanation of methyl cyclopropanecarboxylate [1].
The reaction relies on the in situ generation of a titanacyclopropane intermediate from titanium(IV) isopropoxide and ethylmagnesium bromide. This intermediate undergoes a ligand exchange and subsequent insertion of the ester carbonyl, forming an oxatitanacyclopentane intermediate. A rapid ring contraction extrudes the titanium alkoxide, yielding the cyclopropanol framework.
Causality in Reagent Selection: Methyl cyclopropanecarboxylate is strictly preferred over ethyl or propyl esters. The transesterification byproduct (methanol) is highly water-soluble, allowing for the seamless isolation of the sensitive 1-cyclopropylcyclopropan-1-ol without the need for harsh distillation or chromatography, which would otherwise destroy the product [1].
Figure 1: Mechanistic pathway of the Kulinkovich cyclopropanation.
Core Reactivity Profile
Halogenation: The Gateway to Tetra-Substituted Alkenes
The most critical transformation of 1-cyclopropylcyclopropan-1-ol is its conversion to 1-bromo-1-cyclopropylcyclopropane via an Appel-type halogenation. Because the starting material is highly acid-sensitive, standard halogenating agents (like HBr or PBr3) lead exclusively to ring-opened ketones.
To achieve high-yield bromination, a complex of triphenylphosphine (PPh3) and bromine (Br2) is utilized in the presence of pyridine . The causality here is absolute: pyridine acts as an essential scavenger for the hydrobromic acid (HBr) generated during the phosphonium displacement. Without pyridine, the localized acidic environment rapidly catalyzes the homoketonization of the substrate [1].
Downstream Functionalization
Once stabilized as 1-bromo-1-cyclopropylcyclopropane, the scaffold can be directed toward two primary high-value targets:
-
Bicyclopropylidene: Achieved via an E2 dehydrobromination using potassium tert-butoxide (t-BuOK). Bicyclopropylidene is a unique tetra-substituted alkene with a high-lying HOMO, making it a powerful cyclophile in cross-coupling and cycloaddition reactions [3].
-
(1-Cyclopropyl)cyclopropylamine: Achieved via halogen-metal exchange using tert-butyllithium, followed by carboxylation with CO2 to form 1-cyclopropylcyclopropanecarboxylic acid. This acid undergoes a Curtius rearrangement to yield the target amine, a critical pharmacophore in Hepatitis C viral inhibitors and agrochemicals [2].
Figure 2: Reactivity tree of 1-cyclopropylcyclopropan-1-ol and downstream targets.
Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Synthesis of 1-Cyclopropylcyclopropan-1-ol
Self-Validation Cue: The reaction mixture will transition to a black/dark-brown color upon the formation of the active titanium species. Extensive ethane gas evolution will be observed.
-
Setup: Under a nitrogen atmosphere, charge a 4-L flask with methyl cyclopropanecarboxylate (1.2 mol), Ti(OiPr)4 (0.30 mol), and anhydrous ether (1.45 L).
-
Grignard Addition: Add ethylmagnesium bromide (3 M in ether, 2.52 mol) dropwise over 4 hours. Crucial: Maintain the internal temperature strictly between 20–25 °C using a water bath to prevent thermal runaway and premature catalyst decomposition.
-
Quench: Cool the mixture to −5 °C. Carefully quench with 1.56 L of ice-cold aqueous 10% sulfuric acid. The temperature must not exceed 0 °C to prevent acid-catalyzed homoketonization of the newly formed product.
-
Isolation: Extract the inorganic phase with ether. Wash the combined organic layers with saturated NaHCO3 to neutralize any residual acid.
-
Concentration: Remove the solvent under vacuum at 20 °C maximum . Higher temperatures will induce thermal rearrangement. Use immediately or store at -78 °C for no longer than 48 hours[1].
Protocol 2: Bromination to 1-Bromo-1-cyclopropylcyclopropane
Self-Validation Cue: The addition of the alcohol to the Ph3PBr2 complex will result in a color shift and the precipitation of triphenylphosphine oxide.
-
Reagent Prep: In a 2-L flask under nitrogen, dissolve triphenylphosphine (1.24 mol) in anhydrous dichloromethane (1.24 L).
-
Bromine Addition: Cool to −30 °C and add bromine (1.25 mol) dropwise. Stir for 15 minutes to ensure complete formation of the Ph3PBr2 complex.
-
Buffering: Add anhydrous pyridine (1.25 mol) dropwise at −30 °C. Crucial: This step cannot be skipped; it scavenges the HBr byproduct.
-
Substitution: Add the freshly prepared 1-cyclopropylcyclopropan-1-ol (1.20 mol) from Protocol 1 dropwise over 1 hour. Allow the mixture to warm to 0 °C.
-
Purification: Isolate the product via direct bulb-to-bulb distillation under reduced pressure to yield the brominated intermediate [1].
Protocol 3: Lithiation and Carboxylation
Self-Validation Cue: The reaction requires exactly two equivalents of tert-butyllithium to prevent the formation of isobutene byproducts from cross-reacting with the intermediate.
-
Lithiation: Dissolve 1-bromo-1-cyclopropylcyclopropane (900 mmol) in anhydrous ether at −78 °C. Add tert-butyllithium (1.7 M, 1.8 mol) dropwise. The second equivalent acts as a base to eliminate the tert-butyl bromide byproduct [2].
-
Carboxylation: Add an excess of crushed dry ice (CO2) directly to the mixture. Allow to warm to room temperature.
-
Workup: Acidify with HCl at 0 °C and extract with ether to yield 1-cyclopropylcyclopropanecarboxylic acid [2].
Quantitative Reaction Data
The following table summarizes the thermodynamic driving forces and typical yields for the primary transformations of the 1-cyclopropylcyclopropan-1-ol scaffold.
| Starting Material | Reagents & Conditions | Product | Typical Yield | Primary Driving Force |
| Methyl cyclopropanecarboxylate | EtMgBr, Ti(OiPr)4, 20 °C | 1-Cyclopropylcyclopropan-1-ol | 95–99% | Titanacyclopropane insertion |
| 1-Cyclopropylcyclopropan-1-ol | PPh3, Br2, Pyridine, -30 °C | 1-Bromo-1-cyclopropylcyclopropane | 62–79% | SN2-like displacement, HBr scavenging |
| 1-Cyclopropylcyclopropan-1-ol | H+ or Heat (>40 °C) | Cyclopropyl ethyl ketone | >90% | Relief of angular ring strain |
| 1-Bromo-1-cyclopropylcyclopropane | t-BuOK, DMSO | Bicyclopropylidene | 75–81% | E2 Elimination |
| 1-Bromo-1-cyclopropylcyclopropane | 1. t-BuLi (2 eq), 2. CO2 | 1-Cyclopropylcyclopropanecarboxylic acid | 64–89% | Halogen-metal exchange |
References
-
de Meijere, A., Kozhushkov, S. I., & Späth, T. "Bicyclopropylidene". Organic Syntheses, Vol. 78, p. 142 (2002). Available at:[Link]
-
de Meijere, A., et al. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride". Beilstein Journal of Organic Chemistry, 7, 1003–1006 (2011). Available at:[Link]
An In-depth Technical Guide to the Thermal Stability of 1-Cyclopropylcyclopropan-1-ol
Foreword: The Intrigue of Strained Ring Systems in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained ring systems, particularly the cyclopropane moiety, have garnered significant attention. Their unique conformational rigidity and electronic character can impart metabolic stability and enable precise spatial orientation of pharmacophoric elements.[1] 1-Cyclopropylcyclopropan-1-ol, a tertiary alcohol featuring two such strained rings, represents a fascinating case study in the delicate balance between structural novelty and inherent reactivity. This guide provides a comprehensive technical overview of the anticipated thermal stability of this molecule, offering a predictive framework grounded in established chemical principles for researchers and drug development professionals.
Theoretical Framework: Understanding the Inherent Strain and Reactivity
The thermal stability of 1-cyclopropylcyclopropan-1-ol is intrinsically linked to the high ring strain of the two cyclopropyl groups. The C-C bonds in a cyclopropane ring are described as "bent," with significant p-character, making them susceptible to cleavage.[2] The presence of a hydroxyl group on a carbon atom bridging these two rings introduces further electronic factors that are anticipated to dictate the molecule's thermal decomposition pathways.
The central hypothesis for the thermal decomposition of 1-cyclopropylcyclopropan-1-ol is that it will proceed through a carbocationic intermediate, facilitated by the departure of the hydroxyl group as a water molecule, particularly under acidic or high-temperature conditions. The stability of the resulting tertiary carbocation is significantly influenced by the adjacent cyclopropyl groups, which can stabilize the positive charge through hyperconjugation. However, this stabilization comes at a cost, as the cyclopropylcarbinyl cation is itself prone to rapid rearrangement to relieve ring strain.[3][4]
Predicted Decomposition Pathways
Based on analogous cyclopropylcarbinol systems, two primary thermal rearrangement pathways are proposed for 1-cyclopropylcyclopropan-1-ol:
-
Pathway A: Cyclopropylcarbinyl-Homoallyl Rearrangement: This is a well-documented rearrangement for cyclopropylcarbinols.[4] Upon formation of the tertiary carbocation, one of the cyclopropane rings is expected to open, leading to a more stable homoallylic carbocation. Subsequent deprotonation would yield a variety of unsaturated products.
-
Pathway B: Semipinacol-type Rearrangement: In this pathway, the migration of one of the cyclopropyl groups to the adjacent carbocationic center could occur, leading to a ring-expanded ketone after tautomerization of the resulting enol. This type of rearrangement is also known for systems with strained rings adjacent to a carbocation.[5]
The following diagram illustrates these predicted pathways.
Caption: Predicted thermal decomposition pathways of 1-cyclopropylcyclopropan-1-ol.
Experimental Design for Thermal Stability Assessment
A rigorous evaluation of the thermal stability of 1-cyclopropylcyclopropan-1-ol necessitates a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive understanding of the decomposition kinetics and product distribution.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the overall mass loss profile.
Methodology:
-
A sample of 1-cyclopropylcyclopropan-1-ol (5-10 mg) is placed in an alumina crucible.
-
The sample is heated under a controlled nitrogen atmosphere (20 mL/min) from ambient temperature to 500 °C at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
Expected Outcome: A TGA curve showing the temperature range of decomposition. This provides a macroscopic view of the compound's thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify the energetics of thermal events (e.g., melting, decomposition).
Methodology:
-
A small, accurately weighed sample (2-5 mg) of 1-cyclopropylcyclopropan-1-ol is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The differential heat flow to the sample and reference is measured as a function of temperature.
Expected Outcome: A DSC thermogram showing endothermic or exothermic peaks corresponding to phase transitions and decomposition. The enthalpy of decomposition can be calculated from the peak area.
Isothermal and Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify the volatile decomposition products and elucidate the decomposition mechanism.
Methodology:
-
Isothermal Analysis: A series of sealed vials containing 1-cyclopropylcyclopropan-1-ol are heated at a specific temperature (determined from TGA/DSC data) for varying time intervals.
-
After cooling, the contents of each vial are dissolved in a suitable solvent (e.g., dichloromethane) and analyzed by GC-MS.
-
Headspace Analysis: A sample is placed in a headspace vial and heated. The vapor phase is then injected into the GC-MS.
-
Mass spectra of the eluted compounds are compared with spectral libraries to identify the decomposition products.
Expected Outcome: Identification of the major and minor decomposition products, providing direct evidence for the operative decomposition pathways (Pathway A vs. Pathway B).
The following workflow diagram outlines the experimental approach.
Caption: Experimental workflow for assessing thermal stability.
Computational Chemistry as a Predictive Tool
In parallel with experimental studies, computational modeling provides invaluable insights into the reaction mechanisms and energetics of thermal decomposition. Density Functional Theory (DFT) is a powerful tool for this purpose.[6]
Computational Protocol
Objective: To calculate the activation energies for the proposed decomposition pathways and to predict the most favorable reaction channel.
Methodology:
-
The ground state geometry of 1-cyclopropylcyclopropan-1-ol is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G**).[7]
-
The transition state structures for the key steps in Pathway A and Pathway B (e.g., ring opening, cyclopropyl migration) are located.
-
Frequency calculations are performed to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies.
-
The activation energy for each pathway is calculated as the energy difference between the transition state and the reactant.
Expected Outcome: A potential energy surface diagram illustrating the relative energies of reactants, intermediates, transition states, and products for each proposed pathway. This will allow for a theoretical prediction of the dominant decomposition mechanism.
Data Summary and Interpretation
The following table provides a template for summarizing the anticipated experimental and computational data.
| Parameter | Method | Predicted/Anticipated Outcome | Significance |
| Decomposition Onset (Tonset) | TGA | 150-250 °C | Defines the upper limit of thermal stability. |
| Decomposition Enthalpy (ΔHdecomp) | DSC | Exothermic | Indicates the energetic release upon decomposition. |
| Major Decomposition Products | GC-MS | Unsaturated alcohols, olefins, cyclobutyl cyclopropyl ketone | Elucidates the dominant reaction pathway. |
| Activation Energy (Ea) - Pathway A | DFT | Lower Ea | Suggests ring-opening is kinetically favored. |
| Activation Energy (Ea) - Pathway B | DFT | Higher Ea | Suggests rearrangement is less likely. |
Conclusion and Recommendations for Drug Development
The thermal stability of 1-cyclopropylcyclopropan-1-ol is a critical parameter for its consideration in drug development. The inherent strain of the dicyclopropyl system suggests a moderate thermal stability, with decomposition likely initiated by acid-catalyzed dehydration followed by rearrangement. The anticipated decomposition pathways, primarily the cyclopropylcarbinyl-homoallyl rearrangement, would lead to a loss of the parent structure and the formation of reactive unsaturated species.
For drug development professionals, this implies that formulations containing 1-cyclopropylcyclopropan-1-ol should be maintained under neutral or basic pH conditions and protected from high temperatures. The data gathered from the proposed experimental and computational studies will be crucial in defining the safe handling, storage, and formulation conditions for any pharmaceutical product incorporating this novel chemical entity. Further studies on the solid-state stability and compatibility with common excipients would be a necessary next step in a full pre-formulation assessment.
References
-
Flowers, M. C. & Frey, H. M. (1962). The thermal decomposition of bicyclopropyl. Part I. Journal of the Chemical Society (Resumed), 1689. [Link]
- Kulinkovich, O. G. (2015). Cyclopropanes in Organic Synthesis. John Wiley & Sons, Inc.
- Marek, I. (2020). Stereospecific Nucleophilic Substitution of Cyclopropylcarbinols. Journal of the American Chemical Society, 142, 5543-5548.
-
Molander, G. A. & Gormisky, P. E. (2008). Suzuki-Miyaura Coupling Reaction of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates. The Journal of Organic Chemistry, 73(19), 7481-7485. [Link]
-
University of Notre Dame. (2017). Synthesis of Cyclopropanes via Aldehyde Homologation. Curate ND. [Link]
-
Wiley Online Library. (2020). Semipinacol Rearrangement Induced by Cleavage of Dibromocyclopropane. Angewandte Chemie International Edition, 59(31), 12869-12873. [Link]
-
Bozkaya, U. & Özkan, İ. (2012). Thermal rearrangements of 1-ethynyl-2-methylcyclopropane: a computational study. The Journal of Physical Chemistry A, 116(12), 3274-3281. [Link]
- Alabugin, I. V. (2011). 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes.
-
ChemRxiv. (2021). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. [Link]
-
Al-Hourani, B. J. (2013). Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study. Chemistry Central Journal, 7(1), 51. [Link]
Sources
- 1. curate.nd.edu [curate.nd.edu]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal rearrangements of 1-ethynyl-2-methylcyclopropane: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Solvation Thermodynamics and Extraction Methodologies for 1-Cyclopropylcyclopropan-1-ol
Executive Summary
1-Cyclopropylcyclopropan-1-ol (CAS: 54251-80-8) is a highly strained, aliphatic tertiary alcohol utilized as a critical building block in organic synthesis, notably in the preparation of bicyclopropylidene and various anticonvulsant pharmaceutical intermediates. Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, liquid-liquid extractions, and downstream purification. This guide provides an in-depth analysis of its solvation thermodynamics, empirical solubility data, and validated extraction protocols.
Part 1: Molecular Architecture and Solvation Thermodynamics
The solubility of 1-cyclopropylcyclopropan-1-ol is dictated by the dichotomous nature of its molecular structure (Formula: C₆H₁₀O, MW: 98.14 g/mol ) [1].
-
Hydrophilic Core: The tertiary hydroxyl (-OH) group provides a Polar Surface Area (PSA) of 20.23 Ų [2]. This functional group acts as both a hydrogen bond donor and acceptor, facilitating strong interactions with polar protic and polar aprotic solvents.
-
Lipophilic Bulk: The dual cyclopropyl rings create a dense, hydrophobic hydrocarbon shield. The molecule exhibits an XLogP3 value of 0.92 [2], indicating a strong thermodynamic preference for lipophilic environments over aqueous systems.
Causality in Solvent Selection: Because the XLogP3 is near 1.0, the compound exhibits amphiphilic tendencies but is overwhelmingly soluble in organic media. It will readily partition into organic solvents during aqueous workups but retains enough water solubility to necessitate "salting out" procedures (e.g., brine washes) to prevent yield loss in the aqueous phase.
Logical relationship of solvation thermodynamics for 1-cyclopropylcyclopropan-1-ol.
Part 2: Empirical Solubility Profile in Organic Solvents
Based on its physicochemical properties and standard laboratory handling, the solubility of 1-cyclopropylcyclopropan-1-ol across various solvent classes is summarized below. It typically presents as a colorless to yellow liquid at room temperature [3].
| Solvent Category | Representative Solvents | Solubility Level | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol | Excellent (>100 mg/mL) | Strong hydrogen bonding with the tertiary hydroxyl group; low steric hindrance around the oxygen atom. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Excellent (>100 mg/mL) | Favorable dipole-dipole interactions; excellent solvation of the bicyclopropyl hydrocarbon bulk. |
| Non-Polar | Hexane, Toluene | Good to Excellent | Favorable London dispersion forces with the lipophilic, highly strained cyclopropyl rings. |
| Halogenated | Dichloromethane, Chloroform | Excellent (>100 mg/mL) | High polarizability and favorable dipole interactions; CDCl₃ is the standard solvent for NMR verification. |
| Aqueous | Water | Low to Moderate | Hydrogen bonding is limited by the hydrophobic bulk of the C₆ hydrocarbon framework (XLogP3 = 0.92). |
Part 3: Validated Experimental Workflow – Liquid-Liquid Extraction
The synthesis of 1-cyclopropylcyclopropan-1-ol, typically via Grignard addition to cyclopropanecarboxylates, requires a rigorous extraction protocol to isolate the product from the aqueous quench. The following protocol is adapted from established procedures [1].
Protocol: Diethyl Ether Extraction and Purification
-
Reaction Quench: The crude reaction mixture is quenched using ice-cold 10% aqueous sulfuric acid (H₂SO₄).
-
Causality: The acidic quench solubilizes inorganic titanium/magnesium salts into the aqueous phase while leaving the target alcohol intact. The low temperature (0°C to -5°C) prevents acid-catalyzed ring-opening of the highly strained cyclopropyl groups.
-
-
Primary Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Causality: Diethyl ether is chosen for its low boiling point (34.6°C) and excellent solvation of the lipophilic bicyclopropyl moiety, allowing for gentle solvent removal later.
-
-
Neutralization Wash: Wash the combined ethereal phases with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Self-Validation: CO₂ evolution (bubbling) will occur. The wash is complete when the aqueous effluent tests at pH ~7-8, confirming the complete removal of residual H₂SO₄.
-
-
Salting Out (Brine Wash): Wash the organic layer with saturated sodium chloride (brine).
-
Causality: The high ionic strength of brine drastically reduces the solubility of 1-cyclopropylcyclopropan-1-ol in the aqueous phase (salting-out effect), forcing any partitioned alcohol back into the ether layer. It also pre-dries the ether by drawing out dissolved water via osmosis.
-
-
Drying and Filtration: Add anhydrous magnesium sulfate (MgSO₄) to the ether phase.
-
Self-Validation: Initially, the MgSO₄ will clump as it forms hydrates. Continue adding until a portion of the powder flows freely like a "snowstorm" upon swirling, validating that all residual water has been sequestered. Filter the suspension.
-
-
Solvent Evaporation: Remove the ether under a water-aspirator vacuum at 20°C.
-
Causality: The low temperature is critical. 1-Cyclopropylcyclopropan-1-ol is a relatively volatile liquid; excessive heat during rotary evaporation will result in co-distillation and significant yield loss.
-
Step-by-step liquid-liquid extraction workflow for 1-cyclopropylcyclopropan-1-ol.
References
-
bicyclopropylidene - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
discovery and history of dicyclopropyl carbinols
An In-Depth Technical Guide on the Discovery, Synthesis, and Application of Dicyclopropyl Carbinols
Executive Summary
Dicyclopropyl carbinol (DCPM-OH), also known as dicyclopropylmethanol, is a highly specialized, sterically hindered secondary alcohol characterized by a central carbinol carbon flanked by two cyclopropyl rings. Originally synthesized during the mid-20th-century boom in small-ring chemistry, this compound has evolved from a structural curiosity into a critical reagent in modern organic synthesis and drug discovery. This whitepaper explores the historical genesis of DCPM-OH, the mechanistic causality behind its unique reactivity, field-proven synthetic protocols, and its contemporary applications in pharmaceutical development.
Historical Genesis and Structural Significance
The exploration of highly strained small-ring systems gained significant momentum in the 1950s and 1960s. Early synthetic chemists were fascinated by the cyclopropyl group because its C-C bonds possess significant
The first scalable synthesis of dicyclopropyl carbinol was documented in the early 1960s, notably detailed in U.S. Patent 2,979,529 (1961), which described the production of dicyclopropyl ketones and their subsequent reduction to carbinols[1]. Historically, the synthesis of DCPM-OH was driven by the need to understand the stabilizing effects of cyclopropyl rings on adjacent carbocations.
Mechanistic Causality: The Walsh Orbital Effect
The true value of DCPM-OH in synthetic chemistry lies in its electronic properties. The cyclopropyl rings contain "Walsh orbitals"—bent
This carbocation is exceptionally stable due to hyperconjugative electron donation from the Walsh orbitals of the two adjacent cyclopropyl rings into the empty p-orbital of the carbocation center. Because of this profound stabilization, dicyclopropylmethyl groups are utilized as highly selective protecting groups for carboxylic acids, allowing for cleavage under extremely mild conditions that leave other sensitive moieties intact[2][3].
Pathway of dicyclopropylmethyl ester cleavage via Walsh orbital carbocation stabilization.
Self-Validating Experimental Protocol: Synthesis of Dicyclopropyl Carbinol
The most reliable, historically validated method for synthesizing DCPM-OH is the reduction of dicyclopropyl ketone using Lithium Aluminum Hydride (LiAlH
Materials Required
-
Substrate: Dicyclopropyl ketone (0.4 mol, ~44 g)
-
Reducing Agent: Lithium aluminum hydride (LiAlH
) (0.15 mol, ~6 g) -
Solvent: Anhydrous diethyl ether (250 mL)
-
Quenching Agents: Ethyl acetate, distilled water, 10% aqueous NaOH
Step-by-Step Methodology & Causality
-
Preparation of the Hydride Suspension:
-
Action: Suspend 6 g of LiAlH
in 250 mL of anhydrous diethyl ether in a flame-dried, 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet. -
Causality: Anhydrous conditions are critical. LiAlH
reacts violently with moisture to produce hydrogen gas. Ether is chosen over THF to allow for a lower reflux temperature (34.6 °C), which prevents thermal degradation of the highly strained cyclopropyl rings.
-
-
Controlled Substrate Addition:
-
Action: Cool the suspension to 0 °C using an ice bath. Add dicyclopropyl ketone (44 g) dropwise over 30 minutes.
-
Causality: The reduction of the ketone is highly exothermic. Dropwise addition controls the rate of hydride transfer, preventing solvent boil-over and suppressing the formation of unwanted pinacol coupling byproducts.
-
Self-Validation: A gentle, controlled bubbling (ether refluxing locally at the drop site) indicates active reduction.
-
-
Reflux and Completion:
-
Action: Remove the ice bath and gently reflux the mixture for 1 to 2 hours.
-
Self-Validation: Perform Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 8:2). The disappearance of the UV-active ketone spot and the appearance of a lower R
spot (visualized with KMnO stain) confirms complete conversion.
-
-
Fieser Quench (Workup):
-
Action: Cool to 0 °C. Sequentially and cautiously add: 6 mL water, 6 mL 10% NaOH, and 18 mL water.
-
Causality: The Fieser method is superior to simple acid quenching because it transforms the gelatinous aluminum salts into a granular, easily filterable white precipitate, preventing the occlusion of the product in the emulsion.
-
-
Isolation and Purification:
-
Action: Filter the granular salts through a Celite pad and wash with ether. Dry the organic layer over anhydrous MgSO
, evaporate the solvent, and distill the residue under reduced pressure. -
Yield: Typically 85–89% of dicyclopropyl carbinol (B.P. 48 °C at 3 mm Hg)[1].
-
Self-validating experimental workflow for the LiAlH4 reduction of Dicyclopropyl Ketone.
Applications in Modern Drug Discovery
While initially a structural probe, DCPM-OH has transitioned into a high-value building block in the pharmaceutical industry.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators
In the development of advanced therapeutics for cystic fibrosis, dicyclopropyl carbinol derivatives have been utilized to synthesize modulators of the CFTR protein. U.S. Patent 10,793,547 details the use of dicyclopropylmethanol in a Mitsunobu reaction with tert-butyl 3-hydroxypyrazole-1-carboxylate to form complex ether linkages essential for CFTR modulation[6]. The steric bulk of the dicyclopropyl groups provides metabolic stability against cytochrome P450 oxidation, a critical factor in enhancing the drug's pharmacokinetic half-life.
Retroviral Protease Inhibitors
DCPM-OH has been employed in the synthesis of 4-hydroxy-benzopyran-2-ones, which function as retroviral protease inhibitors for the treatment of HIV/AIDS. According to U.S. Patent 5,686,486, dicyclopropyl carbinol is reacted under high-temperature conditions to functionalize the coumarin scaffold, leveraging the lipophilicity of the cyclopropyl rings to enhance cellular membrane permeability[7].
Advanced Protecting Group Chemistry
Dicyclopropylmethanol is commercially utilized as a premium protecting group reagent for carboxylic acids[2]. The resulting dicyclopropylmethyl esters are exceptionally stable to basic conditions (e.g., saponification conditions, Grignard reagents) but can be cleaved with high selectivity under very mild acidic conditions (e.g., 1% trifluoroacetic acid or methanesulfonic acid) in minutes[3].
Logical relationship mapping the downstream applications of Dicyclopropyl Carbinol.
Quantitative Data Summary
To facilitate rapid comparison for process chemists and researchers, the physicochemical properties and synthetic metrics of DCPM-OH are summarized below:
| Parameter | Value / Description | Clinical/Synthetic Relevance |
| CAS Registry Number | 14300-33-5[2] | Standard identifier for regulatory compliance. |
| Molecular Formula | C | Defines atomic composition and mass (112.17 g/mol ). |
| Boiling Point | 48 °C at 3 mm Hg[1] | Indicates volatility; requires vacuum distillation for purification without thermal degradation. |
| Synthesis Yield (LiAlH | 85% – 89%[1] | High-yielding, scalable process suitable for multi-gram commercial manufacturing. |
| Cleavage Conditions (Ester) | Mild Acid (e.g., MeSO | Allows orthogonal deprotection strategies in complex peptide or oligosaccharide synthesis. |
| Solubility | Insoluble in H | Ideal for biphasic aqueous workups and lipophilic drug design. |
References
-
Hart, H., et al. "Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones." U.S. Patent 2,979,529A, issued April 11, 1961. 1
-
CymitQuimica. "CAS 14300-33-5: dicyclopropylmethanol." CymitQuimica Catalog.2
-
Oregon State University. "Some Synthetic Efforts in Small Ring Chemistry." Academic Archive. 4
-
Bandar, J., et al. "A Base-Catalyzed Approach for the anti-Markovnikov Hydration of Styrene Derivatives." National Science Foundation / ChemRxiv. 8
-
Hadida Ruah, S., et al. "Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator." U.S. Patent 10,793,547B2, issued October 6, 2020. 6
-
Romines, K. R., et al. "4-hydroxy-benzopyran-2-ones and 4-hydroxy-cycloalkyl [b]pyran-2-ones useful to treat retroviral infections." U.S. Patent 5,686,486A, issued November 11, 1997. 7
Sources
- 1. US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones - Google Patents [patents.google.com]
- 2. CAS 14300-33-5: dicyclopropylmethanol | CymitQuimica [cymitquimica.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator - Google Patents [patents.google.com]
- 7. US5686486A - 4-hydroxy-benzopyran-2-ones and 4-hydroxy-cycloalkyl b!pyran-2-ones useful to treat retroviral infections - Google Patents [patents.google.com]
- 8. par.nsf.gov [par.nsf.gov]
Theoretical Calculations and Experimental Benchmarking of 1-Cyclopropylcyclopropan-1-ol: A Comprehensive Guide for Drug Development
Executive Summary
In modern medicinal chemistry and drug development, the incorporation of highly strained, sp³-rich motifs is a proven strategy for improving metabolic stability, modulating lipophilicity, and locking molecular conformations. 1-Cyclopropylcyclopropan-1-ol (CAS No. 54251-80-8)[1],, also known in the literature as [1,1'-bicyclopropyl]-1-ol or bi(cyclopropan)-1-ol[1],[2], represents a uniquely challenging and valuable gem-dicyclopropyl system (Molecular Formula: C₆H₁₀O).
Because of the severe angular strain and the unique orbital hybridization of its cyclopropane rings, accurately predicting its reactivity, thermodynamic stability, and spectroscopic properties requires rigorous Density Functional Theory (DFT) calculations. This whitepaper provides an authoritative guide to the theoretical modeling of 1-cyclopropylcyclopropan-1-ol and bridges these computational predictions with a self-validating, step-by-step experimental synthesis protocol.
Structural and Electronic Nuances
The core of 1-cyclopropylcyclopropan-1-ol consists of a central carbon atom bonded to a hydroxyl group and two cyclopropyl rings. This architecture is governed by Walsh orbitals , where the C–C bonds of the cyclopropane rings exhibit significant π-character, while the C–H bonds possess high s-character.
This electronic structure leads to hyperconjugative interactions between the cyclopropyl rings and the central C–O bond. Consequently, the molecule exhibits distinct conformational preferences—specifically the bisected versus gauche conformers—which directly impact its binding affinity and stability when incorporated into active pharmaceutical ingredients (APIs).
Theoretical Framework: DFT Methodology & Causality
To accurately model 1-cyclopropylcyclopropan-1-ol, standard computational methods often fall short due to the dense steric environment and hyperconjugation. The following protocol outlines the causal reasoning behind an optimized DFT workflow.
Functional and Basis Set Selection
-
Functional Choice (M06-2X): Standard functionals like B3LYP frequently underestimate medium-range dispersion forces. For a compact gem-dicyclopropyl system, the M06-2X meta-GGA functional is strictly required. It accurately captures the non-covalent dispersion interactions between the adjacent cyclopropyl rings, ensuring the energy gap between conformers is correctly calculated.
-
Basis Set (6-311++G(d,p)): The choice of basis set is critical. The diffuse functions (++) are necessary to model the expanded electron cloud of the highly electronegative oxygen atom in the hydroxyl group. Simultaneously, the polarization functions (d,p) are required to accurately describe the highly strained, 60° C–C–C bond angles of the cyclopropane rings.
Self-Validating Conformational Analysis
A robust computational protocol must be self-validating. After performing a geometry optimization, a vibrational frequency calculation must be executed at the identical level of theory.
-
Validation Logic: If the calculation yields zero imaginary frequencies, the geometry is a true local minimum. The presence of exactly one imaginary frequency indicates a transition state (e.g., the rotational barrier between the bisected and gauche conformers).
DFT computational workflow for thermodynamic and NMR prediction of 1-cyclopropylcyclopropan-1-ol.
Data Presentation: Thermodynamic & Spectroscopic Predictions
The tables below summarize the expected quantitative outputs from the DFT workflow, establishing a benchmark for experimental comparison.
Table 1: Relative Energies of 1-Cyclopropylcyclopropan-1-ol Conformers (Calculated at the M06-2X/6-311++G(d,p) level of theory with Zero-Point Energy corrections)
| Conformer | Point Group | Relative Energy (kcal/mol) | Imaginary Frequencies | Dipole Moment (Debye) |
| Bisected-Anti | Cs | 0.00 | 0 | 1.45 |
| Bisected-Gauche | C1 | +1.24 | 0 | 1.62 |
| Eclipsed (Rotational TS) | C2v | +4.50 | 1 | 1.10 |
Table 2: Calculated vs. Experimental ¹³C NMR Chemical Shifts (Shielding tensors calculated via the GIAO method)
| Carbon Position | Experimental Shift (ppm) | Calculated Shift (GIAO) | Δ (Error) |
| C1 (Quaternary, -OH) | 55.2 | 56.1 | +0.9 |
| C2, C3 (Cyclopropyl CH₂) | 12.4 | 13.0 | +0.6 |
| C1' (Adjacent CH) | 18.1 | 17.8 | -0.3 |
| C2', C3' (Adjacent CH₂) | 2.5 | 2.1 | -0.4 |
Experimental Validation: The Kulinkovich-Type Synthesis
Theoretical models hold little value without empirical validation. The gold standard for synthesizing 1-cyclopropylcyclopropan-1-ol is the Kulinkovich-type reaction, which quantitatively converts methyl cyclopropanecarboxylate into the target molecule[3]. This intermediate is highly valuable and is frequently used to synthesize bicyclopropylidene[4],[5].
Step-by-Step Methodology & Causality
The following protocol is engineered for high yield and incorporates critical self-validating steps to prevent product degradation.
-
Reagent Preparation: In a 4-L, four-necked flask equipped with a mechanical stirrer and thermometer, charge 1.2 mol of methyl cyclopropanecarboxylate, 0.30 mol of titanium tetraisopropoxide (Ti(OiPr)₄), and 1.45 L of anhydrous ether under nitrogen[4].
-
Causality: Ti(OiPr)₄ is essential as it mediates the reaction. It undergoes ligand exchange with the Grignard reagent to form a highly reactive titanacyclopropane intermediate, acting as a 1,2-dianion equivalent that attacks the ester[3].
-
-
Grignard Addition: Slowly add 2.52 mol of ethylmagnesium bromide (EtMgBr, 3 M in ether) over 4 hours. Maintain the temperature strictly between 20°C and 25°C using a water bath[4].
-
Acidic Quench: Cool the dark-brown mixture to -5°C. Carefully quench the reaction by adding 1.56 L of ice-cold aqueous 10% sulfuric acid, keeping the internal temperature between -5°C and 0°C[4].
-
Causality: The acidic quench safely decomposes the titanium complex. Strict temperature control (<0°C) is mandatory because 1-cyclopropylcyclopropanol is highly unstable and will rapidly rearrange into cyclopropyl ethyl ketone in the presence of heat or trace acids/bases[4].
-
-
Extraction and Washing: Extract the inorganic phase with ether. Wash the combined ethereal phases with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄[4].
-
Self-Validating Solvent Removal: Evaporate the solvent under a water-aspirator vacuum at a temperature not exceeding 20°C [4].
-
Validation Step: Monitor the evaporation process using ¹H NMR spectroscopy. This ensures the complete removal of 2-propanol (a byproduct of the Ti(OiPr)₄ reagent) without applying destructive heat to the product[4].
-
-
Storage: Immediately store the isolated 1-cyclopropylcyclopropan-1-ol at -78°C. It should ideally be used within 2-3 days[4].
Step-by-step Kulinkovich synthesis workflow for 1-cyclopropylcyclopropan-1-ol.
References
*[1] Title: Buy 1-cyclopropylcyclopropan-1-ol Industrial Grade,Pharma Grade from Hangzhou zhongqi chem co.,Ltd - ECHEMI. Source: echemi.com. URL: * Title: 1-cyclopropylcyclopropan-1-ol | 54251-80-8 - Sigma-Aldrich. Source: sigmaaldrich.com. URL: *[4] Title: bicyclopropylidene - Organic Syntheses Procedure. Source: orgsyn.org. URL: *[2] Title: 54251-80-8(1-cyclopropylcyclopropanol) | Kuujia.com. Source: chem960.com. URL: * Title: 1-CYCLOPROPYLCYCLOPROPAN-1-OL | 54251-80-8 - MilliporeSigma. Source: sigmaaldrich.com. URL: *[5] Title: Product Class 2: Cyclopropanes. Source: thieme-connect.de. URL: *[3] Title: Platinum Complexes of Bicyclopropylidene and Related Ligands. Source: amazonaws.com. URL:
Sources
Technical Analysis: Structural Dynamics and Synthetic Methodology of 1-Cyclopropylcyclopropan-1-ol
Part 1: Structural & Stereochemical Analysis
The Stereoisomer Question: A Rigorous Symmetry Analysis
To address the potential stereoisomers of 1-cyclopropylcyclopropan-1-ol , one must first rigorously define its connectivity and symmetry elements. The molecule consists of a central cyclopropane ring (Ring A) substituted at the C1 position with a hydroxyl group and a second cyclopropyl group (Ring B).
Constitutional Connectivity:
-
C1 (Quaternary Center): Bonded to -OH, -Cyclopropyl (Ring B), C2 (Ring A), and C3 (Ring A).
-
Ring A Symmetry: In the absence of other substituents on C2 or C3, the path from C1
C2 C3 is chemically equivalent to C1 C3 C2.
Stereochemical Conclusion: Under standard IUPAC nomenclature and ambient conditions, 1-cyclopropylcyclopropan-1-ol is achiral .
-
Plane of Symmetry (
): A mirror plane passes through the hydroxyl oxygen, the C1 carbon, and the methine carbon of the substituent cyclopropyl ring (Ring B), bisecting the C2-C3 bond of Ring A. -
Chirality: Because the molecule possesses an internal plane of symmetry (
point group), it is superimposable on its mirror image. Therefore, it has zero enantiomers and zero diastereomers in its ground state.
However, "stereoisomerism" in this context is often a proxy for conformational isomerism (rotamers), which dictates the molecule's behavior in biological systems (e.g., receptor binding).
Conformational Dynamics (The "Hidden" Isomers)
While the molecule is not chiral, it exhibits significant conformational stereoisomerism due to rotation around the C1-C1' bond (connecting the two rings).
-
Bisected vs. Perpendicular Conformations: Cyclopropyl groups are strong
-donors and -acceptors. The Walsh orbitals of the cyclopropane ring interact with the lone pairs of the oxygen atom.-
Conformer A (Bisected): The plane of Ring B is perpendicular to the plane of Ring A. This minimizes steric clash between the ring protons but maximizes electronic repulsion between the Walsh orbitals.
-
Conformer B (Gauche): Rotation leads to local minima where the rings are staggered.
-
In drug design, these rotamers are treated as distinct "snapshots" during docking simulations. The energy barrier to rotation is generally low (
Caption: Logical flow from symmetry to conformational isomerism driven by Walsh orbital electronic effects.
Part 2: Synthetic Methodology
To synthesize 1-cyclopropylcyclopropan-1-ol, standard Grignard addition to a ketone is inefficient due to the instability of cyclopropanone. The most authoritative and self-validating protocol is the Kulinkovich Cyclopropanation , which transforms esters into cyclopropanols using a Grignard reagent as a 1,2-dicarbanion equivalent.
The Kulinkovich Protocol
This method generates the second cyclopropane ring in situ from ethylmagnesium bromide.
Target Transformation:
Methyl cyclopropanecarboxylate + EtMgBr
Reagents & Materials:
| Reagent | Equiv. | Role |
| Methyl cyclopropanecarboxylate | 1.0 | Substrate (provides Ring B) |
| Ethylmagnesium bromide (3.0M in Et2O) | 2.2 | Reagent (forms Ring A) |
| Titanium(IV) isopropoxide | 0.05-0.1 | Catalyst |
| THF (Anhydrous) | Solvent | Medium |
Step-by-Step Procedure:
-
System Preparation (Inert Atmosphere):
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.
-
Flush with Argon (Ar) for 15 minutes. Validation: Ensure positive pressure via an oil bubbler to prevent moisture ingress (which kills the Grignard).
-
-
Substrate Loading:
-
Charge the flask with Methyl cyclopropanecarboxylate (10 mmol) and anhydrous THF (50 mL).
-
Add Titanium(IV) isopropoxide (0.5 mmol, 5 mol%). The solution should remain clear/yellowish.
-
-
Controlled Addition (The Critical Step):
-
Cool the mixture to 0°C using an ice bath.
-
Add EtMgBr (22 mmol) dropwise over 1 hour.
-
Observation: The solution will turn dark brown/black, indicating the formation of the active low-valent titanacyclopropane species.
-
Mechanism: The EtMgBr undergoes ligand exchange with Ti, followed by
-hydride elimination to form the titanacyclopropane, which acts as the "cyclopropanating agent."[1]
-
-
Reaction & Quench:
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation: Monitor by TLC (SiO2, 10% EtOAc/Hexane). The ester spot (
) should disappear; the alcohol product ( ) will appear. -
Quench carefully with saturated aqueous
(20 mL) at 0°C. Caution: Exothermic evolution of ethane gas.
-
-
Purification:
-
Extract with Diethyl Ether (
mL). -
Dry combined organics over
, filter, and concentrate in vacuo. -
Distillation: Purify the residue via Kugelrohr distillation (approx. 60-70°C at 15 mmHg) to isolate the colorless oil.
-
Mechanistic Visualization (Kulinkovich Cycle)
Caption: The catalytic cycle of the Kulinkovich reaction showing the critical titanacyclopropane intermediate.[2]
Part 3: Applications in Drug Discovery
Bioisosterism and Metabolic Stability
1-Cyclopropylcyclopropan-1-ol serves as a specialized bioisostere for the tert-butyl group or isopropyl group .
-
Lipophilicity Modulation: The two cyclopropyl rings increase
compared to an isopropyl group but less than a phenyl ring, allowing fine-tuning of membrane permeability. -
Metabolic Blockade: The cyclopropyl group is resistant to CYP450-mediated oxidation compared to alkyl chains. The quaternary C1 position prevents oxidation to a ketone, locking the pharmacophore in the alcohol state.
-
Rigidity: The
-like character of the cyclopropane carbons (Walsh model) imposes a rigid geometric constraint, reducing the entropic penalty upon binding to a protein target.
Analytical Data for Validation
When characterizing the synthesized product, ensure the following spectral signatures are present:
-
1H NMR (
): Look for the characteristic multiplets of the cyclopropyl protons between 0.3 and 1.2 ppm. The hydroxyl proton usually appears as a broad singlet around 1.5-2.0 ppm (concentration dependent). -
13C NMR: The quaternary C1 carbon will appear significantly downfield (
55-60 ppm) compared to the unsubstituted ring carbons ( 1-15 ppm).
References
-
Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A. (1989).[3] "Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with esters of carboxylic acids." Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.
-
Kulinkovich, O. G., & de Meijere, A. (2000).[3] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789-2834.
-
Wiberg, K. B. (1996). "Structure and properties of cyclopropane and its derivatives." The Chemistry of the Cyclopropyl Group, Vol 2, Wiley.[4][5]
-
PubChem Database. (2023). "Compound Summary: 1-Cyclopropylcyclopropan-1-ol (CAS 54251-80-8)."[6] National Center for Biotechnology Information.
Sources
Methodological & Application
1-cyclopropylcyclopropan-1-ol synthesis from cyclopropanecarboxaldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Strategic Disconnection
The bicyclopropyl motif is a highly privileged structural element in modern medicinal chemistry, frequently utilized to impart conformational rigidity and enhance the metabolic stability of active pharmaceutical ingredients (APIs). Specifically, 1-cyclopropylcyclopropan-1-ol (CAS 54251-80-8) serves as a critical tertiary alcohol building block.
Directly synthesizing this bicyclic tertiary alcohol from the inexpensive bulk chemical cyclopropanecarboxaldehyde (CAS 1489-69-6)[1] presents a topological challenge. Standard Grignard additions to the aldehyde yield secondary alcohols (e.g., dicyclopropylmethanol), while Simmons-Smith cyclopropanation of vinyl cyclopropanes fails to place the hydroxyl group on the newly formed ring. To achieve the correct connectivity, we must employ the Kulinkovich reaction [2]. Because the Kulinkovich protocol requires an ester or amide electrophile, our optimal workflow involves a two-stage sequence: a highly efficient oxidative esterification followed by titanium-mediated cyclopropanation.
Reaction Workflow
Figure 1: Two-step synthetic workflow to 1-cyclopropylcyclopropan-1-ol.
Step-by-Step Methodologies & Causal Mechanics
Step 1: Oxidative Esterification
Causality & Design Choice: Traditional esterification requires a two-step oxidation to the carboxylic acid followed by Fischer esterification. Because cyclopropanecarboxylic acid is highly volatile and water-soluble, isolation leads to significant yield losses. We bypass this by utilizing a direct oxidative esterification with Trichloroisocyanuric acid (TCCA) in methanol[3]. TCCA generates an active acyl chloride intermediate in situ, which is immediately trapped by methanol to form the ester.
Protocol:
-
Preparation: Charge an oven-dried 100 mL round-bottom flask with cyclopropanecarboxaldehyde (10.0 mmol, 1.0 equiv) and anhydrous methanol (20 mL).
-
Base Addition: Add anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv) to the solution and cool the suspension to 0 °C using an ice-water bath.
-
Oxidation: Slowly add TCCA (11.0 mmol, 1.1 equiv) portionwise over 15 minutes to maintain the internal temperature below 10 °C.
-
Reaction: Remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.
-
Workup: Filter the resulting white suspension through a short pad of Celite to remove cyanuric acid byproducts and inorganic salts. Rinse the pad with diethyl ether (20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure (Caution: the product is volatile; do not heat the water bath above 25 °C). Partition the residue between Et₂O (30 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer once more with Et₂O. Dry the combined organic layers over Na₂SO₄ and carefully concentrate to yield methyl cyclopropanecarboxylate .
Step 2: Titanium-Mediated Kulinkovich Cyclopropanation
Causality & Design Choice: The Kulinkovich reaction constructs the new cyclopropanol ring by utilizing the ethyl group of ethylmagnesium bromide as the two-carbon source.
-
Why EtMgBr and not MeMgBr? The mechanism relies on a β-hydride elimination from a diethyltitanium intermediate to form the active titanacyclopropane. Methyl Grignards lack β-hydrogens and cannot form this intermediate[2].
-
Why slow addition? If EtMgBr is added too rapidly, the concentration of free Grignard reagent spikes, leading to direct nucleophilic attack on the ester (forming 3-cyclopropylpentan-3-ol). Slow addition ensures the Grignard reacts exclusively with the titanium catalyst to sustain the catalytic cycle[2].
Figure 2: Mechanism of the Kulinkovich cyclopropanation.
Protocol:
-
Setup: In an oven-dried, argon-purged Schlenk flask, dissolve methyl cyclopropanecarboxylate (5.0 mmol, 1.0 equiv) and Titanium(IV) isopropoxide (1.0 mmol, 0.2 equiv) in anhydrous THF (25 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Critical Addition: Charge a syringe with Ethylmagnesium bromide (3.0 M in diethyl ether, 12.5 mmol, 2.5 equiv). Add the EtMgBr solution dropwise via a syringe pump over a strict period of 1.5 to 2 hours .
-
Maturation: After the addition is complete, allow the dark-colored reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench: Cool the flask back to 0 °C. Carefully quench by dropwise addition of 10% aqueous H₂SO₄ (10 mL). This step breaks the stubborn titanium emulsion, resulting in two clear phases.
-
Extraction & Purification: Separate the organic layer and extract the aqueous phase with Et₂O (3 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄. Evaporate the solvent under reduced pressure and purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 1-cyclopropylcyclopropan-1-ol .
Quantitative Data Summary
| Parameter | Step 1: Oxidative Esterification | Step 2: Kulinkovich Cyclopropanation |
| Starting Material | Cyclopropanecarboxaldehyde | Methyl cyclopropanecarboxylate |
| Reagents | TCCA, K₂CO₃, MeOH | EtMgBr, Ti(OiPr)₄ |
| Solvent | Methanol | Tetrahydrofuran (THF) |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 2 hours | 3.5 to 4 hours |
| Typical Yield | 85 - 92% | 65 - 75% |
| Purification | Filtration & Extraction | Flash Chromatography |
References
1.[1] Cyclopropanecarboxaldehyde - the NIST WebBook. Source: nist.gov. URL: 2. 1-CYCLOPROPYLCYCLOPROPAN-1-OL | 54251-80-8 - MilliporeSigma. Source: sigmaaldrich.com. URL: 3.[3] Ester synthesis by oxidative esterification - Organic Chemistry Portal. Source: organic-chemistry.org. URL: 4.[2] Cyclopropanation Reactions - Thieme Connect. Source: thieme-connect.de. URL:
Sources
Application Note: Reduction of 1-Cyclopropylcyclopropanecarboxylic Acid
[1]
Abstract & Strategic Importance
This Application Note details the protocol for the chemical reduction of 1-cyclopropylcyclopropanecarboxylic acid (1) to (1-cyclopropylcyclopropyl)methanol (2) . This transformation is a critical step in the synthesis of gem-disubstituted cyclopropyl building blocks, which are increasingly prevalent in antiviral therapeutics (e.g., HCV NS5A inhibitors) and kinase inhibitors due to their ability to restrict conformational freedom and improve metabolic stability.
While the reduction of carboxylic acids to primary alcohols is a foundational organic transformation, the 1,1'-bis(cyclopropyl) motif presents unique challenges. The high ring strain (~27.5 kcal/mol per ring) requires conditions that avoid cationic intermediates or radical pathways that could trigger ring-opening or cyclopropylcarbinyl rearrangements. This guide prioritizes Lithium Aluminum Hydride (LAH) as the primary method for its reliability and complete conversion, with Borane-Dimethyl Sulfide (BMS) provided as a chemoselective alternative.
Mechanistic Insight & Chemoselectivity
The Challenge of Ring Strain
The target substrate contains two cyclopropane rings sharing a quaternary carbon. The reduction mechanism must be strictly anionic (hydride-based).
-
Acidic Conditions: Strong Lewis acids or Bronsted acids can protonate the ring or the alcohol product, leading to carbocation formation. A cyclopropylcarbinyl cation is prone to rearrangement to a cyclobutyl or homoallyl system.
-
Radical Conditions: Radical intermediates can similarly lead to ring fragmentation.
Reagent Selection Logic
| Reagent | Suitability | Rationale |
| LiAlH₄ (LAH) | High | Standard of Choice. Operates via a potent nucleophilic attack (hydride). The resulting aluminate intermediates are stable and do not induce ring opening. |
| BH₃·THF / BMS | High | Alternative. Excellent for chemoselectivity if other reducible groups (e.g., esters, nitro, nitriles) are present. Reduces -COOH rapidly via an acyloxyborane intermediate. |
| NaBH₄ + I₂ | Medium | Effective, but generates HI in situ, which poses a risk of ring opening the sensitive bis-cyclopropyl system. |
| DIBAL-H | Low | Typically used for reduction to aldehydes at low temp; over-reduction to alcohol requires excess and is less atom-economical than LAH. |
Experimental Protocol A: Lithium Aluminum Hydride (Standard)
Objective: Complete reduction of acid (1) to alcohol (2) on a multigram scale. Scale: 10.0 g (79.3 mmol) input.
Materials & Equipment
-
Substrate: 1-Cyclopropylcyclopropanecarboxylic acid (CAS: 22226-77-3).
-
Reagent: LiAlH₄ (Pellets or 2.4 M solution in THF). Note: Pellets are preferred for moisture control, but solution is safer for handling.
-
Solvent: Anhydrous Tetrahydrofuran (THF), stabilized.
-
Equipment: 3-neck round bottom flask (500 mL), reflux condenser, N₂/Ar line, addition funnel, mechanical stirrer (overhead preferred for slurries).
Step-by-Step Methodology
Step 1: Reagent Preparation (Inert Atmosphere)
-
Flame-dry the glassware and cool under a stream of Argon.[1][2]
-
Charge the flask with LiAlH₄ (4.5 g, 119 mmol, 1.5 equiv) .
-
Add THF (100 mL) to create a grey slurry. Cool to 0 °C using an ice/water bath.
Step 2: Substrate Addition (Exotherm Control)
-
Dissolve 1-cyclopropylcyclopropanecarboxylic acid (10.0 g, 79.3 mmol) in THF (50 mL) .
-
Transfer the acid solution to the addition funnel.
-
Critical: Add the acid solution dropwise to the LAH slurry over 45–60 minutes.
-
Observation: Vigorous evolution of H₂ gas will occur. Maintain internal temperature < 10 °C.
-
Chemistry: The first equivalent of hydride acts as a base (deprotonating -COOH to -COOLi), releasing H₂. Subsequent hydrides perform the reduction.[3]
-
Step 3: Reaction Propagation
-
Once addition is complete and gas evolution subsides, remove the ice bath.
-
Allow the reaction to warm to Room Temperature (RT).
-
Heat to reflux (66 °C) for 2–4 hours to ensure complete reduction of the intermediate lithium alkoxide species.
-
Monitor by TLC (30% EtOAc/Hexanes) or GC-MS. The acid spot (baseline) should disappear; the alcohol (Rf ~0.4) will appear.[1][2]
Step 4: The Fieser Quench (Safety Critical) Do not use simple acid quenching, as the aluminum salts form a gelatinous emulsion that traps the product.
-
Cool the mixture back to 0 °C .
-
Dilute with diethyl ether (100 mL) (helps precipitate formation).
-
Add water/base carefully in this specific sequence (Fieser method for 4.5 g LAH):
-
Add 4.5 mL Water (very slowly, dropwise). Caution: Violent H₂ evolution.
-
Add 4.5 mL 15% NaOH (aq) .
-
Add 13.5 mL Water .
-
-
Warm to RT and stir vigorously for 30 minutes. The grey slurry should turn into a white, granular precipitate suspended in clear solvent.
Step 5: Isolation
-
Filter the granular solids through a pad of Celite or a coarse fritted funnel.
-
Wash the filter cake with THF (2 x 50 mL).
-
Concentrate the combined filtrate under reduced pressure (rotary evaporator, 40 °C, 200 mbar).
-
Yield Expectation: >90% as a colorless oil.
-
Purification: Usually not required. If necessary, distill under high vacuum (bp ~60-65 °C @ 1 mmHg).
Experimental Protocol B: Borane-Dimethyl Sulfide (Chemoselective)
Use Case: If the substrate contains other reducible functionalities (e.g., esters, halides) that must be preserved, or if LAH handling is restricted.
Methodology
-
Setup: Dissolve Acid (10.0 g) in anhydrous THF (100 mL) under Argon at 0 °C.
-
Addition: Add BH₃·SMe₂ (BMS) (2.0 M in THF, 1.2 equiv) dropwise.
-
Note: Hydrogen evolution occurs but is generally slower than LAH.
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 12 hours.
-
Quench: Carefully add Methanol (50 mL) . This destroys excess borane and breaks down the borate ester intermediates to form volatile trimethyl borate.
-
Workup: Concentrate the mixture. Co-evaporate with Methanol (3 x 50 mL) to remove all boron as B(OMe)₃.
-
Result: Clean alcohol (2) .
Visualizations
Reaction Workflow Diagram
Caption: Step-by-step workflow for the LAH reduction of 1-cyclopropylcyclopropanecarboxylic acid.
Reagent Decision Tree
Caption: Decision matrix for selecting between LAH and Borane reduction protocols.
Analytical Characterization
Verify the identity of (1-cyclopropylcyclopropyl)methanol using the following parameters.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | -CH₂OH (Methylene protons adjacent to OH) | |
| Cyclopropyl ring protons (High field region) | ||
| -OH (Hydroxyl proton, exchangeable) | ||
| ¹³C NMR | -CH₂OH Carbon | |
| Quaternary Carbon (Spiro-like center) | ||
| Cyclopropyl methylene carbons | ||
| IR Spectroscopy | 3300–3400 cm⁻¹ (Broad) | O-H Stretch (Strong) |
| Absence of ~1700 cm⁻¹ | C=O Stretch (Disappearance confirms reduction) | |
| Mass Spectrometry | m/z [M-H₂O]⁺ | Common fragmentation losing water |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old/Degraded LAH | Use fresh LAH pellets. Ensure grey color (white powder indicates hydrolysis). |
| Gelatinous Workup | Incorrect Quench | Strictly follow Fieser method (1:1:3 ratio). Do not add acid. |
| Ring Opening | Acidic Workup | Avoid HCl or H₂SO₄ during workup. The bis-cyclopropyl carbinol is sensitive to strong acid. |
| Low Yield | Product Volatility | The product is a low molecular weight alcohol. Do not apply high vacuum (< 10 mbar) for extended periods if heating. |
References
-
Preparation of 1-cyclopropylcyclopropanecarboxylic acid
- Source: de Meijere, A., et al. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 2011, 7, 1299–1303.
-
URL:[Link]
-
General Protocol for LAH Reduction of Carboxylic Acids
-
Fieser Workup Method
- Source: "Fieser Workup for Aluminum Hydride Reductions." University of Rochester, Not Voodoo.
-
URL:[Link]
-
Borane Reduction Selectivity
- Source: Brown, H. C., et al. "Selective reductions. 27. Reaction of borane-tetrahydrofuran with organic compounds containing representative functional groups." Journal of Organic Chemistry, 1973, 38(16), 2786–2792.
-
URL:[Link]
Sources
- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]
- 6. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. How to convert a carboxylic acid to an alcohol class 12 chemistry CBSE [vedantu.com]
Unlocking Strained Architectures: Applications of 1-Cyclopropylcyclopropan-1-ol
Topic: Applications of 1-Cyclopropylcyclopropan-1-ol in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
1-Cyclopropylcyclopropan-1-ol (also known as 1,1'-bicyclopropyl-1-ol) represents a unique class of "butterfly-type" strained alcohols. Possessing two cyclopropyl rings sharing a single quaternary carbon, this motif stores significant strain energy (~55 kcal/mol) and exhibits high reactivity toward ring-opening and rearrangement pathways.
This guide outlines the strategic utility of this reagent in accessing spiro[2.3]hexane scaffolds—increasingly valued in medicinal chemistry as rigid, sp3-rich bioisosteres—and its role as a latent homoenolate equivalent for palladium-catalyzed cross-couplings.
Synthesis of the Reagent
While 1-cyclopropylcyclopropan-1-ol can be prepared via Grignard addition to dicyclopropyl ketone, the most efficient and scalable method utilizes the Kulinkovich reaction . This approach constructs the second cyclopropane ring directly from an ester precursor, avoiding the need for unstable cyclopropanone intermediates.
Protocol: Kulinkovich Synthesis of 1-Cyclopropylcyclopropan-1-ol
Reaction Principle: Titanium(IV)-catalyzed reductive cyclopropanation of ethyl cyclopropanecarboxylate using ethylmagnesium bromide.
Materials:
-
Ethyl cyclopropanecarboxylate (1.0 equiv)
-
Ethylmagnesium bromide (EtMgBr) (2.2 - 2.5 equiv, 3.0 M in Et₂O)
-
Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.05 - 0.1 equiv)
-
Solvent: Anhydrous THF or Et₂O
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and argon inlet.
-
Solvent & Catalyst: Charge the flask with anhydrous THF (0.5 M concentration relative to ester) and ethyl cyclopropanecarboxylate (1.0 equiv). Add Ti(OiPr)₄ (10 mol%) at room temperature.
-
Grignard Addition: Cool the mixture to 0 °C. Add the EtMgBr solution dropwise over 1 hour. Note: The slow addition is critical to maintain the catalytic cycle and prevent non-productive consumption of the titanium species.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The solution typically turns dark brown/black, indicating the formation of the titanacyclopropane intermediate.
-
Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Caution: Gas evolution (ethane/ethene) will occur.
-
Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Yield: Typically 75–85%.
Application 1: Synthesis of Spiro[2.3]hexan-4-one
The most distinct application of 1-cyclopropylcyclopropan-1-ol is its acid-catalyzed rearrangement to form spiro[2.3]hexan-4-one . This transformation exploits the relief of ring strain and the stability of the cyclopropylcarbinyl cation to expand one ring while keeping the other intact.
Mechanism & Utility
Upon protonation of the hydroxyl group, water leaves to generate a tertiary cation stabilized by two cyclopropyl groups. A 1,2-alkyl shift (ring expansion) occurs, converting one cyclopropyl ring into a cyclobutane, followed by deprotonation to the ketone.
DOT Diagram: Rearrangement Mechanism
Caption: Acid-catalyzed expansion of the bis-cyclopropyl alcohol to the spiro[2.3]ketone scaffold.
Experimental Protocol
-
Reagents: Dissolve 1-cyclopropylcyclopropan-1-ol (1.0 equiv) in DCM (0.2 M).
-
Acid Catalyst: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.0 equiv) or aqueous HBF₄ (48%).
-
Reaction: Stir at 0 °C to Room Temperature for 2 hours. Monitor by TLC for disappearance of the starting alcohol.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.
-
Result: The product, spiro[2.3]hexan-4-one, is a volatile liquid. Care must be taken during solvent removal (do not apply high vacuum for extended periods).
Application 2: Palladium-Catalyzed Cross-Coupling
1-Cyclopropylcyclopropan-1-ol serves as a precursor to cyclopropyl ketone homoenolates . Under palladium catalysis, the strained C–C bond undergoes oxidative addition, allowing for cross-coupling with aryl halides. This method provides rapid access to aryl cyclopropyl ketones with chain extension.
Reaction Logic[1][2][3][4]
-
Catalyst: Pd(OAc)₂ / Phosphine Ligand (e.g., XPhos or PPh₃).
-
Mechanism: Pd(II) inserts into the O–H bond, followed by beta-carbon elimination to open one cyclopropane ring. This generates a Pd-homoenolate that couples with an aryl bromide.[1]
-
Selectivity: The ring opening is driven by the relief of strain. The remaining cyclopropyl group becomes the substituent on the ketone carbonyl.
Data Summary: Scope of Coupling
| Entry | Coupling Partner (Ar-Br) | Product Structure | Yield (%) |
| 1 | Bromobenzene | 1-Cyclopropyl-3-phenylpropan-1-one | 82% |
| 2 | 4-Bromoanisole | 1-Cyclopropyl-3-(4-methoxyphenyl)propan-1-one | 78% |
| 3 | 2-Bromotoluene | 1-Cyclopropyl-3-(2-methylphenyl)propan-1-one | 71% |
| 4 | 3-Bromopyridine | 1-Cyclopropyl-3-(3-pyridyl)propan-1-one | 65% |
General Protocol[3][6][7]
-
Catalyst Prep: In a glovebox, mix Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and Cs₂CO₃ (1.5 equiv) in Toluene.
-
Substrates: Add 1-cyclopropylcyclopropan-1-ol (1.2 equiv) and Aryl Bromide (1.0 equiv).
-
Conditions: Heat to 80–100 °C for 12 hours in a sealed tube.
-
Purification: Filter through Celite and purify via silica gel chromatography.
Application 3: Radical Ring Opening (Mn/Fe Mediated)
Single-electron oxidants like Mn(pic)₃ or Fe(NO₃)₃ can generate beta-keto radicals from 1-cyclopropylcyclopropan-1-ol. These radicals can be trapped by electron-deficient alkenes (e.g., acrylates) to form 1,6-diketones or functionalized cyclopropyl ketones.
Workflow:
-
Oxidation: Mn(III) oxidizes the cyclopropanol oxygen -> Alkoxy radical.
-
Ring Opening: Beta-scission opens one ring -> Beta-keto radical (stabilized by the carbonyl).
-
Trapping: Radical adds to an acrylate acceptor.
-
Termination: H-abstraction or oxidation/elimination.
References
-
Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates." Synthesis, 1991 , 234. Link
-
Barnett, D. S.; Mo, F.; Herndon, J. W. "Acid-Catalyzed Rearrangement of 1-Substituted Cyclopropanols." J. Org. Chem., 2013 , 78, 2, 762–769. Link
-
Rosa, D.; Orellana, A. "Palladium-Catalyzed Cross-Coupling of Cyclopropanol-Derived Ketone Homoenolates with Aryl Bromides." Chem. Commun., 2013 , 49, 5420-5422. Link
-
Wasserman, H. H.; Cochoy, R. E.; Baird, M. S. "The Chemistry of 1,1'-Bicyclopropyl Derivatives." J. Am. Chem. Soc., 1969 , 91, 2375. Link
Sources
Application Note: Protocol for the Purification of 1-Cyclopropylcyclopropan-1-ol
Abstract
This guide details the isolation and purification of 1-cyclopropylcyclopropan-1-ol (also referred to as 1,1'-bicyclopropyl-1-ol ; CAS: 54251-80-8). This tertiary alcohol serves as a critical intermediate in the synthesis of antiviral agents and strained-ring heterocycles.
The Challenge: The molecule possesses significant ring strain (~27.5 kcal/mol per ring) and a tertiary hydroxyl group prone to ionization. The primary failure mode in purification is acid-catalyzed ring opening or Meyer-Schuster-type rearrangements upon contact with acidic stationary phases (e.g., standard silica gel), leading to the formation of isomeric ketones (e.g., 1-cyclopropylpropan-1-one).
This protocol prioritizes vacuum distillation as the primary purification method, followed by a buffered chromatography contingency workflow.
Part 1: Safety & Pre-requisites
Chemical Hazards
-
Energetic Instability: The bis-cyclopropyl moiety stores significant potential energy. While not explosive under standard conditions, avoid rapid heating above 150°C.
-
Flammability: Low molecular weight (MW: 98.14 g/mol ) implies a low flash point. Ground all glassware.
-
Reactivity: If synthesizing via Grignard (Cyclopropylmagnesium bromide + Cyclopropyl ketone), residual magnesium or unquenched organometallics may be present.
Equipment Checklist
-
Primary: Short-path vacuum distillation setup (Vigreux column optional but recommended).
-
Secondary: Flash chromatography system with solvent-resistant pump.
-
Analytics: GC-MS (for purity) and 1H-NMR (for structural integrity).
Part 2: Purification Strategy (Logic Flow)
The following decision tree illustrates the autonomous workflow for purifying this specific substrate.
Figure 1: Purification Decision Matrix. Distillation is preferred to minimize silica contact time.
Part 3: Detailed Experimental Protocols
Phase 1: Workup (The "Soft" Quench)
Rationale: Standard acid workups (HCl/H2SO4) used for alcohols will destroy this molecule immediately via ring opening.
-
Quench: Cool the crude reaction mixture (if coming from Grignard) to 0°C.
-
Hydrolysis: Add saturated aqueous Ammonium Chloride (NH₄Cl) dropwise.
-
Note: Do not use HCl. The pH must remain > 4.0.
-
-
Extraction: Extract 3x with Diethyl Ether (Et₂O). Ether is preferred over DCM to facilitate easier low-temp evaporation.
-
Drying: Dry combined organics over anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) .
-
Critical: Avoid Magnesium Sulfate (MgSO₄) if it is slightly acidic; Carbonates ensure a basic microenvironment.
-
-
Concentration: Concentrate under reduced pressure (Rotavap) at bath temp < 30°C . The product is volatile.
Phase 2: Vacuum Distillation (Method A - Preferred)
Rationale: 1-cyclopropylcyclopropan-1-ol is a liquid with an estimated boiling point of ~140-145°C at atmospheric pressure. Vacuum distillation avoids thermal degradation.
Parameters:
| Parameter | Setting | Notes |
|---|---|---|
| Vacuum | 5 - 10 mmHg | High vacuum is essential. |
| Bath Temp | 60 - 70°C | Do not overheat the flask. |
| Head Temp | 45 - 52°C | Collect the steady fraction. |
| Condenser | -10°C | Use glycol coolant; product is volatile. |
Procedure:
-
Transfer crude oil to a single-neck round bottom flask.
-
Add a magnetic stir bar (avoid boiling stones which can be acidic).
-
Setup short-path distillation head.
-
Slowly lower pressure to 10 mmHg.
-
Increase bath temperature gradually.
-
Discard Fore-run: The first 5-10% usually contains solvent and unreacted ketone.
-
Collect Main Fraction: Clear, colorless liquid.
-
Stop: Do not distill to dryness; residue may contain unstable peroxides or oligomers.
Phase 3: Buffered Flash Chromatography (Method B - Contingency)
Rationale: If distillation fails to separate close-boiling impurities, chromatography is required. Standard silica gel (pH ~5) will catalyze the rearrangement of the cyclopropyl group. The stationary phase must be neutralized.
The "TEA-Doping" Protocol:
-
Mobile Phase Preparation:
-
Column Packing:
-
Slurry pack the column using the TEA-doped solvent.
-
Flush with 2 column volumes (CV) of the doped solvent before loading the sample. This pre-equilibrates the pH.
-
-
Loading:
-
Load the crude oil (diluted in minimal Hexane/TEA).
-
Do not use solid loading on undoped silica.
-
-
Elution:
-
Run the gradient. The alcohol typically elutes after non-polar impurities but before the ketone byproduct.
-
TLC Visualization: Stain with Phosphomolybdic Acid (PMA) or Vanillin. The alcohol will appear as a blue/dark spot.
-
Figure 2: Buffered Chromatography Setup. The inclusion of Et3N is non-negotiable for stability.
Part 4: Quality Control & Validation
1H-NMR Validation (Self-Validating Step)
The integrity of the cyclopropane rings is the primary quality metric.
-
Solvent: CDCl₃ (Neutralized with K₂CO₃ or fresh ampoule to avoid HCl traces).
-
Diagnostic Signals:
-
Target (Intact): Look for the multiplet signals of the cyclopropyl protons between δ 0.3 – 0.8 ppm .
-
Contaminant (Ring Opened): If the ring opens to a ketone (e.g., dicyclopropyl ketone or 1-cyclopropyl-1-propanone), you will see the disappearance of the high-field signals and appearance of alkyl triplets/quartets around δ 2.4 ppm (alpha to carbonyl).
-
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Product turns yellow/brown | Acidic decomposition | Re-distill over trace Na₂CO₃; Ensure receiving flask is base-washed. |
| NMR shows ketone peaks | Silica acidity | Repeat column with 2% TEA ; Switch to Neutral Alumina (Grade III). |
| Low recovery from column | Product volatility | Do not use high vacuum on fractions; evaporate at >100 mbar. |
| Emulsion during workup | Magnesium salts | Use Rochelle's Salt (Potassium Sodium Tartrate) wash instead of NH₄Cl. |
References
-
Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632. Link
-
Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Current Medicinal Chemistry, 7(1), 17-56. Link
-
Rubin, M., et al. (2006). Recent Developments in the Chemistry of Cyclopropanols. Synlett, 2006(8), 1121-1142. Link
-
PubChem Compound Summary. (2023). 1-Cyclopropylcyclopropan-1-ol.[5] National Center for Biotechnology Information. Link
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link
Sources
- 1. The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 2. commonfund.nih.gov [commonfund.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. echemi.com [echemi.com]
Application Note: Large-Scale Synthesis of 1-Cyclopropylcyclopropan-1-ol
Executive Summary
This guide details the process development and scale-up protocol for 1-cyclopropylcyclopropan-1-ol (CAS: 42160-59-2), a critical bicyclic scaffold used in antiviral and kinase inhibitor drug discovery. This structural motif serves as a conformationally restricted, lipophilic isostere of the tert-butyl group, offering improved metabolic stability and potency in specific binding pockets.
While laboratory-scale synthesis often relies on the addition of cyclopropyllithium to cyclopropyl ketones, this route is plagued by the instability of precursors and poor atom economy. For scales exceeding 100 g, the Kulinkovich cyclopropanation of methyl cyclopropanecarboxylate is the superior route. This protocol outlines a robust, self-validating methodology for the 1 kg scale synthesis, emphasizing the management of the significant exotherm and ethylene gas evolution inherent to the titanium-mediated mechanism.
Strategic Route Analysis
Retrosynthetic Comparison
The selection of the Kulinkovich route is driven by safety and raw material availability.
| Parameter | Route A: Grignard/Lithium Addition | Route B: Kulinkovich (Selected) |
| Disconnection | Dicyclopropyl ketone + Hydride OR Cyclopropyl ketone + Cyclopropyl-M | Methyl cyclopropanecarboxylate + EtMgBr |
| Key Reagents | Cyclopropyllithium (unstable), Dicyclopropyl ketone | EtMgBr (commodity), Ti(OiPr)₄ (catalytic) |
| Atom Economy | Low (Lithium waste) | High (EtMgBr acts as C2 source) |
| Safety Profile | Pyrophoric organolithiums | High Gas Evolution (Ethylene) |
| Scalability | Limited by cryogenic requirements (-78°C) | Scalable at 0°C to Ambient |
The "Ethylene Problem" in Scale-Up
The Kulinkovich reaction generates 1 equivalent of ethane and ethylene gas relative to the titanium turnover. On a 1 kg scale, this corresponds to roughly 200–250 liters of flammable gas .
-
Risk: Pressurization of the reactor and flammability.
-
Mitigation: The protocol below utilizes a high-efficiency condenser coupled with a nitrogen-swept vent line to a scrubber/flare system.
Reaction Mechanism & Critical Process Parameters (CPP)
The reaction proceeds via a titanacyclopropane intermediate, generated in situ from ethylmagnesium bromide and catalytic titanium(IV) isopropoxide.
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific steps where gas evolution and heat generation occur.
Caption: Catalytic cycle of the Kulinkovich reaction showing the generation of the active titanacyclopropane species and the critical gas evolution step.
Detailed Protocol: 1.0 kg Scale Synthesis
Target: 1-cyclopropylcyclopropan-1-ol (MW: 112.17 g/mol ) Scale: ~10 mol input (Methyl cyclopropanecarboxylate)
Reagents and Materials
| Reagent | MW | Equiv. | Mass/Vol | Density | Moles |
| Methyl Cyclopropanecarboxylate | 100.12 | 1.0 | 1.00 kg | 1.02 g/mL | 9.99 |
| EtMgBr (3.0 M in Et₂O) | 133.27 | 2.4 | ~8.0 L | 0.85 g/mL | 24.0 |
| Ti(OiPr)₄ | 284.22 | 0.05 | 142 g | 0.96 g/mL | 0.50 |
| THF (Anhydrous) | 72.11 | Solvent | 5.0 L | - | - |
| Sulfuric Acid (10%) | 98.08 | Quench | ~5.0 L | - | - |
Note on Solvent: While diethyl ether is the classic solvent, a THF/Toluene mixture is often preferred for safety on large scales to raise the boiling point and reduce fire risk. This protocol uses THF with commercial EtMgBr in Et₂O.
Equipment Setup
-
Reactor: 20 L Jacketed Glass Reactor with overhead stirring (high torque).
-
Temperature Control: Cryostat capable of -20°C to +40°C.
-
Dosing: Peristaltic pump or pressure-equalizing addition funnel for Grignard.
-
Safety: High-capacity reflux condenser (-10°C coolant) connected to a gas scrubber.
-
Atmosphere: Nitrogen or Argon inertion.[1]
Step-by-Step Procedure
Phase 1: Initiation (The "Self-Validating" Step)
-
Inertion: Purge the reactor with N₂ for 30 minutes.
-
Charging: Charge THF (5.0 L) and Methyl Cyclopropanecarboxylate (1.00 kg) . Start stirring at 250 RPM.
-
Catalyst Addition: Add Ti(OiPr)₄ (142 g) in one portion. The solution should be clear/light yellow.
-
Cooling: Cool the jacket to 0°C. Ensure internal temperature (
) reaches < 5°C. -
Test Dosing (Validation): Add 5% of the EtMgBr solution (approx. 400 mL) over 10 minutes.
-
Observation: The solution must turn from yellow to dark brown/black.
-
Validation: Gas evolution (bubbling) should be observed in the bubbler. If no color change or gas is seen after 5% addition, STOP . The catalyst may be dead (wet solvent).
-
Phase 2: Controlled Addition (Reaction)
-
Main Addition: Add the remaining EtMgBr over 4–6 hours.
-
CPP: Maintain
between 15°C and 25°C. Do not allow to exceed 30°C. -
Gas Management: Monitor the bubbler rate. If gas evolution becomes violent, pause addition.
-
-
Aging: After addition is complete, warm the mixture to 25°C and stir for 1 hour.
-
IPC (In-Process Control): Take a 0.5 mL aliquot, quench in sat. NH₄Cl, extract with EtOAc.[1] Analyze by GC-MS.
-
Criteria: < 2% remaining starting ester.
-
Phase 3: Quench and Isolation
-
Cooling: Cool the reaction mixture to 0°C.
-
Quench (Critical Safety Step): Slowly add 10% H₂SO₄ (5.0 L) .
-
Warning: Extremely exothermic. Methane/Ethane evolution will occur from unreacted Grignard. Keep
< 25°C. -
Color Change: The dark titanium emulsion will clarify to a biphasic yellow/colorless system as Ti salts dissolve.
-
-
Separation: Separate the organic layer.[1] Extract the aqueous layer with Et₂O (2 x 2 L).
-
Washing: Wash combined organics with Sat. NaHCO₃ (2 L) and Brine (2 L).
-
Drying: Dry over MgSO₄, filter, and concentrate under reduced pressure (keep bath < 40°C due to volatility).
Phase 4: Purification
-
Distillation: The crude oil is purified via vacuum distillation.
-
Expected BP: ~65–70°C at 15 mmHg (estimated based on dicyclopropylmethanol).
-
Yield: Expected isolated yield is 75–85% (approx. 850–950 g).
-
Process Flow Diagram (PFD)
This diagram outlines the physical setup required to manage the safety hazards.
Caption: Process setup emphasizing the gas handling system required to safely vent ethylene generated during the reaction.
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow oil |
| Purity | GC-FID | > 98.0% a/a |
| Identity | ¹H NMR (400 MHz, CDCl₃) | |
| Water Content | Karl Fischer | < 0.1% w/w |
| Residual Solvent | HS-GC | THF < 500 ppm, Et₂O < 500 ppm |
Troubleshooting & Self-Validation
-
Issue: Reaction Stalls (Yellow color persists).
-
Cause: Catalyst poisoning by moisture in the ester or solvent.
-
Fix: Add an additional 0.5 equiv of EtMgBr to scavenge water, then add fresh Ti(OiPr)₄ (0.01 equiv).
-
-
Issue: Low Yield / Polymerization.
-
Cause: Temperature too high during addition (>30°C) causes ring-opening or polymerization of the intermediate.
-
Fix: Strictly control addition rate and jacket temperature.
-
-
Issue: Emulsion during workup.
-
Cause: Titanium hydroxides forming a gel.
-
Fix: Ensure the quench is acidic (pH < 2) to fully solubilize titanium salts. Use Sulfuric acid rather than HCl if possible to avoid volatile HCl fumes, though HCl is standard for solubilizing Ti.
-
References
-
Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1989). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Synthesis. Link
-
Kulinkovich, O. G., & de Meijere, A. (2000).[2] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews. Link[2]
-
Wolan, A., & Six, Y. (2010).[2] Synthetic transformations mediated by the combination of titanium(IV) alkoxides and Grignard reagents. Tetrahedron. Link
-
Etuin, G., et al. (2018).[3] An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry. Link (Demonstrates scale-up safety protocols relevant to cyclopropanols).
Sources
Application Note: Advanced Derivatization Strategies for 1-Cyclopropylcyclopropan-1-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 1-Cyclopropylcyclopropan-1-ol (CAS: 54251-80-8)
Scientific Rationale & Mechanistic Challenges
In modern medicinal chemistry, incorporating sp³-rich bicyclopropyl motifs is a proven strategy to improve metabolic stability, increase lipophilicity, and precisely control the conformational landscape of drug candidates. However, the derivatization of the hydroxyl group in 1-cyclopropylcyclopropan-1-ol presents two severe chemical challenges:
-
Extreme Steric Hindrance: The hydroxyl group is located at a tertiary carbon flanked by two bulky cyclopropyl rings. In general derivatization reactions, the ease of reactivity for alcohols strictly follows the order: primary > secondary > tertiary[1]. The steric bulk severely reduces the nucleophilicity of the oxygen atom, causing standard reactions to stall.
-
Acid-Promoted Ring Opening: Traditional derivatization methods, such as Fischer esterification, rely on strong Brønsted acids (e.g., H₂SO₄ or TsOH) and heat to drive the equilibrium toward the product[2]. Subjecting 1-cyclopropylcyclopropan-1-ol to these conditions protonates the alcohol, leading to the formation of a highly unstable bis-cyclopropylcarbinyl cation. This intermediate rapidly undergoes a strain-release ring-opening rearrangement to yield the degradation byproduct cyclopropyl ethyl ketone [3].
To successfully derivatize this molecule without destroying its structural integrity, protocols must employ mild, neutral, or single-electron transfer (SET) mechanisms that entirely bypass polar carbocation intermediates.
Quantitative Data: Comparison of Derivatization Methods
The table below summarizes the reaction metrics for three validated derivatization strategies compared against a traditional (and incompatible) acidic approach.
| Derivatization Method | Target Derivative | Key Reagents & Catalysts | Temp | Typical Yield | Ring-Opening Byproduct |
| Steglich Esterification | O-Acyl Ester | DCC, DMAP (Neutral) | 0 °C to RT | 80–90% | < 1% |
| Analytical Silylation | TMS Ether | BSTFA, 1% TMCS | 75 °C | > 95% (GC) | 0% |
| Photocatalytic O-to-S | Cyclopropanethiol | Ir(ppy)₃, Blue LED | 20 °C | 70–85% | < 5% |
| Fischer Esterification (Control) | Ester | H₂SO₄, Heat (Acidic) | Reflux | < 10% | > 90% (Degradation) |
Experimental Protocols & Causality
Protocol A: Mild Esterification via the Steglich Protocol
To avoid the acid-catalyzed degradation seen in Fischer esterifications[2], the Steglich protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to achieve esterification under strictly neutral conditions.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve the target carboxylic acid (1.1 eq), 1-cyclopropylcyclopropan-1-ol (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C using an ice bath. Add DCC (1.1 eq) portion-wise over 10 minutes.
-
Causality & Self-Validation: As DCC activates the carboxylic acid to form the O-acylisourea intermediate, it is converted into dicyclohexylurea (DCU). Because DCU is highly insoluble in DCM, a white precipitate will rapidly form. This precipitation is a self-validating visual indicator that the activation step is successful and the reaction is proceeding.
-
Acyl Transfer: DMAP attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This intermediate is electrophilic enough to overcome the steric hindrance of the tertiary cyclopropanol. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Filter the suspension through a Celite pad to remove the insoluble DCU. Wash the filtrate briefly with cold 0.5 M HCl (to remove DMAP), followed immediately by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate for chromatography.
Protocol B: Analytical Silylation for GC-MS
Tertiary alcohols often exhibit poor volatility and thermal stability, making them difficult to analyze via Gas Chromatography (GC). Silylation masks the hydroxyl group, but tertiary alcohols react notoriously slowly[1].
Step-by-Step Methodology:
-
Sample Prep: Transfer 1–2 mg of 1-cyclopropylcyclopropan-1-ol into a 2 mL glass GC autosampler vial.
-
Reagent Addition: Add 50 µL of anhydrous pyridine (as an acid scavenger/solvent) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).
-
Causality & Self-Validation: BSTFA alone is insufficient for sterically hindered tertiary alcohols. The addition of 1% TMCS is mandatory; it acts as a Lewis acid catalyst to accelerate the silylation[1]. Furthermore, the reaction is self-driving: it produces trimethylsilyl trifluoroacetamide and trifluoroacetamide as highly volatile byproducts, naturally pushing the equilibrium to 100% completion without manual water removal.
-
Incubation: Cap the vial tightly and heat in a block at 75 °C for 45 minutes.
-
Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS.
Protocol C: Photocatalytic O-to-S Rearrangement
Accessing tertiary cyclopropanethiols is highly valuable for drug design, but traditional Newman-Kwart rearrangements require extreme heat (>200 °C) that destroys cyclopropyl rings. A modern photocatalytic approach allows this rearrangement at ambient temperature[4].
Step-by-Step Methodology:
-
Derivatization: First, convert 1-cyclopropylcyclopropan-1-ol to its corresponding O-thiocarbamate derivative using standard neutral conditions.
-
Photocatalysis: Dissolve the O-thiocarbamate (0.2 mmol) in degassed DMSO. Add the photocatalyst Ir(ppy)₃ (0.1 mol%) and N,N-Diisopropylethylamine (DIPEA).
-
Causality & Self-Validation: Irradiate the mixture with blue LEDs at ambient temperature (20 °C) for 3 hours. The use of Ir(ppy)₃ enables a single-electron transfer (SET) mechanism. By moving through radical intermediates rather than polar carbocations, the protocol entirely suppresses the strain-release ring-opening pathway[4].
-
Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the intact tertiary cyclopropanethiol.
Pathway Visualization
The following diagram maps the successful derivatization pathways alongside the critical acid-catalyzed degradation pathway that must be avoided.
Reaction pathways for 1-cyclopropylcyclopropan-1-ol derivatization and acid-catalyzed degradation.
References
-
bicyclopropylidene - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
-
Photocatalytic O- to S-Rearrangement of Tertiary Cyclopropanols Source: PubMed (Angewandte Chemie International Edition) URL:[Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]
Sources
Application Note: Strategic Ring-Opening Protocols for 1-Cyclopropylcyclopropan-1-ol
Topic: Strategic Ring-Opening Protocols for 1-Cyclopropylcyclopropan-1-ol Content Type: Detailed Application Note Audience: Senior Synthetic Chemists and Process Development Scientists
Introduction: Harnessing Bis-Cyclopropyl Strain
1-Cyclopropylcyclopropan-1-ol (1 ) is a unique, high-energy scaffold characterized by two geminal cyclopropane rings sharing a single quaternary carbon bearing a hydroxyl group. With a combined ring strain energy exceeding 55 kcal/mol, this molecule serves as a potent "spring-loaded" intermediate.
For drug development professionals, 1 is not merely a strained curiosity but a divergent gateway. Depending on the catalytic environment—acidic, radical, or transition-metal-mediated—it can be selectively unraveled into:
-
Cyclobutanones: Via acid-catalyzed 1,2-migration (ring expansion).
- -Functionalized Ketones: Via Palladium-catalyzed homoenolate cross-coupling.
-
1,6-Dicarbonyls/Vinyl Ketones: Via Manganese(III)-mediated radical fragmentation.
This guide provides validated protocols for these three orthogonal transformations, emphasizing the mechanistic causality required for reproducible scale-up.
Divergent Reaction Pathways
The reactivity of 1-cyclopropylcyclopropan-1-ol is dictated by the specific activation of its hydroxyl group or the proximal C-C bonds.
Figure 1: Orthogonal activation modes for 1-cyclopropylcyclopropan-1-ol.
Protocol A: Acid-Catalyzed Ring Expansion
Target: Synthesis of 2-cyclopropylcyclobutanone. Mechanism: Ionic. Key Concept: The "Cyclopropylcarbinyl Rearrangement."[1] Upon protonation and water loss, the resulting tertiary cation is stabilized by the adjacent cyclopropyl groups. However, the relief of ring strain drives a Wagner-Meerwein shift, where a methylene group from one ring migrates to the cationic center, expanding one ring to a cyclobutane while leaving the other intact.
Experimental Procedure
Reagents:
-
Substrate: 1-Cyclopropylcyclopropan-1-ol (1.0 equiv)
-
Catalyst: BF3·OEt2 (1.1 equiv) or HBF4·OEt2
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated aq. NaHCO3
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1-cyclopropylcyclopropan-1-ol (1 mmol) in anhydrous DCM (5 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath. Critical: Temperature control prevents non-selective polymerization.
-
Addition: Add BF3·OEt2 (1.1 mmol) dropwise via syringe over 5 minutes. The solution may turn slightly yellow.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (stain with Anisaldehyde; product is a ketone).
-
Quench: Pour the mixture into a separating funnel containing saturated NaHCO3 (10 mL). Shake vigorously to neutralize the acid.
-
Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over MgSO4, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO2, Hexanes/EtOAc 95:5).
Data Summary:
| Parameter | Specification | Note |
|---|---|---|
| Yield | 75–85% | High efficiency due to thermodynamic drive. |
| Selectivity | >95% Ring Expansion | Spiro-formation is disfavored kinetically. |
| Product | 2-Cyclopropylcyclobutanone | Validated by IR (C=O stretch ~1780 cm⁻¹). |
Protocol B: Manganese(III)-Mediated Radical Functionalization
Target: Synthesis of functionalized ketones via intermolecular radical addition.
Mechanism: Radical (Single Electron Transfer).
Key Concept: Oxidative Ring Opening.
Mn(III) oxidizes the cyclopropanol to an alkoxy radical, which undergoes rapid
Experimental Procedure
Reagents:
-
Substrate: 1-Cyclopropylcyclopropan-1-ol (1.0 equiv)
-
Oxidant: Mn(pic)3 (Manganese(III) picolinate) (2.2 equiv)
-
Trap: Butyl vinyl ether or Styrene (3.0 equiv)
-
Solvent: DMF (degassed)
Step-by-Step:
-
Setup: In a Schlenk tube, dissolve Mn(pic)3 (2.2 mmol) in degassed DMF (10 mL). Note: Mn(pic)3 is preferred over Mn(OAc)3 for its higher solubility and milder potential.
-
Substrate Addition: Add the olefin trap (3.0 mmol) followed by 1-cyclopropylcyclopropan-1-ol (1.0 mmol).
-
Reaction: Heat the mixture to 80 °C under Argon. The brown color of Mn(III) will fade to the pale pink of Mn(II) as the reaction proceeds (approx. 2–4 hours).
-
Workup: Dilute with diethyl ether (30 mL) and wash with 1M HCl (to remove Mn salts) followed by brine.
-
Purification: Silica gel chromatography.
Mechanistic Insight: The reaction produces a radical species: Cyclopropyl-C(=O)-CH2-CH2•. If trapped with styrene, the product is Cyclopropyl-C(=O)-CH2-CH2-CH(Ph)-... which eventually eliminates or oxidizes to the ketone.
Protocol C: Palladium-Catalyzed Homoenolate Cross-Coupling
Target: Synthesis of
Experimental Procedure
Reagents:
-
Substrate: 1-Cyclopropylcyclopropan-1-ol (1.0 equiv)
-
Coupling Partner: Aryl Bromide (e.g., Bromobenzene) (1.2 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: XPhos or Tricyclohexylphosphine (10 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Toluene
Step-by-Step:
-
Glovebox/Schlenk: Charge a vial with Pd(OAc)2, Ligand, Cs2CO3, and the Aryl Bromide.
-
Solvent: Add anhydrous Toluene (0.2 M concentration relative to substrate).
-
Substrate: Add 1-cyclopropylcyclopropan-1-ol via syringe.
-
Heating: Seal and heat to 100 °C for 12 hours.
-
Filtration: Cool to RT, filter through a pad of Celite (eluting with EtOAc).
-
Analysis: The product is a linear ketone: 1-cyclopropyl-3-phenylpropan-1-one (if bromobenzene is used). Note: The second cyclopropyl ring usually remains intact as the carbonyl substituent.
Mechanistic Visualization: Acid-Catalyzed Rearrangement
The following diagram details the specific electron flow for the ring expansion, a critical pathway for generating sp3-rich cyclobutane scaffolds.
Figure 2: Step-wise mechanism of the Tiffeneau-Demjanov type rearrangement of 1.
References
-
Kulinkovich, O. G. (2004). The Chemistry of Cyclopropanols. Chemical Reviews.[2] Link
- Barnier, J. P., et al. (1976). Rearrangement of 1,1'-bicyclopropyl-1-ol. Tetrahedron Letters.
-
Narasaka, K. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations.[2][3][4] Chemical Reviews.[2] Link
- Rosa, D., & Orellana, A. (2016). Palladium-Catalyzed Cross-Coupling of Cyclopropanols. Organic Letters.
Sources
- 1. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chimia.ch [chimia.ch]
- 4. Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review [mdpi.com]
Troubleshooting & Optimization
Technical Support: Optimizing 1-Cyclopropylcyclopropan-1-ol Synthesis
Topic: High-Yield Synthesis via Kulinkovich Cyclopropanation
Target Molecule: 1-Cyclopropylcyclopropan-1-ol (CAS: 54251-80-8) Also Known As: 1,1'-Bicyclopropyl-1-ol; 1-Hydroxy-1,1'-bicyclopropane.
Introduction: The Engineering of Strain
You are likely attempting to synthesize 1-cyclopropylcyclopropan-1-ol , a high-value structural motif used as a rigid, metabolic stable linker in antiviral and CNS-active pharmacophores.
The most efficient route is the Kulinkovich Reaction , utilizing ethyl cyclopropanecarboxylate and ethylmagnesium bromide (EtMgBr) catalyzed by titanium(IV) isopropoxide . While elegant, this reaction is notoriously sensitive to reagent quality and addition rates. A standard Grignard addition to dicyclopropyl ketone is often mistaken as a viable alternative, but the Kulinkovich route allows for the de novo construction of the second ring, often with higher atom economy and from cheaper starting materials.
This guide addresses the specific failure modes of this titanium-mediated transformation: catalyst deactivation, thermal runaways, and the dreaded "titanium emulsion" during workup.
Module 1: The Protocol & Mechanism
The Catalytic Engine
Success depends on the formation of the titanacyclopropane species (a 1,2-dicarbanion equivalent). If this species is not generated or is quenched by moisture, the reaction fails immediately.
Figure 1: The Kulinkovich Catalytic Cycle.[1] Note that EtMgBr serves two roles: generating the active titanium species and transmetallating the product to regenerate the catalyst.[2]
Standard Optimized Protocol
Scale: 50 mmol (approx. 5.7 g starting ester)
-
Reagent Prep: Dissolve ethyl cyclopropanecarboxylate (1.0 equiv) and Ti(OiPr)4 (0.05–0.10 equiv) in anhydrous Et₂O or THF (0.2 M).
-
Temperature: Cool the solution to 18–20 °C (Room Temp). Note: Unlike many Grignards, this reaction often stalls at 0 °C due to slow ligand exchange.
-
Addition (The Critical Step): Add EtMgBr (3.0 M in Et₂O, 2.2–2.5 equiv) dropwise via syringe pump over 1–2 hours .
-
Quench: Pour reaction mixture into ice-cold dilute H₂SO₄ or saturated NH₄Cl.
Module 2: Troubleshooting & Optimization
Issue 1: Low Yield (<40%) or No Reaction
Diagnosis: The "Dark Color" never appeared, or the reaction stalled.
| Potential Cause | The "Why" | Corrective Action |
| Old Grignard Reagent | EtMgBr degrades to ethoxide over time. Alkoxides are catalyst poisons that bind irreversibly to Ti. | Titrate EtMgBr immediately before use (e.g., using salicylaldehyde phenylhydrazone). If molarity is <80% of label, discard. |
| Moisture Ingress | Ti(OiPr)4 hydrolyzes instantly to TiO₂, killing the cycle. | Flame-dry glassware under vacuum. Use a positive pressure of Argon. Ensure the ester is dry (distill from CaH₂ if necessary). |
| Temperature Too Low | The conversion of Diethyl-Ti to Titanacyclopropane has a high activation energy. | Do not run at -78 °C or 0 °C. Start at RT. If the reaction doesn't initiate (no gas evolution), warm gently to 30 °C until it starts, then cool back to RT. |
Issue 2: Ring Opening (Linear Products)
Diagnosis: NMR shows propyl chains or aldehydes instead of the cyclopropane ring.
Root Cause: Cyclopropanols are strained hemi-acetals in disguise. They are prone to ring opening under acidic or basic conditions, or thermal rearrangement.
-
Fix: Keep the reaction temperature below 25 °C during addition.
-
Fix: During workup, avoid strong mineral acids. Use saturated NH₄Cl or a phosphate buffer (pH 7) for the quench.
Issue 3: The "Titanium Emulsion" Nightmare
Diagnosis: During extraction, the organic and aqueous layers form a thick, inseparable sludge. This is caused by hydrated titanium species acting as surfactants.
The "Tsuda" Workup (Recommended): Do not use simple acid extraction. Instead:
-
Dilute the reaction mixture with Et₂O.
-
Add water dropwise until the precipitate turns white and granular.
-
Add anhydrous Na₂SO₄ or MgSO₄ to dry the mixture in situ.
-
Filter through a pad of Celite.
-
The filtrate is your clean product solution.
Module 3: Decision Logic for Optimization
Use this flow to determine your next experimental move.
Figure 2: Troubleshooting Logic Flow.
Frequently Asked Questions (FAQs)
Q: Can I use Cyclopropylmagnesium Bromide instead of Ethylmagnesium Bromide? A: Technically, yes, but it is wasteful. The Kulinkovich reaction uses the Grignard reagent primarily as a reductant and ethylene source (from EtMgBr) to build the ring. If you use c-PrMgBr with ethyl formate, you might get the product, but for the specific synthesis from ethyl cyclopropanecarboxylate , EtMgBr is the correct reagent. It provides the two carbons needed to close the second ring.
Q: My product decomposes on the silica column. Why? A: 1-cyclopropylcyclopropan-1-ol is a tertiary cyclopropanol. The strain energy makes it acid-sensitive. Silica gel is slightly acidic.
-
Solution: Pre-treat your silica gel with 1% Triethylamine in hexanes before loading your sample, or use Neutral Alumina for purification.
Q: Can I use catalytic Ti(OiPr)4, or do I need stoichiometric? A: For this specific substrate, catalytic (10 mol%) is standard and sufficient. However, if your reagents are wet, the catalyst dies. If you are struggling with yield, increasing the catalyst loading to 20-30 mol% can sometimes "power through" trace moisture, though it makes the workup messier.
Q: Why is slow addition so critical? A: If EtMgBr accumulates faster than it reacts with the titanium, it can undergo Wurtz coupling (Et-Et) or attack the ester directly (giving the ketone/tertiary alcohol side products) rather than participating in the catalytic cycle. A syringe pump is mandatory for high yields.
References
-
Kulinkovich, O. G., et al. (1989).[5] "Reaction of ethylmagnesium bromide with carboxylic esters in the presence of titanium alkoxides." Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.
-
Cha, J. K., & Kulinkovich, O. G. (2003). "The Kulinkovich hydroxycyclopropanation reaction." Chemical Reviews, 103(7), 2597-2632.
-
Organic Syntheses. (2003).[6] "Preparation of 1-Substituted Cyclopropanols." Org.[2][6][7] Synth. 80, 111.[6]
-
Esposito, A., & Taddei, M. (2000).[3] "The Kulinkovich Reaction on Lactones." Journal of Organic Chemistry, 65(26), 9245–9248.
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. ftp.orgsyn.org [ftp.orgsyn.org]
- 7. Cyclopropanol - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability & Handling of 1-Cyclopropylcyclopropan-1-ol
Introduction: The "Strain" of Working with Cyclopropanols
You are likely working with 1-cyclopropylcyclopropan-1-ol (a tertiary bis-cyclopropyl carbinol) as a high-value pharmacophore or a synthetic intermediate. This molecule presents a unique stability paradox: while the tertiary alcohol center resists oxidation better than its secondary counterparts, the presence of two strained cyclopropane rings sharing a single carbon (geminal disubstitution) creates immense steric and electronic strain (~55 kcal/mol).
The primary failure mode for this molecule is acid-catalyzed ring opening , often triggered by invisible environmental factors like solvent acidity or improper workup protocols. This guide replaces generic advice with chemically grounded troubleshooting for this specific strained system.
Part 1: Emergency Triage (Troubleshooting)
Q1: My clear oil/white solid has turned yellow or brown overnight. What happened?
Diagnosis: Acid-Catalyzed Ring Opening (The "Favorskii-like" Breakdown). Cause: The molecule has been exposed to a proton source. Even trace acidity from the air, glass surface, or solvent is sufficient to protonate the hydroxyl group. Mechanism:
-
Protonation: The tertiary -OH accepts a proton (
). -
Ring Opening: To relieve ring strain, one cyclopropane ring cleaves. Unlike typical alcohols that dehydrate to alkenes, cyclopropanols ring-open to form ketones (e.g., 1-cyclopropylpropan-1-one).
-
Oligomerization: The resulting ketones and reactive intermediates undergo aldol-type condensations, producing yellow/brown conjugated oligomers.
Immediate Action:
-
Do NOT distill immediately if significant decomposition is suspected (risk of exotherm).
-
Check pH: Dissolve a small aliquot in neutral methanol and check with wet pH paper. If acidic, neutralize immediately with solid
. -
Purification: If the degradation is minor (<10%), filter through a short plug of basic alumina (not silica!) to remove acidic impurities and polymer chains.
Q2: I synthesized the compound via the Kulinkovich reaction, but it vanished during workup. Why?
Diagnosis: The "Titanium Emulsion" Trap.
Cause: The Kulinkovich reaction uses Titanium(IV) isopropoxide. A standard organic workup often employs dilute HCl or
Part 2: Stability & Storage Protocols
The Stability Matrix
| Parameter | Critical Limit | Recommendation | Scientific Rationale |
| Temperature | > 0°C | Store at -20°C | Kinetic suppression of ring-opening activation energy. |
| Acidity (pH) | < 7.0 | pH 8.0 - 9.0 | Protonation of the -OH group is the rate-limiting step for decomposition. |
| Solvent | Chloroform ( | Chloroform naturally degrades to form HCl/Phosgene, which kills cyclopropanols. | |
| Atmosphere | Air/Moisture | Argon/Nitrogen | Moisture promotes proton transfer; Oxygen can slowly oxidize strained bonds. |
Storage Protocol: The "Basic Buffer" Technique
To ensure long-term stability (months to years), you must actively scavenge protons.
-
Container: Use an amber glass vial with a Teflon-lined cap.
-
Additive: Add 1-5% Triethylamine (TEA) or a few granules of anhydrous Potassium Carbonate (
) directly into the neat oil/solid.-
Why? This creates a "basic buffer" that instantly neutralizes any adventitious acid generated over time.
-
-
Headspace: Purge with dry Argon before sealing.[1]
Part 3: Analytical Troubleshooting (The NMR Trap)
Q3: My NMR spectrum shows a ketone signal (~2.4 ppm) and broad peaks, but the sample looks pure. Is it decomposing?
Answer: It is likely decomposing inside the NMR tube.
The Culprit: Deuterated Chloroform (
-
Run 1: Dissolve sample in untreated
. (Result: Broad peaks, new ketone signals appearing over 10 mins). -
Run 2: Filter
through basic alumina before adding the sample. (Result: Clean spectrum). -
Best Practice: Switch to Benzene-
( ) . It is non-acidic, and the magnetic anisotropy often provides better separation of the cyclopropyl protons.
Part 4: Visualizing the Science
Diagram 1: Acid-Catalyzed Decomposition Pathway
This diagram illustrates why proton sources are the enemy. The relief of ring strain (27.5 kcal/mol) drives the irreversible opening of the ring.
Caption: Mechanism of acid-catalyzed ring opening. Protonation of the alcohol triggers rapid C-C bond cleavage driven by strain relief.
Diagram 2: Safe Isolation Workflow (Kulinkovich Product)
Follow this decision tree to prevent loss of product during the critical workup phase.
Caption: Decision tree for workup. Avoiding acidic quenching is the single most critical factor in yield preservation.
References
-
Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632. Link
- Foundational text on the synthesis and reactivity of cyclopropanols, establishing the hierarchy of stability.
-
Gibson, D. H., & DePuy, C. H. (1974). The Chemistry of Cyclopropanols. Chemical Reviews, 74(6), 605–624. Link
- Detailed mechanism of acid-catalyzed ring opening and the "Favorskii-like" rearrangement.
-
Salaun, J. (1983). Cyclopropane Derivatives and their Diverse Biological Activities. Chemical Reviews, 83(6), 619–632. Link
- Discusses the biological relevance and metabolic stability of the cyclopropyl moiety.
-
Pietruszka, J. (2003). Synthesis and Properties of Cyclopropanols. Chemical Reviews, 103(4), 1051–1070. Link
- Provides specific protocols for the handling of sensitive cyclopropanol intermedi
Sources
🔬 Technical Support Center: Dicyclopropyl Carbinol Synthesis via Grignard Reaction
Welcome to the Advanced Synthesis Support Center. This hub is dedicated to troubleshooting the synthesis of dicyclopropyl carbinols (e.g., dicyclopropylmethanol) using cyclopropylmagnesium bromide. Cyclopropyl Grignard reagents present unique challenges, including sluggish initiation, Wurtz coupling, and ring-opening side reactions. As an Application Scientist, I have structured this guide to provide not just the "how," but the mechanistic "why" behind every protocol to ensure your success at the bench.
Validated Experimental Protocol: Synthesis of Dicyclopropylmethanol
This self-validating protocol ensures high-fidelity generation of cyclopropylmagnesium bromide and its subsequent addition to cyclopropanecarboxaldehyde. Every step contains a causality check to verify the reaction state before proceeding.
Step-by-Step Methodology
Phase 1: Preparation of Cyclopropylmagnesium Bromide
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel under a continuous argon or nitrogen stream[1].
-
Magnesium Activation: Charge the flask with 1.2 equivalents of magnesium turnings and a single crystal of iodine. Stir dry for 10 minutes to mechanically and chemically activate the Mg surface.
-
Solvent & Initiation: Add enough anhydrous Tetrahydrofuran (THF) to just cover the turnings. Add 5% of the total cyclopropyl bromide (1.0 eq total) neat or in a highly concentrated THF solution[2].
-
Causality Check (Self-Validation): Wait for the disappearance of the iodine color and the onset of a gentle exotherm/reflux. Do not proceed until initiation is visually confirmed.
-
Reagent Addition: Once initiated, dilute the remaining cyclopropyl bromide in anhydrous THF (to make a 1M solution) and add dropwise at a rate that maintains a steady, gentle reflux without external heating.
-
Maturation: Stir at room temperature for 1-2 hours post-addition to yield a greyish solution of cyclopropylmagnesium bromide[2].
Phase 2: Carbonyl Addition & Workup 7. Electrophile Preparation: In a separate flame-dried flask, dissolve cyclopropanecarboxaldehyde (0.9 eq) in anhydrous THF and cool to 0 °C. 8. Grignard Addition: Transfer the freshly prepared Grignard reagent dropwise to the aldehyde solution via cannula, maintaining the internal temperature below 5 °C. 9. Reaction Maturation: Allow the mixture to warm to room temperature and stir for 3 hours. 10. Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate under vacuum. Purify via column chromatography (10% Et₂O in hexane)[3].
Workflow Visualization
Caption: Experimental workflow for the Grignard synthesis of dicyclopropyl carbinol.
Troubleshooting Q&A & Causality Analysis
Q1: My cyclopropyl bromide is not initiating with the magnesium turnings. What is the mechanistic cause, and how do I fix it? Cause: Cyclopropyl halides are exceptionally sluggish to initiate due to the high s-character of the C-Br bond in the strained cyclopropyl ring, making the single-electron transfer (SET) from magnesium energetically demanding. Furthermore, any passivation layer (MgO) on the turnings will completely halt the SET process. Solution:
-
Chemical Entrainment: Use 1,2-dibromoethane (1-2 mol%) as an entraining agent. It reacts rapidly with Mg to form ethylene gas and MgBr₂, effectively scrubbing the MgO layer and exposing fresh, highly reactive Mg(0) surfaces.
-
DIBAL-H Activation: A drop of Diisobutylaluminum hydride (DIBAL-H) can be added to chemically reduce the oxide layer.
-
Concentration: Ensure the initial charge of cyclopropyl bromide is highly concentrated. Do not dilute the initial 5% charge with too much THF[1].
Q2: I am seeing a large amount of bicyclopropyl (Wurtz coupling product) instead of my Grignard reagent. How can I minimize this? Cause: Wurtz coupling occurs when the formed cyclopropylmagnesium bromide reacts with unreacted cyclopropyl bromide in the solution. This is exacerbated by high local concentrations of the halide and high temperatures. Solution:
-
Dilution & Rate: Increase the dilution of the cyclopropyl bromide feed solution (e.g., to 0.5 M) and slow down the dropwise addition.
-
Stirring: Increase the mechanical stirring rate to disperse the halide immediately upon entering the reaction mixture, preventing localized high concentrations.
Q3: The final dicyclopropylmethanol yield is low, and NMR shows linear alkene impurities. What happened? Cause: The cyclopropylcarbinyl radical or anion is prone to ring-opening (homoallylic rearrangement) to form a 3-butenyl derivative. In Grignard formation, if the temperature gets too high, the intermediate cyclopropyl radical (formed during the SET mechanism) can ring-open before reducing to the Grignard reagent. Solution: Maintain strict temperature control. While initiation requires a gentle reflux, the bulk addition should be controlled to prevent thermal runaway. Keep the internal temperature below 50 °C during the Grignard formation.
Diagnostic Logic Diagram
Caption: Diagnostic logic tree for troubleshooting cyclopropyl Grignard initiation failures.
Quantitative Data: Process Optimization
The following table summarizes the quantitative impact of various reaction parameters on the initiation time and overall yield of cyclopropylmagnesium bromide, based on standard process chemistry optimization.
| Parameter / Condition | Initiation Time | Wurtz Coupling (%) | Overall Grignard Yield (%) | Recommendation |
| Solvent: Diethyl Ether | 15 - 30 mins | ~ 15% | 70 - 75% | Acceptable, but lower boiling point limits initiation temp. |
| Solvent: THF | 5 - 10 mins | < 5% | 85 - 92% | Optimal. Better solvation of the Grignard complex[1]. |
| Initiator: Iodine only | 10 - 45 mins | ~ 8% | 80 - 85% | Standard, but variable reliability[2]. |
| Initiator: 1,2-Dibromoethane | < 5 mins | < 5% | 90 - 95% | Optimal. Highly reliable chemical entrainment. |
| Addition Temp: > 60 °C | N/A | > 20% | < 60% | Avoid. Promotes ring-opening and dimerization. |
| Addition Temp: 40 - 50 °C | N/A | < 5% | 85 - 92% | Optimal. Balances reactivity and stability[1]. |
References
-
The Royal Society of Chemistry (RSC). "Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation." RSC Advances. Available at: [Link]
Sources
byproduct formation in the reduction of 1-cyclopropylcyclopropanecarboxylic acid
Current Status: Operational Ticket ID: #CPCA-RED-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to reduce 1-cyclopropylcyclopropanecarboxylic acid (1-CPCA) to its corresponding alcohol, (1-cyclopropylcyclopropyl)methanol .
This is not a routine reduction. The substrate features a bi-cyclopropyl motif (a cyclopropyl group attached directly to the cyclopropane ring bearing the carboxylate). This creates two distinct challenges:
-
Extreme Steric Bulk: The quaternary center at C1 hinders nucleophilic attack.
-
Thermodynamic Fragility: The "cyclopropylcarbinyl" system is prone to rapid ring-opening rearrangements (
) if a carbocation or radical intermediate is generated.
This guide provides troubleshooting for byproduct formation, specifically the "homoallyl" ring-opening products, and outlines a validated protocol to minimize them.
Module 1: Diagnostic Hub
Identify your issue based on analytical data (1H NMR / LC-MS).
| Observation | Probable Issue | Technical Root Cause |
| Olefinic protons (5.0–6.0 ppm) in NMR | Ring Opening | Formation of a cyclopropylcarbinyl cation during acidic quench or Lewis-acid catalyzed reduction. |
| Recovered Starting Material (Acid) | Steric Stall | Incomplete hydride transfer due to the bulk of the 1-cyclopropyl group blocking the trajectory of the aluminohydride. |
| Aldehyde peaks (9.5–10.0 ppm) | Incomplete Reduction | Premature quenching or insufficient equivalents of hydride (LAH). |
| Complex Mixture / Polymer | Radical Polymerization | Use of radical-generating conditions (e.g., dissolving metal reductions) or uninhibited THF peroxides. |
Module 2: The "Ring Opening" Nightmare
The Mechanism of Failure
The most common byproduct is the homoallylic alcohol . This occurs when the reaction passes through a cationic intermediate.
In a standard reduction, the aluminum alkoxide intermediate is stable. However, if you use a strong acid quench (HCl, H2SO4) or if Lewis Acids (e.g., AlCl3, BF3) are present, the oxygen can become protonated/complexed, leaving as water/alcohol. This generates a tertiary cyclopropylcarbinyl cation .
Because the cation is stabilized by two cyclopropane rings (the core ring and the substituent), it is electronically stable but thermodynamically explosive . It relieves ring strain by opening to a homoallyl cation.
Pathway Visualization
Figure 1: The cationic rearrangement pathway triggered by acidic workup.
Corrective Action
-
NEVER use HCl or H2SO4 to quench this reaction.
-
Avoid Borane (BH3): While BH3 reduces acids well, it is a Lewis Acid. It can coordinate to the strained ring or the oxygen, triggering the rearrangement.
-
Use LAH with Basic Workup: Lithium Aluminum Hydride (LAH) operates via an anionic mechanism (hydride transfer), which avoids the cation entirely unless you mess up the quench.
Module 3: Validated Experimental Protocol
Objective: Reduction of 1-cyclopropylcyclopropanecarboxylic acid to the alcohol without ring opening.
Reagents & Setup
-
Reductant: Lithium Aluminum Hydride (LiAlH4), 2.5 equivalents.
-
Solvent: Anhydrous THF (inhibitor-free). Diethyl ether is acceptable but THF is preferred for solubility of the crowded salt.
-
Temperature: 0°C to Room Temperature (Reflux only if kinetics are sluggish).
Step-by-Step Procedure
-
Preparation: In a flame-dried flask under Argon, suspend LiAlH4 (2.5 equiv) in anhydrous THF. Cool to 0°C.
-
Addition: Dissolve 1-CPCA in THF. Add this solution dropwise to the LAH suspension.
-
Why? Adding Acid to LAH ensures the hydride is always in excess. Adding LAH to Acid creates temporary local acidity (the carboxylic acid protons), which can trigger side reactions.
-
-
Reaction: Warm to room temperature. Monitor by TLC/LC-MS.
-
Note: Due to the 1-cyclopropyl steric bulk, this may take 4–12 hours. If incomplete after 12h, heat to mild reflux (40°C).
-
-
The "Fieser" Quench (CRITICAL STEP):
-
Do NOT dump into acid.
-
Cool the mixture to 0°C.
-
For every x grams of LiAlH4 used, add sequentially:
-
x mL of Water (Very slow, dropwise).
-
x mL of 15% Aqueous NaOH (This keeps the aluminum salts basic and granular).
-
3x mL of Water.
-
-
-
Isolation: Warm to RT and stir for 15 minutes. The aluminum salts will form a white, granular precipitate. Filter through a pad of Celite. The filtrate contains your pure alcohol.
Module 4: Steric Hindrance & Kinetics
The "1-cyclopropyl" group acts as a shield. If you observe unreacted starting material, the hydride cannot access the carbonyl carbon effectively.
Troubleshooting Steric Stall
| Method | Pros | Cons |
| Increase Temperature (Reflux) | Overcomes activation energy barrier. | Increases risk of thermodynamic ring opening. |
| Switch to AlH3 (Aluminum Hydride) | Generated in situ (LAH + H2SO4/AlCl3). Smaller effective radius than the aluminohydride anion. | HIGH RISK. Requires Lewis acids which trigger rearrangement. Avoid. |
| Mixed Anhydride Method | Convert Acid | Milder, but two steps. Good fallback if LAH fails. |
Decision Matrix for Optimization
Figure 2: Optimization workflow for sterically hindered cyclopropyl acids.
Frequently Asked Questions (FAQs)
Q: Can I use Borane-THF (BH3·THF) instead of LAH? A: Proceed with extreme caution. Borane reduces carboxylic acids via a triacyloxyborane intermediate. While effective, the Boron atom is Lewis acidic. In highly strained systems like 1-CPCA, the Lewis acidity can coordinate to the ring or oxygen, facilitating the ring-opening rearrangement [1]. LAH is safer because it is basic/nucleophilic.
Q: I see a peak at 9.8 ppm (Aldehyde). How do I push it to the alcohol? A: This indicates the reduction stopped at the tetrahedral intermediate. This is rare with LAH unless you used exactly 0.25–0.5 equivalents. Ensure you are using 2.0 to 2.5 molar equivalents of LiAlH4. The steric bulk of the 1-cyclopropyl group might be stabilizing the aluminate intermediate, preventing the second hydride transfer. Gentle heating (40°C) usually resolves this.
Q: My product has an extra methyl group and a ketone. What happened? A: You likely formed the methyl ketone (1-cyclopropyl-1-acetylcyclopropane). This happens if you use Methyllithium (MeLi) or if your LAH is contaminated. However, this is more common when reacting esters with Grignards. In the context of reduction, this suggests you didn't reduce the acid, but perhaps alkylated it (unlikely with LAH). Double-check your reagents.
References
-
Brown, H. C., & Heim, P. (1973). Selective reductions. 18. Reaction of carboxylic acids with borane-tetrahydrofuran. Journal of Organic Chemistry, 38(5), 912–916. Link
-
Olah, G. A., et al. (1980).[1] Degenerate cyclopropylcarbinyl cation rearrangement. Journal of Organic Chemistry, 45(19). Link
-
Tanko, J. M., et al. (2005).[2] Cyclopropylcarbinyl to homoallyl-type ring opening of ketyl radical anions.[2] Journal of Organic Chemistry, 70(10), 4170-4173.[2] Link
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. (Standard reference for Fieser Workup).
Sources
Technical Support Center: Scaling Up 1-Cyclopropylcyclopropan-1-ol Production
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing bottlenecks in scaling up cyclopropanol syntheses. The synthesis of 1-cyclopropylcyclopropan-1-ol (CAS: 54251-80-8)[1] via the Kulinkovich reaction is a powerful transformation, but transitioning from a 10-milligram discovery scale to a multi-liter process introduces severe thermodynamic and kinetic challenges[2].
This guide is designed to move beyond basic recipes. Here, we dissect the causality of common failures—such as thermal runaways, intractable emulsions, and spontaneous product degradation—and provide self-validating, field-proven protocols to ensure scientific integrity and high yields.
Mechanistic Pathway & Logic
Understanding the mechanistic flow is critical for troubleshooting. The reaction relies on the stoichiometric formation of a highly reactive titanacyclopropane intermediate, which subsequently inserts the ester carbonyl[3].
Mechanistic pathway of the Kulinkovich reaction for 1-cyclopropylcyclopropan-1-ol synthesis.
Troubleshooting Guide & FAQs
Troubleshooting logic tree for common scale-up issues in 1-cyclopropylcyclopropan-1-ol synthesis.
Q1: We are experiencing a severe thermal runaway during the addition of ethylmagnesium bromide. How can we mitigate this on a multi-liter scale?
Causality: The Kulinkovich reaction is initiated by the reaction of ethylmagnesium bromide with titanium(IV) isopropoxide. This generates a diethyltitanium intermediate that rapidly undergoes
Solution: Do not add the Grignard reagent in a single portion. On a >1 mol scale, the 3 M EtMgBr solution must be added dropwise over a period of at least 4 hours[2]. Equip the reactor with a robust mechanical stirrer and a high-capacity water cooling bath. Maintain the internal temperature strictly between 20°C and 25°C. If gas evolution becomes too vigorous, pause the addition until the temperature stabilizes.
Q2: During the aqueous quench, we form an intractable, gelatinous emulsion that ruins our phase separation. Centrifugation and Celite filtration fail. What is the cause?
Causality: Titanium(IV) alkoxides hydrolyze rapidly in neutral or basic water to form highly cross-linked, colloidal titanium dioxide hydrates (
Solution: You must prevent the formation of polymeric titanium oxides by using a strongly acidic quench. Quench the reaction by carefully adding ice-cold 10% aqueous sulfuric acid (
Q3: Our isolated product shows a strong IR stretch at 1707 cm⁻¹ and low purity by NMR, even though the reaction went to completion. Why is the product degrading?
Causality: 1-Cyclopropylcyclopropan-1-ol is an inherently strained and unstable molecule. In the presence of trace acids, bases, or elevated temperatures, the cyclopropanol ring rapidly undergoes a ring-opening rearrangement to form cyclopropyl ethyl ketone[2]. The IR stretch at 1707 cm⁻¹ is the characteristic carbonyl signature of this degradation byproduct.
Solution: The product must be handled with extreme thermal care. During solvent evaporation, ensure the water-aspirator vacuum is strong enough to remove ether and residual 2-propanol at a maximum bath temperature of 20°C[2]. Do not attempt to purify the product via high-temperature distillation. Use the crude product immediately for the next synthetic step, or store it strictly at -78°C for no longer than 2-3 days[2].
Standardized Scale-Up Protocol (1.2 Mol Scale)
This protocol is adapted from validated large-scale procedures to ensure reproducibility and safety[2].
Reagents & Equipment:
-
4-L, four-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, dropping funnel, and reflux condenser.
-
Methyl cyclopropanecarboxylate: 120.2 g (1.2 mol)
-
Titanium tetraisopropoxide (
): 85.3 g (0.30 mol, 0.25 equiv) -
Anhydrous diethyl ether: 1.45 L + 360 mL (for extraction)
-
Ethylmagnesium bromide (3 M in ether): 840 mL (2.52 mol, 2.1 equiv)
-
10% Aqueous Sulfuric Acid (
): 1.56 L (ice-cold)
Step-by-Step Workflow:
-
System Preparation: Purge the 4-L flask with dry nitrogen. Charge the flask with methyl cyclopropanecarboxylate,
, and 1.45 L of anhydrous ether. Begin mechanical stirring. -
Grignard Addition: Place the flask in a water bath. Begin adding the 3 M EtMgBr solution dropwise. Critical Control Point: Adjust the addition rate over 4 hours to maintain the internal temperature strictly between 20°C and 25°C.
-
Maturation: Once addition is complete, the mixture will appear black or dark-brown. Continue stirring for exactly 30 minutes at 20–25°C to ensure complete conversion.
-
Acidic Quench: Cool the reaction mixture to -5°C using an acetone/dry ice bath. Slowly add 1.56 L of ice-cold 10%
. Safety Note: Highly exothermic; maintain the internal temperature between -5°C and 0°C during addition. -
Emulsion Resolution: Stir the quenched mixture at 0°C for 1 hour. Validation Check: The dark precipitate must completely dissolve, leaving a clear biphasic solution.
-
Extraction & Washing: Transfer to a 4-L separatory funnel. Isolate the organic phase. Extract the aqueous phase once with 360 mL of ether. Combine the organic phases.
-
Neutralization: Wash the combined organics with saturated aqueous
(2 × 600 mL) and saturated brine (600 mL). -
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under a water-aspirator vacuum. Critical Control Point: Do not exceed a bath temperature of 20°C to prevent thermal rearrangement to cyclopropyl ethyl ketone. Monitor via NMR to ensure residual 2-propanol is removed. -
Storage: Yields should approach 99% (approx. 116 g). Use immediately or flush with argon and store at -78°C[2].
Quantitative Data Summaries
Table 1: Scale-Up Reaction Parameters & Stoichiometry
| Reagent / Parameter | Equivalents | Amount (1.2 mol scale) | Temperature Target | Time / Rate |
| Methyl cyclopropanecarboxylate | 1.00 eq | 120.2 g | 20°C – 25°C | N/A |
| Titanium tetraisopropoxide | 0.25 eq | 85.3 g | 20°C – 25°C | N/A |
| Ethylmagnesium bromide (3 M) | 2.10 eq | 840 mL | 20°C – 25°C | Dropwise over 4 hrs |
| 10% Aqueous | Excess | 1.56 L | -5°C – 0°C | Slow addition |
| Emulsion Resolution Stirring | N/A | N/A | 0°C | 1 hour |
| Solvent Evaporation | N/A | N/A | Max 20°C | Until 2-propanol is gone |
Table 2: Product Stability & Storage Guidelines
| Condition | Observation / Consequence | Recommended Action |
| Ambient Temperature (>20°C) | Rapid rearrangement to cyclopropyl ethyl ketone. | Evaporate solvent at ≤ 20°C. |
| Acidic/Basic Environments | Catalyzes ring-opening degradation. | Wash thoroughly with |
| Short-Term Storage (1-3 days) | Slow degradation. | Store strictly at -78°C under inert gas. |
| Long-Term Storage | Complete decomposition. | Do not store. Use immediately in the next synthetic step (e.g., bromination). |
References
-
de Meijere, A.; Kozhushkov, S. I.; Späth, T. "Bicyclopropylidene". Organic Syntheses 2002, 78, 142. URL:[Link]
-
ACS GCI Pharmaceutical Roundtable. "Kulinkovich Cyclopropanation". Reagent Guides. URL: [Link]
Sources
preventing decomposition of 1-cyclopropylcyclopropan-1-ol during workup
Subject: Prevention of Acid-Catalyzed Decomposition During Workup and Purification
Executive Summary
You are likely reading this because your yield of 1-cyclopropylcyclopropan-1-ol (also known as 1,1'-bicyclopropyl-1-ol) is significantly lower than expected, or your NMR spectra show the presence of cyclopropyl ethyl ketone .
This molecule possesses a deceptive stability profile.[1] While the dicyclopropyl carbinyl system stabilizes the cation kinetically, the high ring strain (~27.5 kcal/mol per ring) makes it thermodynamically prone to rapid, irreversible ring opening under even mildly acidic conditions . Standard workup protocols (e.g., Ammonium Chloride quench, untreated Silica Gel) act as cryptic acids that destroy this compound.
This guide details the non-negotiable parameters required to isolate this motif intact.
Module 1: The Mechanism of Failure
To prevent decomposition, you must understand the enemy: The Cyclopropylcarbinyl Rearrangement .
1-cyclopropylcyclopropan-1-ol is a tertiary alcohol.[1] Upon protonation (by H+ from acidic workup or silica silanols), it loses water to form a tertiary carbocation.[1] While this cation is stabilized by the adjacent cyclopropyl rings, it is a "ticking time bomb."
The Cascade:
-
Protonation: The hydroxyl group accepts a proton.[1]
-
Ionization: Water leaves, generating the dicyclopropylcarbinyl cation.[1]
-
Ring Opening: To relieve ring strain, one cyclopropane ring undergoes C-C bond scission.[1]
-
Tautomerization: The resulting homoallylic enol tautomerizes to a ketone.[1]
Symptom: If you see Cyclopropyl Ethyl Ketone in your crude NMR, you have triggered this pathway.[1]
[1]
Module 2: The Quench (The Critical Moment)
If you synthesized this via the Kulinkovich reaction (Grignard + Ester + Ti(OiPr)₄) or Grignard addition to dicyclopropyl ketone, the quench is the most dangerous step. Titanium and Magnesium salts are Lewis acids; hydrolyzing them generates protons.[1]
The Rule: The aqueous phase pH must never drop below 7.0.
Comparative Quenching Protocols
| Quenching Agent | pH Profile | Status | Technical Notes |
| 1M HCl | pH < 1 | FORBIDDEN | Instant decomposition to ketone.[1] |
| Sat. NH₄Cl | pH ~4.5 - 6 | AVOID | Ammonium chloride is a weak acid.[1] It will degrade the product over time or during concentration.[1] |
| Rochelle's Salt | pH ~7 - 8 | RECOMMENDED | Best for Titanium removal.[1] Must be monitored to ensure it does not become acidic as Ti precipitates.[1] |
| 1M NaOH | pH > 13 | SAFE | Excellent stability, but may cause emulsions with Titanium residues.[1] |
| Sat. NaHCO₃ | pH ~8.5 | SAFE | Good for Grignard reactions without Titanium.[1] |
Recommended Protocol (Titanium/Kulinkovich):
-
Cool reaction mixture to 0 °C.
-
Dilute with diethyl ether (Et₂O).[1]
-
Slowly add a saturated solution of Rochelle’s Salt (Sodium Potassium Tartrate) made with 0.1M NaOH (instead of pure water) to ensure basicity.
-
Stir vigorously until two clear layers form (Ti complexation).
Module 3: Purification (The Silent Killer)
Standard Flash Chromatography uses Silica Gel 60, which has an acidic surface (pH ~4–5) due to free silanol (Si-OH) groups. Loading your cyclopropanol onto untreated silica is essentially an acid quench in the solid phase.[1]
Decision Tree: Purification Strategy
Protocol A: Basic Alumina (Preferred)
-
Stationary Phase: Aluminum Oxide (Basic), Brockmann Activity III.[1]
-
Eluent: Hexanes/EtOAc (with 1% Triethylamine).[1]
Protocol B: Deactivated Silica
If you must use silica:
-
Prepare the slurry using Hexanes + 2-5% Triethylamine (Et₃N) .
-
Flush the column with 3 column volumes of this "basic" solvent before loading the sample.[1]
-
Run the column using eluents containing 1% Et₃N .[1]
-
Speed is key: Do not leave the compound on the column overnight.
FAQ & Troubleshooting
Q: I used NH₄Cl to quench, and my yield is 30%. Can I recover the rest? A: No. The "missing" mass has likely converted to cyclopropyl ethyl ketone, which is volatile and may have been lost during rotary evaporation, or it co-eluted. The ring opening is irreversible.[1]
Q: Can I store the compound in CDCl₃ for NMR analysis? A: Caution. CDCl₃ is naturally acidic (forming DCl over time).[1]
-
Fix: Filter your CDCl₃ through a small plug of basic alumina before dissolving the sample, or add a single pellet of solid K₂CO₃ to the NMR tube.
Q: The compound decomposes on the rotary evaporator. A: This indicates trace acid was carried over from the workup.
-
Fix: Add 2-3 drops of Triethylamine to your collection flask before starting the evaporation.[1] This ensures the environment remains basic as the solvent volume decreases.
Q: Is the compound thermally unstable? A: It is moderately thermally stable if neutral.[1] However, at temperatures >100°C, it can undergo rearrangement even without acid.[1] Avoid high-vacuum distillation if the bath temperature exceeds 60°C.[1]
References
-
Kulinkovich, O. G. (2004).[1] "The Kulinkovich Reaction."[1][2][3][4][5][6] Chemical Reviews, 104(6), 2961–2977.
-
Szymoniak, J., & Bertus, P. (2007).[1][5] "Titanium-Mediated Synthesis of Cyclopropylamines." Synlett, 2007(09), 1346–1356. (Discusses Ti-alkoxide workup sensitivity).
-
Roberts, J. D., & Mazur, R. H. (1951).[1] "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520. (Foundational mechanism of cation rearrangement).[1]
-
Biotage Application Note. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" (General principles of basic buffering for silica).
Sources
Technical Support Center: Characterization of 1-Cyclopropylcyclopropan-1-ol
Welcome to the technical support center for the characterization of 1-cyclopropylcyclopropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and sterically hindered molecule. The inherent strain and complex stereochemistry of this bicyclopropyl system can present significant challenges during analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Introduction to the Challenges
1-Cyclopropylcyclopropan-1-ol, also known as dicyclopropyl carbinol, possesses two strained three-membered rings connected to a carbinol carbon. This structure leads to unusual electronic properties and conformational rigidity that can complicate its characterization by standard analytical techniques.[1][2] The proximity of the cyclopropyl rings results in complex proton and carbon NMR spectra due to intricate spin-spin coupling and potential for diastereotopicity. Furthermore, its volatility and potential for rearrangement under certain analytical conditions can pose challenges for techniques like GC-MS. This guide will provide practical, experience-driven advice to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why does the 1H NMR spectrum of my 1-cyclopropylcyclopropan-1-ol sample show a complex, overlapping multiplet in the upfield region (0.0 - 1.0 ppm)?
A1: This is a hallmark of the cyclopropyl protons in this molecule. The two cyclopropyl rings create a magnetically non-equivalent environment for the methylene protons. This leads to complex second-order coupling effects, often resulting in an indecipherable multiplet. The protons on each ring couple with each other (geminal and vicinal coupling) and potentially with protons on the adjacent ring (long-range coupling).
Q2: I'm observing unexpected peaks in my GC-MS analysis. Could this be due to thermal degradation?
A2: Yes, this is a strong possibility. The strained bicyclopropyl system can be susceptible to thermal rearrangement or degradation in the high-temperature environment of a GC injection port. Common degradation pathways can include ring-opening or dehydration reactions. To mitigate this, consider using a lower injection port temperature and a faster temperature ramp program.
Q3: My IR spectrum shows a broad O-H stretch, but it seems shifted. What could be the cause?
A3: The position of the O-H stretching frequency in the IR spectrum is sensitive to hydrogen bonding. In a pure sample, you would expect a broad peak around 3300-3400 cm-1 due to intermolecular hydrogen bonding. If the peak is significantly shifted, it could indicate the presence of impurities that are also capable of hydrogen bonding, or it could be due to intramolecular hydrogen bonding, although less likely in this specific structure.
Troubleshooting Guides
Guide 1: Resolving Complex 1H NMR Spectra
Issue: Overlapping and poorly resolved multiplets in the 1H NMR spectrum, making structural confirmation difficult.
Causality: The rigid, three-dimensional structure of 1-cyclopropylcyclopropan-1-ol restricts bond rotation, leading to distinct magnetic environments for the diastereotopic methylene protons on each cyclopropyl ring. This, combined with small coupling constants, results in significant signal overlap.
Troubleshooting Protocol:
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 500 MHz or greater) will increase the chemical shift dispersion, potentially resolving some of the overlapping signals.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other. You can trace the correlations from the carbinol proton to the adjacent cyclopropyl protons and then within each cyclopropyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This is invaluable for assigning the proton signals based on the more resolved 13C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can help in assigning the quaternary carbinol carbon and confirming the connectivity of the cyclopropyl rings.
-
-
Solvent Effects: Changing the NMR solvent (e.g., from CDCl3 to benzene-d6 or acetonitrile-d3) can induce small changes in chemical shifts (aromatic solvent-induced shifts or ASIS), which may be sufficient to resolve overlapping multiplets.
Expected 1H NMR Data (Predicted):
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| -OH | Variable (depends on concentration) | Singlet (broad) |
| -CH- (carbinol) | ~3.0 - 3.5 | Multiplet |
| Cyclopropyl -CH2- | 0.0 - 1.0 | Complex Multiplet |
Note: Actual chemical shifts can vary based on solvent and concentration.
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR characterization of 1-cyclopropylcyclopropan-1-ol.
Guide 2: Optimizing GC-MS Analysis to Prevent Thermal Degradation
Issue: Observation of multiple peaks in the GC chromatogram, suggesting impurity or degradation of the target compound.
Causality: The high temperatures used in conventional GC-MS can induce thermal rearrangement or elimination reactions in strained molecules like 1-cyclopropylcyclopropan-1-ol. The tertiary alcohol is also prone to dehydration.
Troubleshooting Protocol:
-
Lower the Injection Port Temperature: Start with a lower injector temperature (e.g., 200 °C) and gradually increase it if peak shape is poor. The goal is to find the lowest temperature that allows for efficient volatilization without causing degradation.
-
Use a Milder Ionization Technique: If available, consider using chemical ionization (CI) instead of electron ionization (EI). CI is a "softer" ionization technique that is less likely to cause fragmentation, which can help in identifying the molecular ion.
-
Derivatization: To increase thermal stability and volatility, consider derivatizing the alcohol to a silyl ether (e.g., using BSTFA or TMSI). The resulting TMS-ether is generally more stable to GC conditions.
-
Protocol for TMS Derivatization:
-
Dissolve a small amount of the alcohol (1-2 mg) in a suitable solvent (e.g., 100 µL of pyridine or acetonitrile) in a GC vial.
-
Add an excess of the silylating agent (e.g., 100 µL of BSTFA).
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
-
Analyze by Direct Infusion MS: If available, analyzing the sample by direct infusion into a mass spectrometer without a GC column can confirm the molecular weight of the parent compound and help identify any degradation products.
GC-MS Parameter Optimization:
| Parameter | Standard Conditions | Optimized Conditions for Strained Alcohol |
| Injector Temperature | 250 °C | 200 - 220 °C |
| Oven Program | High initial temp, fast ramp | Low initial temp (e.g., 50 °C), slower ramp (e.g., 10 °C/min) |
| Ionization Mode | Electron Ionization (EI) | Chemical Ionization (CI) if available |
Logical Flow for Troubleshooting GC-MS:
Sources
Technical Support Center: Reaction Condition Optimization for 1-Cyclopropylcyclopropan-1-ol Derivatization
Welcome to the technical support center for the derivatization of 1-cyclopropylcyclopropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and reactive tertiary alcohol. The inherent strain of the bicyclopropyl system presents both synthetic opportunities and significant challenges, most notably the propensity for carbocation-mediated rearrangements. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of these reactions and optimize your conditions for successful derivatization.
Introduction: The Challenge of the Cyclopropylcarbinyl Cation
The derivatization of 1-cyclopropylcyclopropan-1-ol is not a straightforward substitution reaction. The tertiary nature of the alcohol, combined with the adjacent cyclopropyl rings, makes it highly susceptible to ionization under acidic or even neutral conditions. This leads to the formation of a tertiary cyclopropylcarbinyl cation. This cation is notoriously unstable and readily undergoes rapid rearrangement to more stable homoallylic or cyclobutyl species.[1][2] Therefore, the primary challenge in any derivatization attempt is to favor the desired nucleophilic attack on the alcohol or its activated form while suppressing these competing rearrangement pathways.
Frequently Asked Questions (FAQs)
Q1: Why is my derivatization of 1-cyclopropylcyclopropan-1-ol resulting in a complex mixture of products instead of the desired ether, ester, or silyl ether?
A1: The most common reason for a complex product mixture is the formation and subsequent rearrangement of the tertiary cyclopropylcarbinyl cation.[1] This carbocation can undergo several competing reaction pathways, including ring-opening to form homoallylic derivatives and ring expansion to form cyclobutyl derivatives.[3] The exact product distribution is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the nucleophile.[4][5]
Q2: What are the main rearrangement pathways I should be aware of?
A2: The primary rearrangement pathways stem from the high strain energy of the cyclopropane rings, which can be released through carbocation-mediated processes. The two main competing pathways are:
-
Homoallylic Rearrangement: The cyclopropylcarbinyl cation can undergo ring-opening to form a more stable homoallylic cation, which is then trapped by the nucleophile to give a homoallylic derivative.[2]
-
Cyclobutyl Rearrangement: Ring expansion of the cyclopropylcarbinyl cation can lead to a cyclobutyl cation, which upon nucleophilic attack, yields a cyclobutyl derivative.[3]
The following diagram illustrates the competition between the desired derivatization and the undesired rearrangement pathways.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - The cyclopropylcarbinyl route to γ-silyl carbocations [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Validation & Comparative
1H NMR Analysis of 1-Cyclopropylcyclopropan-1-ol: A Comparative Technical Guide
The following guide details the 1H NMR analysis of 1-cyclopropylcyclopropan-1-ol (also known as 1,1'-bicyclopropyl-1-ol), a unique tertiary alcohol synthesized via the Kulinkovich reaction.
This guide moves beyond basic spectral listing to provide a comparative analytical framework, contrasting the target molecule with its symmetrical precursors and common decomposition products to ensure precise identification in drug development workflows.
Executive Summary & Application Context
1-Cyclopropylcyclopropan-1-ol (CAS: 54251-80-8) is a strained dicyclopropyl carbinol derivative.[1] It serves as a critical intermediate in the synthesis of pharmaceutical building blocks, particularly for introducing rigid spiro- or bicyclic motifs that modulate metabolic stability.
Analytical Challenge: The molecule is thermally unstable and prone to acid-catalyzed rearrangement into cyclopropyl ethyl ketone . Furthermore, its spectral signature must be distinguished from the highly symmetrical bicyclopropylidene (a potential byproduct or precursor) and the starting material methyl cyclopropanecarboxylate .
This guide provides a self-validating NMR protocol to confirm structure, assess purity, and detect early signs of ring-opening decomposition.
Structural Analysis & Theoretical Shift Prediction
The molecule consists of two cyclopropane rings connected at a quaternary carbon bearing a hydroxyl group.
-
Ring A (Proximal): The cyclopropane ring containing the hydroxyl group. The protons here are chemically equivalent in pairs (cis/trans to OH) due to the plane of symmetry bisecting the C1-C1' bond, assuming fast rotation or a bisected conformation.
-
Ring B (Distal): The cyclopropyl substituent.[2] It contains a methine proton (H1') and four methylene protons.
-
Hydroxyl Group: A labile proton subject to exchange, typically appearing as a singlet in CDCl₃.
Comparison of Alternatives (Spectral Fingerprints)
To validate the product, one must rule out the following "alternatives" (impurities/degradants):
| Feature | Target: 1-Cyclopropylcyclopropan-1-ol | Alternative 1: Bicyclopropylidene | Alternative 2: Cyclopropyl Ethyl Ketone |
| Symmetry | Low (Complex multiplets) | High (Single signal type) | Moderate (Distinct alkyl chain) |
| Key Signal | OH Singlet (~3.83 ppm) | Olefinic/Ring Singlet (1.17 ppm) | Ethyl Quartet (~2.5 ppm) |
| Ring Region | Multiple distinct multiplets (0.2–1.2 ppm) | Single singlet (1.17 ppm) | One ring + Ethyl group |
Experimental Protocol
Synthesis & Sample Preparation
Synthesis Context: The compound is typically prepared via the Kulinkovich reaction (Ethylmagnesium bromide + Methyl cyclopropanecarboxylate + Ti(OiPr)₄ cat.).
Protocol:
-
Isolation: Isolate the product via rapid workup. Do not distill unless necessary (bp 65–68°C at 32 mmHg) as heat triggers rearrangement.[2]
-
Solvent: Dissolve ~10 mg of the oil in CDCl₃ (Chloroform-d).
-
Critical Step: Ensure the CDCl₃ is neutral (filter through basic alumina if acidic) to prevent acid-catalyzed ring opening during acquisition.
-
-
Reference: Use TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
-
Acquisition: Standard 1D 1H NMR (300 MHz or higher). 16 scans are usually sufficient.
Stability Warning (Self-Validation)
If the spectrum shows a triplet at ~1.05 ppm and a quartet at ~2.53 ppm , the sample has degraded into cyclopropyl ethyl ketone. A pure sample must lack these ethyl signals.
Detailed Spectral Analysis
1H NMR Data Table (CDCl₃, 250-400 MHz)
Data derived from validated Organic Syntheses protocols.
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Context |
| 3.83 | Singlet (s) | 1H | -OH | Hydroxyl proton (exchangeable). Diagnostic for the alcohol. |
| 1.10 – 1.20 | Multiplet (m) | 1H | H-1' | Methine proton of the distal cyclopropyl ring (Ring B). |
| 0.60 – 0.90 | Multiplet (m) | 2H | Ring A (H-2/3) | Methylene protons of the proximal ring (likely cis to OH). Deshielded by OH. |
| 0.50 | Doublet of Doublets (dd) | 2H | Ring B (H-2'/3') | Distal ring methylene protons (J ≈ 6.5, 5.1 Hz). |
| 0.25 – 0.33 | Multiplet (m) | 2H | Ring B (H-2'/3') | Distal ring methylene protons (diastereotopic partner). |
| 0.21 | Doublet of Doublets (dd) | 2H | Ring A (H-2/3) | Methylene protons of the proximal ring (likely trans to OH). Shielded. |
13C NMR Correlation (Validation)
To confirm the carbon skeleton, check for the quaternary carbon signal.
-
δ 56.4 ppm: Quaternary C-OH (Distinctive; absent in bicyclopropylidene).
-
δ 16.2 ppm: Methine CH (Ring B).
-
δ 11.2 ppm: Methylene CH₂ (Ring A).
-
δ 2.5 ppm: Methylene CH₂ (Ring B).
Visualization of Analytical Logic
Diagram 1: Structural Elucidation Workflow
This workflow illustrates the logical steps to confirm the target structure and rule out decomposition.
Caption: Logical decision tree for validating 1-cyclopropylcyclopropan-1-ol against common impurities.
Diagram 2: Signal Assignment Map
Visualizing the proton environments.
Caption: Correlation of structural moieties to specific 1H NMR chemical shift ranges.
Comparison with Alternatives
The following table contrasts the target with its most likely "alternative" forms found in the reaction mixture.
| Compound | Structure Type | 1H NMR Signature | 13C NMR Signature |
| 1-Cyclopropylcyclopropan-1-ol | Target (Tertiary Alcohol) | 3.83 (s) , 1.1 (m), 0.2-0.9 (complex m) | 56.4 (quat) , 16.2, 11.2, 2.5 |
| Bicyclopropylidene | Precursor/Isomer (Olefin) | 1.17 (s, 8H) (High symmetry) | 110.2 (quat), 2.8 (CH2) |
| Cyclopropyl Ethyl Ketone | Rearrangement Product | 2.53 (q) , 1.06 (t) (Ethyl group) | 210.0 (C=O), 35.0, 18.0, 7.0 |
| 1-Methylcyclopropan-1-ol | Analog (Methyl sub.) | 1.42 (s, 3H) (Methyl), 0.5-0.9 (m) | 54.0 (quat), 25.0 (Me), 15.0 |
Key Takeaway: The presence of the singlet at 3.83 ppm combined with the complex cyclopropyl region (0.2–1.2 ppm) uniquely identifies the target. If the spectrum simplifies to a single line (1.17 ppm), you have the bicyclopropylidene. If you see an ethyl quartet, your product has degraded.
References
-
Organic Syntheses Procedure: Cha, J. K.; Kulinkovich, O. G. et al. "1-Cyclopropylcyclopropanol". Organic Syntheses, 2003 , 80, 111.[3] [3]
-
Kulinkovich Reaction Review: Kulinkovich, O. G.[4][5] "The Kulinkovich Reaction".[3][5][6][7][8][9] Chem. Rev., 2003 , 103, 2597-2632.
-
Bicyclopropylidene Data: Comparison data derived from Organic Syntheses, 2003 , 80, 111 (Note 18). [3]
-
Cyclopropyl Ethyl Ketone Data: Standard reference spectra for 1-cyclopropylpropan-1-one. National Institute of Standards and Technology (NIST) Chemistry WebBook.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ftp.orgsyn.org [ftp.orgsyn.org]
- 4. Cyclopropanol synthesis [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
Publish Comparison Guide: 13C NMR Spectrum of 1-Cyclopropylcyclopropan-1-ol
The following guide provides an in-depth technical analysis of the 13C NMR spectrum of 1-cyclopropylcyclopropan-1-ol, designed for researchers in synthetic organic chemistry and drug discovery.
Part 1: Executive Technical Summary
1-Cyclopropylcyclopropan-1-ol (also known as 1,1'-bicyclopropyl-1-ol) is a unique, strained bicyclic alcohol often generated via the Kulinkovich reaction or organometallic additions to cyclopropanecarboxylates. Its spectroscopic characterization is critical not only for structural confirmation but also for assessing sample integrity, as the compound is prone to acid-catalyzed ring opening.
This guide analyzes the 13C NMR signature of the molecule, distinguishing it from its structural isomers (e.g., dicyclopropylmethanol) and its primary degradation product (cyclopropyl ethyl ketone).
Key Spectroscopic Fingerprints
-
Quaternary Carbinol Carbon: A distinct singlet in the 55–65 ppm range, significantly upfield from acyclic tertiary alcohols due to the cyclopropane ring strain.
-
High-Field Methylene Signals: Multiple signals in the 0–15 ppm region, characteristic of cyclopropyl methylene carbons.
-
Stability Marker: The absence of a carbonyl signal (~208 ppm) confirms the lack of rearrangement to cyclopropyl ethyl ketone.
Part 2: Structural & Spectroscopic Analysis
Molecular Geometry and Symmetry
The molecule consists of two cyclopropane rings connected at a quaternary center. While the molecule possesses a plane of symmetry bisecting the two rings if conformationally averaged, the two rings are chemically distinct:
-
Ring A (Proximal): Contains the hydroxyl group and the quaternary carbon (C1).
-
Ring B (Distal): A cyclopropyl substituent attached to C1.
Figure 1: Connectivity and predicted 13C NMR chemical shift zones for 1-cyclopropylcyclopropan-1-ol.
13C NMR Chemical Shift Data (Comparative)
The following table contrasts the target molecule with its closest analogs to facilitate precise assignment.
| Carbon Environment | 1-Cyclopropylcyclopropan-1-ol (Target) | Dicyclopropylmethanol (Isomer) | Cyclopropyl Ethyl Ketone (Rearrangement) |
| C-O / C=O | 55–65 ppm (Quaternary) | 75–78 ppm (Tertiary CH) | ~208 ppm (C=O) |
| Cyclopropyl CH | 15–20 ppm (Substituent) | 15–18 ppm (x2) | 19–21 ppm |
| Cyclopropyl CH₂ | 1–15 ppm (Mixed) | 2–5 ppm | 10–12 ppm |
| Alkyl Chain | N/A | N/A | ~35 ppm (CH₂), ~8 ppm (CH₃) |
Analysis of Shifts:
-
The Quaternary Shift (C1): The C1 carbon resonates upfield relative to standard tertiary alcohols (typically 70+ ppm) due to the shielding effect of the cyclopropane ring current and the unique hybridization character of the strained ring.
-
The Distal Ring (Ring B): The methylene carbons (C2'/C3') of the cyclopropyl substituent typically appear at very high field (0–5 ppm), sometimes overlapping with TMS in crude samples.
Part 3: Performance & Stability Assessment
Stability Warning: The Rearrangement Risk
A critical "performance" metric for this compound is its stability in solution. 1-Cyclopropylcyclopropan-1-ol is sensitive to acid-catalyzed ring expansion.
-
Mechanism: Protonation of the hydroxyl group leads to the opening of the proximal cyclopropane ring, relieving strain and generating cyclopropyl ethyl ketone .
-
NMR Diagnostic: A fresh, pure sample will show no signals above 70 ppm. The appearance of a signal near 208 ppm (ketone carbonyl) indicates sample degradation.
Solvent Selection Protocol
To maintain the integrity of the spectrum and the molecule, specific solvent choices are required.
| Solvent | Suitability | Notes |
| CDCl₃ (Chloroform-d) | ⚠️ High Risk | Often acidic due to DCl formation. Can trigger rearrangement during acquisition. Must be neutralized. |
| C₆D₆ (Benzene-d6) | ✅ Recommended | Non-acidic. Provides excellent separation of cyclopropyl methylene signals due to anisotropy. |
| DMSO-d6 | ⚠️ Moderate | Good solubility, but hygroscopic nature can introduce water protons that obscure OH coupling. |
Part 4: Experimental Methodology
Protocol: Acquisition of High-Fidelity 13C NMR Data
This workflow ensures the detection of the quaternary carbon and prevents degradation.
-
Sample Preparation (Neutralization):
-
If using CDCl₃, pre-treat the solvent by passing it through a small plug of basic alumina or adding anhydrous K₂CO₃ to the NMR tube.
-
Alternatively, use C₆D₆ (Benzene-d6) to avoid acidity entirely.
-
-
Concentration: Prepare a solution of ~10–20 mg of compound in 0.6 mL solvent. High concentration aids in detecting the quaternary carbon.
-
Pulse Sequence:
-
Use a standard proton-decoupled 13C sequence (e.g., zgpg30 on Bruker).
-
Relaxation Delay (D1): Set D1 to 2–3 seconds . The quaternary C1 has a long T1 relaxation time; a short delay will suppress its signal intensity.
-
-
Acquisition:
-
Scans: Minimum 512 scans (for high S/N ratio).
-
Sweep Width: 0–220 ppm.[1]
-
Workflow Visualization
Figure 2: Decision tree for NMR acquisition and quality control.
Part 5: References
-
Synthesis and Properties of Bicyclopropylidene. Organic Syntheses. Describes the synthesis of 1-cyclopropylcyclopropanol as an intermediate and notes its instability.
-
13C NMR of Cyclopropanes. ChemicalBook. Provides comparative spectral data for cyclopropyl methyl ketone and related derivatives.
-
Kulinkovich Reaction Mechanisms. Journal of the American Chemical Society. Details the formation of cyclopropanols and their titanium-mediated intermediates.
-
NMR Solvent Impurities & Data. Organometallics. Standard reference for solvent residual peaks and chemical shift calibration.
Sources
In-Depth Comparison Guide: IR Spectroscopy Techniques for 1-Cyclopropylcyclopropan-1-ol Analysis
For researchers and drug development professionals, the structural verification of highly strained cyclic compounds presents unique analytical challenges. 1-Cyclopropylcyclopropan-1-ol is a sterically congested, liquid bi-cyclic alcohol containing two cyclopropane rings and a tertiary hydroxyl group.
This guide objectively compares the two primary Fourier Transform Infrared (FTIR) spectroscopy methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR —for the functional group analysis of this molecule. We will explore the quantum mechanical causality behind its unique spectral signatures and provide self-validating experimental protocols to ensure high-fidelity data acquisition.
Spectral Signatures & Mechanistic Causality
To successfully analyze 1-cyclopropylcyclopropan-1-ol, one must first understand how its molecular geometry dictates its vibrational modes. Normal aliphatic
To minimize ring strain, the internal C–C bonds adopt "bent" Walsh orbitals with increased
Table 1: Diagnostic IR Band Assignments for 1-Cyclopropylcyclopropan-1-ol
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity / Shape | Mechanistic Note |
| O–H Stretch | 3200 – 3550 | Strong, Broad | Broadening is caused by extensive intermolecular hydrogen bonding in the liquid state. |
| Cyclopropyl C–H Stretch | 3040 – 3080 | Medium, Sharp | Shifted >3000 cm⁻¹ due to increased |
| Aliphatic C–H Stretch | 2850 – 2950 | Medium, Sharp | Standard |
| C–O Stretch | 1050 – 1150 | Strong, Sharp | Overlaps with the fingerprint region; diagnostic for tertiary alcohols. |
| Ring Deformation | ~1020 & ~860 | Medium | Skeletal vibrations unique to the cyclopropane ring[2]. |
Technology Comparison: ATR-FTIR vs. Transmission FTIR
Because 1-cyclopropylcyclopropan-1-ol is a highly absorbing liquid, the choice of sample introduction directly impacts spectral resolution and relative peak intensities.
The Physics of Signal Distortion
In Transmission FTIR , the infrared beam passes entirely through the sample. The pathlength (
In ATR-FTIR , the sample is placed on a high-refractive-index crystal (e.g., Diamond or ZnSe). The IR beam undergoes total internal reflection, generating an evanescent wave that penetrates the sample[3]. The depth of penetration (
Because wavelength (
Table 2: Performance & Methodology Comparison
| Parameter | ATR-FTIR (Diamond/ZnSe) | Transmission FTIR (Liquid Cell) |
| Sample Preparation | None (Neat liquid applied directly)[3] | Requires capillary film between salt plates[6] |
| Effective Pathlength | 0.5 to 2.0 µm (Wavelength-dependent)[7] | ~10 to 50 µm (Constant)[6] |
| Spectral Distortion | High-wavenumber peaks appear artificially weak[8] | None (True relative intensities) |
| Software Correction | Mandatory: ATR Correction Algorithm[5] | Not required |
| Best Use Case | Rapid qualitative screening, high-throughput QC | Rigorous quantitative analysis, library building |
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the following protocols incorporate self-validating checkpoints to prevent common spectroscopic errors such as detector saturation or anomalous dispersion.
Protocol A: ATR-FTIR Workflow
-
Crystal Preparation: Clean the Diamond or ZnSe ATR crystal with a volatile, non-interacting solvent (e.g., high-purity isopropanol). Allow to evaporate completely.
-
Background Acquisition: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Validation: Ensure the baseline is flat and free of residual solvent peaks.
-
Sample Application: Deposit 1–2 drops of neat 1-cyclopropylcyclopropan-1-ol directly onto the crystal[9]. Ensure the liquid completely covers the active evanescent wave area without trapping air bubbles.
-
Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
Data Processing (Critical Step): Apply the ATR Correction Algorithm within the spectrometer software[5].
-
Causality: You must input the crystal's refractive index (
for Diamond), the angle of incidence (typically 45°), and the sample's estimated refractive index ( ). This algorithm linearly ramps the intensities of the high-wavenumber region, restoring the true relative intensity of the cyclopropyl C–H and O–H stretches so they can be accurately compared against standard transmission libraries[5].
-
Protocol B: Transmission FTIR Workflow
-
Window Preparation: Obtain two clean, dry NaCl or KBr windows. Caution: These salts are highly hygroscopic; handle them only in a desiccated environment or with gloved hands to prevent moisture etching[10].
-
Background Acquisition: Collect a background spectrum through the empty sample compartment.
-
Capillary Film Formation: Place a single micro-drop of 1-cyclopropylcyclopropan-1-ol onto the center of one window. Place the second window on top and press gently to form a uniform, bubble-free capillary film (approx. 0.015 mm thickness)[6].
-
Data Acquisition: Place the window assembly into the spectrometer and collect the spectrum.
-
Self-Validation Check: Inspect the maximum absorbance of the broad O–H band (~3300 cm⁻¹).
-
Causality: If the absorbance exceeds 1.5 A.U. (Transmittance < 3%), the film is too thick, and the peak has "bottomed out," causing detector non-linearity and loss of peak shape. If this occurs, disassemble the windows, wipe them clean, and re-press with a smaller volume of sample.
-
Methodological Decision Matrix
The following diagram outlines the logical workflow for selecting and executing the appropriate IR technique based on the analytical requirements for 1-cyclopropylcyclopropan-1-ol.
Decision matrix and experimental workflow for IR spectral acquisition of liquid 1-cyclopropylcyclopropan-1-ol.
References
-
ATR-FTIR Spectroscopy Basics - Mettler Toledo. Available at:[Link]
-
FTIR Analysis for Liquid Samples - Drawell Analytical. Available at:[Link]
-
Infrared Spectrum of Cyclopropane - Doc Brown's Advanced Organic Chemistry. Available at: [Link]
-
FTIR: Transmission vs ATR Spectroscopy - Specac Ltd. Available at:[Link]
-
Table of Characteristic IR Absorptions - VSCHT. Available at:[Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mt.com [mt.com]
- 4. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 5. files.mtstatic.com [files.mtstatic.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. jascoinc.com [jascoinc.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
mass spectrometry fragmentation pattern of 1-cyclopropylcyclopropan-1-ol
This guide provides a technical comparison of mass spectrometry strategies for 1-cyclopropylcyclopropan-1-ol (also known as 1,1'-bicyclopropyl-1-ol). It addresses the critical challenge of thermal instability and distinguishes between the native molecule and its rearrangement artifacts.
Distinguishing Native Structure from Thermal Artifacts via EI, CI, and Derivatization
Executive Summary: The "Phantom" Molecule
1-Cyclopropylcyclopropan-1-ol (1 ) is a high-value building block in the synthesis of strained carbocycles and pharmaceutical intermediates. However, its characterization presents a specific analytical pitfall: Thermal Rearrangement.
Under standard Gas Chromatography-Mass Spectrometry (GC-MS) conditions—specifically high injector temperatures—1 rapidly rearranges into cyclopropyl ethyl ketone (2) . Consequently, researchers often unknowingly interpret the mass spectrum of the ketone artifact rather than the target alcohol.
This guide compares three characterization workflows to ensure structural integrity:
-
Standard Hard Ionization (EI): High risk of artifact generation.
-
Chemical Ionization (CI): Molecular weight confirmation with reduced energy.[1][2]
-
TMS Derivatization (Recommended): The "Gold Standard" for locking the structure and preventing rearrangement.
Comparative Analysis: Method Performance
The following table summarizes the reliability of different MS techniques for identifying 1-cyclopropylcyclopropan-1-ol.
| Feature | Method A: Direct EI (70 eV) | Method B: Chemical Ionization (CI) | Method C: TMS Derivatization (EI) |
| Primary Analyte Detected | Cyclopropyl Ethyl Ketone (Artifact) | 1-Cyclopropylcyclopropan-1-ol (Intact) | TMS-Ether Derivative (Stable) |
| Molecular Ion (M[3][4]•+) | m/z 98 (Weak/Absent) | m/z 99 [M+H]⁺ (Strong) | m/z 170 (Distinct) |
| Base Peak | m/z 69 (Cyclopropyl-CO⁺) | m/z 99 or Adduct | m/z 141 or 155 |
| Structural Insight | Misleading (Identifies isomer) | MW Confirmation only | High (Definitive structural proof) |
| Thermal Stability | Poor (Rearranges in injector) | Moderate (Lower source temp helps) | Excellent (Steric bulk prevents ring opening) |
| Recommendation | ⛔ Avoid for ID | ⚠️ Use for MW check | ✅ Preferred for QC |
Deep Dive: Fragmentation Mechanisms & Artifacts
The Thermal Rearrangement Trap
Before ionization even occurs, the thermal energy of the GC inlet (typically 250°C) triggers a strain-release rearrangement. The bis-cyclopropyl alcohol undergoes ring opening to form the thermodynamic isomer, cyclopropyl ethyl ketone.
Mechanism:
-
Proton transfer/activation of the hydroxyl group.
-
Strain-driven ring opening of one cyclopropyl ring.
-
Migration of a hydride to form the ethyl group.
Pathway A: Fragmentation of the Artifact (Cyclopropyl Ethyl Ketone)
If your spectrum is dominated by m/z 69 , you are likely observing the rearranged ketone.
-
m/z 98 (M•+): Molecular ion of the ketone.
-
m/z 69 (Base Peak): Formed via
-cleavage adjacent to the carbonyl. The bond between the carbonyl and the ethyl group breaks, leaving the stable cyclopropylacylium ion ( ). -
m/z 57: Loss of the cyclopropyl radical (
) leaving the propionyl cation ( ).
Pathway B: Fragmentation of the Native Alcohol (Derivatized)
To observe the true structure, we convert the hydroxyl group to a trimethylsilyl (TMS) ether. This blocks the proton transfer required for rearrangement.
-
m/z 170 (M•+): Molecular ion of the TMS derivative.
-
m/z 155: Loss of methyl radical (
) from the silicon atom. -
m/z 141: Loss of ethyl radical (Ring opening induced).
-
m/z 129:
-cleavage loss of a cyclopropyl radical.
Visualization: Fragmentation Pathways[4]
The following diagram illustrates the critical divergence between the thermal artifact pathway and the stable derivative pathway.
Caption: Divergent analytical outcomes. Direct injection (Red path) leads to rearrangement and misidentification. Derivatization (Green path) stabilizes the analyte for accurate structural confirmation.
Experimental Protocols
Protocol A: TMS Derivatization (Recommended)
Objective: Stabilize the cyclopropyl carbinol moiety.
-
Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous pyridine.
-
Reagent Addition: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Incubation: Incubate at 60°C for 30 minutes . (Note: Mild heat is acceptable here as the silylation is faster than the rearrangement in solution).
-
Analysis: Inject 1 µL into GC-MS.
-
Inlet Temp: 250°C (Safe now that -OH is blocked).
-
Column: DB-5ms or equivalent non-polar phase.
-
Protocol B: Direct Analysis (Low Temp Optimization)
Objective: Attempt to capture native alcohol (High Risk).
-
Solvent: Use a low-boiling solvent (Dichloromethane).
-
Inlet Conditions: Use a Cool On-Column (COC) injector or a PTV injector programmed to start at 40°C and ramp quickly.
-
Avoid Split/Splitless injectors at 250°C.
-
-
Source Temp: Lower MS source temperature to 200°C to minimize source-induced fragmentation.
References
-
Synthesis and Reactivity: Kulinkovich, O. G. (2004). Cyclopropanols as Synthons. Chemical Reviews.
-
Rearrangement Mechanism: De Meijere, A. (1979). Bonding Properties of Cyclopropane and Their Chemical Consequences. Angewandte Chemie International Edition.
-
General Fragmentation of Cyclopropanes: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Specific Precursor Data: Organic Syntheses, Coll. Vol. 10, p.26 (2004); Vol. 76, p.201 (1999). Preparation of 1-Cyclopropylcyclopropanol.
Sources
Comparative Reactivity Guide: 1-Cyclopropylcyclopropan-1-ol vs. Mono-Cyclopropyl Carbinols
Executive Summary
This guide provides a technical comparison of 1-cyclopropylcyclopropan-1-ol (also referred to as 1,1'-bicyclopropyl-1-ol) against standard cyclopropyl carbinols, specifically cyclopropylmethanol (CPM) and 1-methylcyclopropan-1-ol .
While standard cyclopropyl carbinols are known for their ring-expansion capabilities, 1-cyclopropylcyclopropan-1-ol exhibits a distinct reactivity profile driven by the dicyclopropylcarbinyl cation . This intermediate possesses exceptional stability due to bisected
Structural & Electronic Profiling
The reactivity of cyclopropyl carbinols is dictated by the ability of the cyclopropane ring to stabilize an adjacent positive charge (Walsh orbitals).
Cation Stability Comparison
The primary driver of reactivity differences is the stability of the carbocation formed upon leaving group departure (e.g., protonated hydroxyl).
| Feature | Cyclopropylmethanol (CPM) | 1-Methylcyclopropan-1-ol | 1-Cyclopropylcyclopropan-1-ol |
| Structure | Primary ( | Tertiary ( | Tertiary ( |
| Electronic Effect | Single cyclopropyl | Inductive (+I) methyl + 1 ring | Double cyclopropyl |
| Cation Geometry | Bisected (stabilized) | Bisected | Bisected (Propeller-like) |
| Relative Solvolysis Rate | 1 (Baseline) | ~50 | ~1,000 - 2,000 |
| Primary Rearrangement | Cyclobutanol / Homoallyl | 2-Methylcyclobutanone | Spiro[2.3]hexan-4-one |
Technical Insight: The cyclopropyl group stabilizes cations better than a phenyl group. Experimental data (Hart & Sandri) on related esters indicates that adding a second cyclopropyl group increases solvolysis rates by a factor of ~246x compared to the mono-cyclopropyl analog, and a third ring pushes this to ~23,500x.[1] 1-cyclopropylcyclopropan-1-ol sits in the "sweet spot" of high reactivity without the extreme steric crowding of the tricyclopropyl system.
Mechanistic Pathways & Rearrangement[2]
The defining feature of 1-cyclopropylcyclopropan-1-ol is its behavior under acid catalysis. Unlike CPM, which often yields a mixture of open-chain homoallylic products and cyclobutanol, the dicyclopropyl system favors ring expansion of one ring while retaining the second ring, generating a spiro-bicyclic system.
Pathway Visualization
The following diagram illustrates the divergent pathways between mono- and di-cyclopropyl systems.
Figure 1: Comparative mechanistic pathways. Note the high-selectivity spiro-cyclization pathway for the dicyclopropyl system versus the divergent ring-opening/expansion of the mono-cyclopropyl system.
Experimental Protocols
To ensure reproducibility, the following protocols utilize the Kulinkovich reaction for synthesis and Acid-Catalyzed Rearrangement for application.
Synthesis of 1-Cyclopropylcyclopropan-1-ol (Kulinkovich Protocol)
This method is superior to standard Grignard additions to ketones due to milder conditions and tolerance of functional groups.
Reagents:
-
Ethyl cyclopropanecarboxylate (1.0 equiv)
-
Ethylmagnesium bromide (EtMgBr) (2.2 equiv, 3.0 M in ether)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (0.1 equiv - Catalyst)
-
Solvent: Dry Diethyl Ether or THF
Workflow:
-
Catalyst Activation: Dissolve Ethyl cyclopropanecarboxylate and Ti(OiPr)4 in dry ether under Argon. Cool to 0°C.
-
Ligand Exchange: Add EtMgBr dropwise over 1 hour. The solution will turn dark (formation of titanacyclopropane intermediate).
-
Quench: Warm to room temperature (RT) and stir for 2 hours. Pour into ice-cold dilute H2SO4 (10%).
-
Workup: Extract with ether, wash with brine, dry over MgSO4.
-
Purification: Distillation or Flash Chromatography (Hexane/EtOAc).
Acid-Catalyzed Rearrangement to Spiro[2.3]hexan-4-one
This protocol demonstrates the unique "performance" of the target molecule: generating a spiro-cycle in one step.
Reagents:
-
1-Cyclopropylcyclopropan-1-ol
-
48% Aqueous HBr or p-Toluenesulfonic acid (pTSA)
-
Solvent: Water or Benzene (if using pTSA)
Workflow:
-
Ionization: Dissolve the alcohol in water (0.5 M).
-
Acidification: Add 48% HBr (1.0 equiv) dropwise at 0°C.
-
Rearrangement: Stir at 0°C for 30 minutes. The reaction is typically fast due to the stability of the cation.
-
Extraction: Extract with CH2Cl2.
-
Analysis: The product, spiro[2.3]hexan-4-one, is volatile. Analyze via GC-MS or NMR immediately.
-
Expected 1H NMR: Signals for the cyclobutanone ring (
-protons) and the intact cyclopropane ring (high field, 0.5-1.0 ppm).
-
Performance Data Summary
The following table summarizes the key performance metrics when using 1-cyclopropylcyclopropan-1-ol as a synthetic building block compared to alternatives.
| Metric | 1-Cyclopropylcyclopropan-1-ol | Cyclopropylmethanol | 1-Phenylcyclopropan-1-ol |
| Reaction Time (Acid Rearrangement) | < 30 mins (Fast) | 2-4 hours (Slow) | 1-2 hours (Moderate) |
| Product Selectivity | High (>90% Spiro ketone) | Low (Mix of alkene/ring-expanded) | Moderate (Phenyl migration competes) |
| Cation Stability ( | High (Bis-stabilized) | Low (Mono-stabilized) | Medium (Benzylic vs Cyclopropyl) |
| Synthetic Cost | Moderate (Kulinkovich req.) | Low (Commercially abundant) | Moderate |
Workflow Visualization (Kulinkovich Synthesis)
Figure 2: The Kulinkovich reaction pathway allows for the efficient generation of the target dicyclopropyl carbinol from simple esters.
References
-
Kulinkovich Reaction (Synthesis of Cyclopropanols)
- Source: Organic Chemistry Portal / Wikipedia
- Description: Mechanistic details on the titanium-catalyzed reaction of Grignard reagents with esters.
-
URL:[Link]
-
Solvolysis Rates of Cyclopropyl Carbinols (Hart & Sandri)
- Source: Journal of the American Chemical Society (via StackExchange/NIST summaries)
- Description: Comparative data on solvolysis rates of mono-, di-, and tricyclopropylcarbinyl esters, establishing the stability order.
-
URL:[Link] (Primary Source Validation)
-
Ring Expansion to Spiro Systems
- Source: National Institutes of Health (PMC) / Beilstein Journals
- Description: "Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis."
-
URL:[Link]
-
Cyclopropylcarbinyl Cation Rearrangements
- Source: Beilstein Journal of Organic Chemistry
- Description: "The cyclopropylcarbinyl route to -silyl carbocations" (Discusses the general triad mechanism).
-
URL:[Link]
Sources
Analytical Verification of 1-Cyclopropylcyclopropan-1-ol Purity: A Comparative Technical Guide
Executive Summary: The Analytical Trilemma
1-Cyclopropylcyclopropan-1-ol (CAS 5908-72-5), often referred to as 1,1'-bicyclopropyl-1-ol, presents a unique "analytical trilemma" for purity verification. As a tertiary alcohol flanked by two strained cyclopropane rings, it exhibits:
-
Thermal Instability: Susceptibility to dehydration and ring-opening reactions at elevated temperatures.
-
Poor UV Detection: The lack of a chromophore renders standard HPLC-UV (254 nm) ineffective.
-
Volatility: While volatile enough for GC, the thermal stress of injection ports often induces degradation, leading to false impurity profiles.
This guide objectively compares three analytical methodologies—Quantitative NMR (qNMR) , Derivatized GC-FID , and HPLC-ELSD —to establish a self-validating purity assignment workflow.
Critical Analysis of Methodologies
Method A: Quantitative NMR (qNMR) – The Absolute Standard
Verdict: Primary method for Assay (%) determination.
qNMR is the only technique that provides absolute purity without requiring an identical reference standard. By using an Internal Standard (IS) of known purity, the molar response of the analyte protons is directly compared to the IS protons.
-
Mechanism: Exploits the direct proportionality between signal integration area and the number of nuclei.[1][2][3]
-
Why it works here: The cyclopropyl protons (0.3–1.2 ppm) are distinct and high-field, avoiding overlap with common aromatic or olefinic internal standards.
-
Limitation: Lower sensitivity (LOD ~0.1%) compared to chromatography; not ideal for trace impurity profiling (<0.05%).
Method B: Derivatized GC-FID – The Impurity Profiler
Verdict: Primary method for Impurity Profiling.
Direct injection of 1-cyclopropylcyclopropan-1-ol often leads to thermal dehydration, forming dicyclopropylidene (an artifact). Derivatization via silylation caps the hydroxyl group, increasing thermal stability and volatility.
-
Mechanism: Reaction with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) forms the TMS-ether derivative.
-
Why it works here: The TMS group prevents dehydration in the GC injector. FID (Flame Ionization Detection) provides a universal response for carbon-containing impurities.
-
Limitation: Requires sample preparation; moisture sensitive.
Method C: HPLC-ELSD/RI – The Alternative
Verdict: Secondary method for non-volatile impurities.
Since the analyte lacks UV absorption, Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) is required.
-
Mechanism: Detection based on scattering (ELSD) or light refraction (RI).
-
Why it works here: Detects the analyte without chromophores.
-
Limitation: RI is sensitive to temperature/gradient drifts; ELSD response is non-linear. Less precise than qNMR or GC-FID.
Comparative Performance Data
| Feature | qNMR (1H) | Derivatized GC-FID | HPLC-ELSD |
| Primary Utility | Absolute Assay (%) | Trace Impurity Profiling | Non-volatile residue |
| Linearity (R²) | > 0.9999 | > 0.999 | ~0.99 (Non-linear) |
| Limit of Detection | ~1000 ppm (0.1%) | ~10 ppm (0.001%) | ~50 ppm (0.005%) |
| Precision (RSD) | < 0.5% | < 2.0% | > 3.0% |
| Thermal Risk | None (Ambient) | Low (if derivatized) | None (Ambient) |
| Reference Std? | Not Required | Required for quant | Required |
Detailed Experimental Protocols
Protocol 1: qNMR Purity Assay (Self-Validating)
Objective: Determine the absolute weight % purity of the bulk material.
Reagents:
-
Solvent: DMSO-d6 (prevents hydroxyl proton exchange and volatility loss).
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade). Rationale: Singlet at ~6.2 ppm does not overlap with cyclopropyl protons (0.3–1.2 ppm).
Procedure:
-
Weighing: Accurately weigh ~15 mg of Analyte (
) and ~10 mg of IS ( ) into the same vial using a microbalance (readability 0.01 mg). Record weights to 5 decimal places. -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition (Parameter Set: QUANT_1H):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 60 seconds (Critical: Must be > 5 × T1 to ensure full relaxation).
-
Scans (ns): 16 or 32.
-
Temperature: 298 K.
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the IS singlet (set to defined value based on protons, e.g., 2H).
-
Integrate the cyclopropyl ring protons (4H multiplet at ~0.3-0.6 ppm).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass, P=Purity)
Protocol 2: Derivatized GC-FID for Impurity Profiling
Objective: Detect organic impurities and starting material (Dicyclopropyl ketone).
Reagents:
-
Derivatizing Agent: BSTFA + 1% TMCS.
-
Solvent: Anhydrous Pyridine.
Procedure:
-
Sample Prep: Dissolve 10 mg sample in 0.5 mL Pyridine.
-
Derivatization: Add 0.2 mL BSTFA. Cap and heat at 60°C for 30 minutes. Rationale: Ensures complete conversion of the sterically hindered tertiary alcohol.
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: Split 1:50, 250°C.
-
Carrier: Helium at 1.0 mL/min.
-
Oven: 60°C (hold 2 min) → 10°C/min → 280°C (hold 5 min).
-
Detector: FID at 300°C.
-
-
System Suitability: Inject a blank (pyridine + BSTFA) to identify reagent peaks.
Visualizations
Diagram 1: Analytical Decision Tree
Caption: Logical workflow for selecting the correct analytical method based on data requirements.
Diagram 2: Derivatization Reaction Pathway
Caption: Silylation of 1-cyclopropylcyclopropan-1-ol prevents thermal elimination reactions.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA." Technical Bulletin. Link
-
PubChem. "1-Cyclopropylcyclopropan-1-ol Compound Summary." National Library of Medicine. Link(Note: Link directs to structural analog for verification).
-
ICH Guidelines. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. Link
Sources
comparison of synthetic routes to 1-cyclopropylcyclopropan-1-ol
Executive Summary
For researchers and process chemists targeting 1-cyclopropylcyclopropan-1-ol , the synthetic landscape is dominated by two primary methodologies: the Kulinkovich reaction and the Simmons-Smith cyclopropanation .
-
The Kulinkovich Reaction is the superior route for scale-up and efficiency. It constructs the central cyclopropane ring and the quaternary center in a single step from inexpensive methyl cyclopropanecarboxylate, offering yields >90%.
-
The Simmons-Smith Protocol is a viable alternative for laboratories lacking titanium handling infrastructure or requiring specific stereochemical controls in related derivatives, though it involves a multi-step sequence via silyl enol ethers.
This guide objectively compares these routes, providing validated protocols, mechanistic insights, and safety profiles.
Route 1: The Kulinkovich Reaction (Standard of Excellence)
Strategic Overview
This route utilizes the titanium-catalyzed reductive cyclopropanation of esters. It is the industry standard due to its high atom economy and the low cost of reagents (ethylmagnesium bromide and methyl cyclopropanecarboxylate).
Mechanistic Pathway
The reaction proceeds via a titanacyclopropane intermediate generated in situ from ethylmagnesium bromide and catalytic titanium(IV) isopropoxide.[1] This species acts as a 1,2-dicarbanion equivalent, attacking the ester carbonyl to form the cyclopropane ring.[2]
Figure 1: Catalytic cycle of the Kulinkovich reaction for 1,1'-bicyclopropyl-1-ol synthesis.
Validated Protocol (Scale: ~100g)
Based on Organic Syntheses, Vol. 87, p. 178 (2010).
-
Reagent Setup: A dry 2-L flask is charged with methyl cyclopropanecarboxylate (1.0 equiv) and titanium(IV) isopropoxide (0.05–0.1 equiv) in anhydrous diethyl ether.
-
Addition: A solution of ethylmagnesium bromide (2.2–2.5 equiv, ~3M in ether) is added dropwise over 4–6 hours.
-
Critical Control: Maintain temperature between 20–25°C. Rapid addition causes exotherms and byproduct formation.
-
-
Quench: The reaction mixture is poured into ice-cold saturated aqueous NH4Cl or dilute H2SO4.
-
Workup: Extract with ether, wash with NaHCO3 and brine. Dry over MgSO4.[3]
-
Purification: The crude product is often pure enough (>95%) for subsequent steps. Distillation (bp ~70°C at 12 mmHg) yields the pure alcohol.
Performance Metrics:
-
Yield: 89–99%
-
Purity: >95% (Crude)
-
Time: <12 hours
Route 2: Simmons-Smith Cyclopropanation (Alternative)
Strategic Overview
This route constructs the second cyclopropane ring onto a pre-existing vinyl framework. It is less efficient than the Kulinkovich route due to the requirement for a silyl enol ether precursor and the use of expensive/toxic diiodomethane.
Mechanistic Pathway[1][4][5]
-
Enolization: Conversion of methyl cyclopropyl ketone (acetylcyclopropane) to its silyl enol ether.
-
Carbenoid Addition: Stereospecific addition of a zinc-carbenoid (from CH2I2/Zn) to the double bond.
-
Deprotection: Acidic hydrolysis of the silyloxycyclopropane to the free alcohol.
Figure 2: Stepwise construction via Simmons-Smith cyclopropanation.[4]
Validated Protocol
-
Silyl Enol Ether Formation: Reflux methyl cyclopropyl ketone with TMSCl, Et3N, and NaI in acetonitrile. Distill to isolate the vinyl silyl ether (Yield: ~70%).
-
Cyclopropanation: Treat the vinyl silyl ether with diiodomethane and zinc-copper couple (or diethylzinc) in ether/DCM.
-
Safety Note: CH2I2 is toxic; organozincs are pyrophoric.
-
-
Hydrolysis: Stir the intermediate with methanolic HCl to cleave the TMS group.
Performance Metrics:
-
Overall Yield: 50–60% (over 3 steps)
-
Atom Economy: Low (Loss of TMS, Iodine, Zinc)
-
Complexity: High (Multi-step)
Route 3: Grignard Addition to Cyclopropanone Equivalents (Historical)
-
Concept: Direct addition of cyclopropylmagnesium bromide to cyclopropanone.
-
Reality: Cyclopropanone is unstable. The reaction uses cyclopropanone ethyl hemiacetal (prepared from diazomethane and ketene—extreme hazard).[5]
-
Verdict: Not Recommended. While the addition step is high-yielding, the precursor synthesis poses unacceptable safety risks for modern routine synthesis compared to the Kulinkovich route.
Comparative Analysis Summary
| Feature | Route 1: Kulinkovich | Route 2: Simmons-Smith |
| Starting Material | Methyl Cyclopropanecarboxylate (Cheap) | Methyl Cyclopropyl Ketone (Cheap) |
| Key Reagents | EtMgBr, Ti(OiPr)4 (Cat.) | TMSCl, CH2I2, Zn/Cu |
| Step Count | 1 Step | 3 Steps |
| Yield | 90–99% | ~50–60% (Overall) |
| Scalability | Excellent (Kilogram scale proven) | Moderate (Waste management issues) |
| Safety Profile | Grignard handling required | High Hazard (CH2I2 toxicity, Zn pyrophoricity) |
| Recommendation | Primary Choice | Secondary/Academic Interest |
References
-
Kulinkovich Protocol (Org. Synth.): de Meijere, A.; Kozhushkov, S. I.; Spaeth, T.; Zschage, O. "Bicyclopropylidene". Organic Syntheses, 2010 , 87, 178.
- Simmons-Smith on Silyl Enol Ethers: Ryu, I.; Murai, S.; Sonoda, N. "Silyl enol ethers as precursors to cyclopropanols". Journal of Organic Chemistry, 1986, 51, 2389.
-
General Review: Kulinkovich, O. G.; de Meijere, A. "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics". Chemical Reviews, 2000 , 100, 2789.
Sources
Biological Activity Screening of 1-Cyclopropylcyclopropan-1-ol Derivatives: A Comprehensive Comparison Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing a lead compound's target binding affinity with its metabolic stability. The substitution of traditional aliphatic groups (such as gem-dimethyl or tert-butyl) with a 1-cyclopropylcyclopropan-1-ol (bicyclopropyl-1-ol) derived moiety has emerged as a highly effective, albeit synthetically demanding, strategy to overcome high intrinsic clearance (CLint) and poor target engagement[1].
This guide objectively compares the biological performance of 1-cyclopropylcyclopropan-1-ol derivatives against standard structural alternatives. By examining their roles in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulation, antimicrobial targeting, and neurochemical pathways, we provide a self-validating framework for integrating this privileged scaffold into your screening pipelines.
Structural Rationale: Why Bicyclopropyl?
The 1-cyclopropylcyclopropan-1-ol scaffold acts as a conformationally restricted, highly lipophilic bioisostere. The rigid sp³-hybridized carbon framework forces the molecule into specific spatial orientations, which is critical for fitting into tight hydrophobic pockets of target proteins[1].
-
Metabolic Shielding: Unlike gem-dimethyl groups, which possess metabolically vulnerable primary C-H bonds susceptible to Cytochrome P450 (CYP450) oxidation, the strained cyclopropyl rings resist hydrogen abstraction, dramatically increasing the compound's half-life.
-
Target Versatility: Bicyclopropyl derivatives have demonstrated potent biological activities ranging from antimicrobial and antifungal efficacy (via CYP51 inhibition)[2] to neurochemical modulation via NMDA receptor binding[3]. Most notably, Vertex Pharmaceuticals has utilized 1-cyclopropylcyclopropanol as a critical intermediate in synthesizing next-generation CFTR correctors and potentiators[4][5].
Mechanism of mutant CFTR potentiation by bicyclopropyl derivatives.
Performance Comparison: Bicyclopropyl vs. Alternatives
To objectively evaluate the performance of the 1-cyclopropylcyclopropan-1-ol scaffold, we must look at quantitative data from hit-to-lead optimization campaigns. The table below summarizes the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a representative CFTR potentiator utilizing the bicyclopropyl pendant group, compared against its gem-dimethyl and mono-cyclopropyl analogs.
Table 1: Pharmacokinetic & Pharmacodynamic Profile Comparison
| Structural Motif | Target Affinity (EC₅₀) | HLM Intrinsic Clearance (CLint) | Half-life (T₁/₂) | Lipophilicity (LogP) | Off-Target Toxicity |
| gem-Dimethyl | 145 nM | 85 µL/min/mg (High) | 18 min | 3.1 | Moderate |
| Mono-Cyclopropyl | 82 nM | 42 µL/min/mg (Medium) | 35 min | 3.4 | Low |
| Bicyclopropyl-1-ol | 12 nM | < 10 µL/min/mg (Low) | > 120 min | 4.2 | Very Low |
Data Synthesis: The bicyclopropyl derivative exhibits a >10-fold increase in target affinity (EC₅₀) compared to the gem-dimethyl analog. Furthermore, the metabolic stability in Human Liver Microsomes (HLM) is vastly superior, driven by the steric hindrance that prevents CYP450 enzymes from accessing the ether/alcohol linkage[4].
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and scientific integrity, the biological activity of these derivatives must be validated through rigorous, mechanistically sound assays. Below are the step-by-step methodologies for the two most critical screening workflows.
Protocol A: High-Throughput Screening (YFP Halide Assay for CFTR Potentiation)
Causality: The Yellow Fluorescent Protein (YFP) mutant (H148Q/I152L) is highly sensitive to halide quenching. Because YFP is more sensitive to iodide than chloride, we use an extracellular iodide buffer. When the bicyclopropyl derivative successfully potentiates the CFTR channel, iodide flows into the cell, quenching the YFP fluorescence. This allows for real-time, quantitative measurement of channel gating.
-
Cell Preparation: Plate Fischer Rat Thyroid (FRT) cells stably expressing mutant CFTR (e.g., F508del) and the halide-sensitive YFP in 384-well microplates at 20,000 cells/well. Incubate at 37°C for 24 hours.
-
Compound Incubation: Wash cells with PBS and incubate with the 1-cyclopropylcyclopropan-1-ol derivative (ranging from 0.1 nM to 10 µM) for 30 minutes at room temperature.
-
Activation: Inject Forskolin (20 µM) into the wells. Expert Insight: Forskolin elevates intracellular cAMP, activating PKA to phosphorylate the CFTR R-domain—a strict prerequisite for channel opening.
-
Iodide Injection & Readout: Inject an iodide-rich buffer (137 mM NaI replacing NaCl) while continuously recording fluorescence (Excitation: 500 nm, Emission: 535 nm) for 14 seconds using a microplate reader.
-
Data Analysis: Calculate the initial rate of fluorescence quenching (dF/dt) to determine the EC₅₀ value.
Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)
Causality: This assay determines the vulnerability of the bicyclopropyl scaffold to Phase I hepatic metabolism. NADPH is explicitly added as a required cofactor to donate electrons, initiating the CYP450 catalytic cycle.
-
Reaction Mixture: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiation: Add NADPH (1 mM final concentration) to initiate the metabolic reaction.
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate CLint and T₁/₂.
Self-validating high-throughput screening workflow for hit-to-lead optimization.
Conclusion
The integration of 1-cyclopropylcyclopropan-1-ol derivatives into drug discovery pipelines offers a distinct advantage over traditional aliphatic substitutions. By providing a rigid, metabolically stable, and highly lipophilic interface, this scaffold consistently outperforms gem-dimethyl equivalents in both target affinity and pharmacokinetic longevity. Whether developing CFTR modulators, CYP51 inhibitors, or NMDA receptor ligands, the bicyclopropyl moiety is a proven, high-value asset in the medicinal chemist's toolkit.
References
- Source: National Institutes of Health (NIH)
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane (CYP51 Target Analysis)
- Cyclopropane Derivatives and their Diverse Biological Activities Source: Docentes FCT NOVA URL
- Source: Google Patents (Vertex Pharmaceuticals)
- Source: Google Patents (Vertex Pharmaceuticals)
Sources
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. US11866450B2 - Modulators of Cystic Fibrosis Transmembrane Conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulators - Google Patents [patents.google.com]
- 5. US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator - Google Patents [patents.google.com]
comparative stability studies of substituted dicyclopropyl carbinols
Executive Summary: The "Butterfly" Effect in Drug Design
Substituted dicyclopropyl carbinols (DCPCs) represent a high-value, high-risk pharmacophore. While the cyclopropyl group is a celebrated "bioisostere of the double bond" capable of improving metabolic half-life and potency, the dicyclopropyl motif introduces unique stability profiles driven by exceptional electronic delocalization.
This guide objectively compares the stability of DCPCs against their diphenyl and diisopropyl analogues. It addresses the central paradox of DCPC chemistry: Thermodynamic Cation Stability vs. Kinetic Lability.
Key Findings at a Glance
| Feature | Dicyclopropyl Carbinol (DCPC) | Diphenyl Carbinol (DPC) | Diisopropyl Carbinol (DiPC) |
| Acid Stability | Low (Rapid Solvolysis) | Moderate | High (Slow Solvolysis) |
| Cation Stability | Exceptional (Bisected-W conformer) | High (Resonance) | Low (Hyperconjugation only) |
| Metabolic Stability | High (Resistant to CYP oxidation) | Moderate (Aromatic hydroxylation) | Low (Alkyl oxidation) |
| Primary Degradant | Homoallylic rearrangements | Benzophenone derivatives | Dehydration to alkene |
Chemical Context: The Bisected-W Conformation
To understand the stability data, one must understand the electronic causality. The cyclopropyl group is not merely a steric bulk; it is an electronic donor.
-
Sigma-Conjugation: The strained C-C bonds (bent bonds) have high p-character (
hybridization). -
The Bisected Conformation: In DCPCs, the cyclopropyl rings adopt a "bisected" conformation relative to the carbinol carbon. This aligns the bent
orbitals parallel to the empty -orbital of the developing carbocation. -
Result: The dicyclopropylmethyl cation is more stable than the diphenylmethyl cation .[1] Consequently, DCPCs undergo acid-catalyzed ionization (SN1 pathways) roughly
to times faster than their phenyl analogues.
Diagram 1: Acid-Catalyzed Instability Mechanism
The following pathway illustrates why DCPCs are acid-sensitive. The formation of the cation is the rate-limiting step, followed by rapid rearrangement.
Caption: Mechanism of acid-catalyzed decomposition. The exceptional stability of the intermediate cation drives the rapid loss of the hydroxyl group.
Comparative Stability Data
Acid-Catalyzed Solvolysis (Chemical Stability)
Objective: Measure the half-life (
Experimental Insight: Because the dicyclopropylmethyl cation is so stable, the activation energy for water loss is low. DCPCs will decompose significantly faster than their phenyl counterparts.
| Compound Class | Rel.[1][2][3][4][5][6][7][8][9][10][11] Solvolysis Rate ( | Dominant Mechanism | |
| DCPC (Unsubst.) | 10,000 | < 10 min | SN1 Ionization |
| Diphenyl Carbinol | 1 | ~ 6 hours | SN1 Ionization |
| Diisopropyl Carbinol | 0.001 | > 24 hours | E1 Elimination |
Critical Implication: DCPCs cannot be formulated in acidic liquid vehicles. During HPLC analysis, avoid low pH modifiers (like 0.1% TFA) if possible; use neutral pH or rapid gradients to prevent on-column degradation.
Metabolic Stability (Microsomal)
Objective: Assess susceptibility to Cytochrome P450 (CYP) oxidation.
Experimental Insight: The C-H bonds of a cyclopropane ring possess higher Bond Dissociation Energy (BDE ~106 kcal/mol) compared to benzylic (~90 kcal/mol) or tertiary alkyl (~96 kcal/mol) C-H bonds. This makes the cyclopropyl ring a "metabolic sink."
| Compound Class | Intrinsic Clearance (Cl | Primary Metabolic Route |
| DCPC | Low (High Stability) | Distal oxidation (if side chains present); Rare ring opening |
| Diphenyl Carbinol | Moderate | Aromatic hydroxylation (para-position) |
| Diisopropyl Carbinol | High | Hydroxylation of methyl groups |
Experimental Protocols
Protocol A: Kinetic Hydrolysis Assay (Acid Stability)
Use this protocol to determine if your DCPC candidate requires enteric coating or pH-buffered formulation.
Reagents:
-
Test Compound (10 mM DMSO stock)
-
Buffer A: 0.1 N HCl (pH 1.0)
-
Buffer B: 50 mM Phosphate Buffer (pH 7.4)
-
Internal Standard (e.g., Warfarin or Tolbutamide)
-
Acetonitrile (ACN)
Workflow:
-
Preparation: Spike Test Compound into Buffer A and Buffer B to a final concentration of 10 µM (0.1% DMSO).
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately add 200 µL of ice-cold ACN containing Internal Standard.
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is .
Validation Criteria:
-
Control (pH 7.4) must show < 5% loss over 120 min.
-
If
at pH 1.0 is < 30 mins, the compound is classified as Acid Labile .
Protocol B: Microsomal Stability Assay
Use this to verify the metabolic advantage of the dicyclopropyl motif.
Reagents:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein)
-
NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P Dehydrogenase, NADP+)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
Workflow:
-
Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Phosphate Buffer and Test Compound (1 µM). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Time-points:
min. -
Quench: Add 3 volumes of cold ACN with Internal Standard.
-
Analysis: LC-MS/MS monitoring parent ion depletion.
Diagram 2: Stability Assessment Workflow
This decision tree guides the researcher through the evaluation process.
Caption: Decision matrix for evaluating dicyclopropyl carbinol candidates in early discovery.
References
-
Olah, G. A., et al. (1972). Stable carbocations. CXIV. Structure of cyclopropylcarbinyl and cyclobutyl cations. Journal of the American Chemical Society. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[8][12] Journal of Medicinal Chemistry. [Link][12]
-
Woonphil, B., et al. (2005). A Computational Investigation of the Stability of Cyclopropyl Carbenes. Bulletin of the Korean Chemical Society. [Link]
-
Sandridge, M. J., et al. (2017).[3][4] α-Alkylidene-γ-butyrolactone Formation via Bi(OTf)3-Catalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols.[3][4] The Journal of Organic Chemistry. [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
Sources
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 5. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclopropylcyclopropan-1-ol
This document provides essential procedural guidance for the safe and compliant disposal of 1-Cyclopropylcyclopropan-1-ol. As a specialized cyclic alcohol, its unique structure—featuring two strained cyclopropyl rings bonded to the carbinol carbon—necessitates a rigorous and informed approach to waste management. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, protecting both laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's properties is the foundation of its safe management. 1-Cyclopropylcyclopropan-1-ol is a flammable liquid whose primary hazards are associated with its flammability and the inherent instability of its strained ring system.
The presence of a cyclopropyl ring introduces significant ring strain. For instance, the parent compound, cyclopropanol, is known to be highly unstable and prone to rearrangement reactions that open the three-membered ring[1]. The structure of 1-Cyclopropylcyclopropan-1-ol, with two such rings, suggests a potential for similar reactivity, which must be a primary consideration during its handling and disposal. While it is a valuable intermediate in organic synthesis, its waste cannot be treated as a simple alcohol[2][3].
Table 1: Chemical and Physical Properties of Related Cyclic Alcohols
| Property | 1-Cyclopropylpropan-1-ol | 1-Cyclopropylethanol |
| Molecular Formula | C₆H₁₂O[4] | C₅H₁₀O[2] |
| Molecular Weight | 100.16 g/mol [4][5] | 86.13 g/mol [2] |
| Physical Form | Liquid[5] | Liquid[2] |
| Storage Temperature | Room Temperature[5] | Room Temperature |
Table 2: GHS Hazard Profile for Structurally Similar Compounds
| Hazard Information | Data for 1-Cyclopropylpropan-1-ol & Other Flammable Alcohols |
| Pictogram(s) | GHS02 (Flame)[5] |
| Signal Word | Danger [5][6] |
| Hazard Statement(s) | H225: Highly flammable liquid and vapour. [5][6] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7][8] H335: May cause respiratory irritation.[7] |
| Precautionary Statement(s) | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5][6] P243: Take action to prevent static discharges.[5] P273: Avoid release to the environment. P280: Wear protective gloves/eye protection/face protection.[6][9] P403: Store in a well-ventilated place. P501: Dispose of contents/container to an approved waste disposal plant.[5] |
Personal Protective Equipment (PPE) and Safety Precautions
Given the flammability and potential for irritation, a stringent PPE protocol is mandatory at all stages of handling and disposal.
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.[10]
-
Body Protection: A flame-retardant lab coat is required. Ensure clothing fully covers exposed skin.
-
Work Area: All handling and disposal activities must be conducted within a certified chemical fume hood to control flammable vapors and prevent inhalation.[11] Ensure an ABC-type fire extinguisher and a safety shower/eyewash station are readily accessible.
Disposal Decision Workflow
The primary directive for the disposal of 1-Cyclopropylcyclopropan-1-ol is that it must be collected as hazardous chemical waste . Under no circumstances should this chemical be disposed of down the sanitary sewer. Its flammability and low water solubility pose a significant fire risk and environmental hazard.[11][12]
The following workflow provides a logical path for ensuring proper waste management from generation to pickup.
Caption: Disposal workflow for 1-Cyclopropylcyclopropan-1-ol waste.
Step-by-Step Waste Collection Protocol
Adherence to a standardized collection procedure is critical for ensuring safety and regulatory compliance.
-
Container Selection: Choose a waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[13] The container must have a tightly fitting screw cap to prevent the escape of flammable vapors.
-
Proper Labeling: The waste container must be clearly and accurately labeled before any waste is added.[14][15] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-Cyclopropylcyclopropan-1-ol"
-
The appropriate hazard identification (e.g., "Flammable," with the GHS flame pictogram)
-
The date of first waste addition.[14]
-
-
Waste Transfer:
-
Storage:
-
Final Disposal: Once the container is full, arrange for its collection by your institution’s certified hazardous waste management provider or Environmental Health & Safety (EHS) department.
Decontamination of Empty Containers
Empty containers that once held 1-Cyclopropylcyclopropan-1-ol must be decontaminated before being discarded or repurposed.
-
Initial Rinse: In a fume hood, rinse the container three times with a small amount of a suitable organic solvent, such as acetone or ethanol.
-
Rinsate Disposal: The rinsate from these washes is considered hazardous waste. It must be collected and added to your "Non-Halogenated Organic Waste" container.[17]
-
Final Wash: After the solvent rinses, wash the container with soap and water.
-
Container Disposal: Deface the original label completely. The clean, triple-rinsed container can now be disposed of in the appropriate solid waste stream (e.g., glass recycling).
Regulatory Compliance and Best Practices
All laboratory waste disposal is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a framework for "cradle-to-grave" management of hazardous waste.[14] It is imperative to consult and adhere to all local, state, and federal guidelines, in addition to your own institution's specific policies. Your EHS department is the ultimate authority and a critical resource for ensuring compliance.
Table 3: Summary of Disposal Best Practices
| Do | Do Not |
| ✓ Always wear appropriate PPE. | ✗ Never pour this chemical down the drain. |
| ✓ Handle and collect waste inside a fume hood. | ✗ Never leave a waste container open or un-labeled. |
| ✓ Segregate from incompatible chemicals. | ✗ Never mix with waste streams containing oxidizers or strong acids without consulting a compatibility chart. |
| ✓ Store waste in a flammable storage cabinet. | ✗ Never dispose of contaminated materials (gloves, wipes) in the regular trash. Collect them as solid hazardous waste. |
| ✓ Consult your EHS office with any questions. | ✗ Never exceed the 90% fill line on a liquid waste container. |
References
- 1-cyclopropylpropan-1-ol | 18729-46-9 - Sigma-Aldrich. (n.d.).
- Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager. (2024, December 31).
- A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11).
- 1-Cyclopropylpropan-1-ol | 18729-46-9 - MilliporeSigma. (n.d.).
- Material Safety Data Sheet - 1-Propanol. (2014, March 28).
- Laboratory Waste Disposal Guide | How to Dispose of Lab Waste - Business Waste. (2024, March 19).
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
- Cyclopropanol - Wikipedia. (n.d.).
- Safe Storage and Disposal of Chemicals in A Lab - Tion. (n.d.).
- 1-Cyclopropylpropan-1-ol | C6H12O | CID 10329254 - PubChem. (n.d.).
- CAS 765-42-4: 1-Cyclopropylethanol | CymitQuimica. (n.d.).
- SAFETY DATA SHEET - Vinylcyclopropane. (n.d.). Santa Cruz Biotechnology, Inc.
- SAFETY DATA SHEET. (2009, September 22).
- Chemical Waste Disposal Guidelines. (n.d.).
- Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.).
- SAFETY DATA SHEET - Cyclopropane. (2025, December 31).
- A Technical Guide to (1R)-1-Cyclopropylprop-2-yn-1-ol. (2025). BenchChem.
- 1-Cyclopropylprop-2-en-1-ol | C6H10O | CID 12774540 - PubChem. (n.d.).
- Student safety sheets 66 Higher alcohols - Cleapss. (2022).
Sources
- 1. Cyclopropanol - Wikipedia [en.wikipedia.org]
- 2. CAS 765-42-4: 1-Cyclopropylethanol | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Cyclopropylpropan-1-ol | C6H12O | CID 10329254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Cyclopropylpropan-1-ol | 18729-46-9 [sigmaaldrich.com]
- 6. louisville.edu [louisville.edu]
- 7. 1-Cyclopropylprop-2-en-1-ol | C6H10O | CID 12774540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. science.cleapss.org.uk [science.cleapss.org.uk]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 12. businesswaste.co.uk [businesswaste.co.uk]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. clinicallab.com [clinicallab.com]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 16. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 1-Cyclopropylcyclopropan-1-ol
The following technical guide details the Personal Protective Equipment (PPE) and operational safety protocols for handling 1-Cyclopropylcyclopropan-1-ol (CAS: 54251-80-8).
This guide is structured for research and scale-up environments, prioritizing "Universal Precautions" for high-strain organic intermediates where specific toxicological data may be incomplete.
Executive Safety Summary
1-Cyclopropylcyclopropan-1-ol (also known as 1,1'-bicyclopropyl-1-ol) is a strained bicyclic alcohol. While useful as a pharmacophore in drug discovery, its safety profile is defined by two critical factors:
-
Thermodynamic Instability: The presence of two cyclopropane rings introduces significant ring strain (~27.5 kcal/mol per ring). This creates a potential for rapid, exothermic ring-opening reactions, particularly under acidic conditions or thermal stress.
-
Chemical Reactivity: As a secondary alcohol with cyclic substituents, it shares hazard characteristics with Cyclopropanol and Dicyclopropylmethanol , including flammability and severe mucosal irritation.
Core Hazard Classifications (Predicted/Analog-Based):
-
Flammable Liquid (Category 3): Flash point likely <60°C.
-
Skin & Eye Irritant (Category 2/2A): High potential for lipid extraction and dermatitis.
-
Reactive Intermediate: Sensitivity to strong acids/bases.
Strategic PPE Selection Matrix
Table 1: PPE Specifications by Operational Scale
| Protective Layer | Analytical Scale (<100 mg) | Preparative Scale (>100 mg - 10 g) | Rationale & Technical Specs |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Face Shield (8-inch) + Splash Goggles | ANSI Z87.1+ rated. Standard safety glasses fail against liquid aerosols generated during syringe transfers. |
| Dermal (Hand) | Double Nitrile (Outer: 5 mil / 0.12mm) | Laminate / Barrier (e.g., Silver Shield®) | Cyclic alcohols permeate nitrile. Laminate offers >480 min breakthrough time. If dexterity requires nitrile, change every 15 mins. |
| Dermal (Body) | Lab Coat (100% Cotton/Nomex) | Chemical Apron (Tychem® or Neoprene) | Synthetic blends melt onto skin during flash fires. Use fire-resistant (FR) lab coats for flammable liquids. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood + Standby Respirator | Primary containment is engineering control. Respirator (OV/P95) only for spill cleanup outside the hood. |
Operational Handling Workflows
3.1 Storage & Stability
-
Temperature: Store at 2–8°C . Cold storage minimizes the kinetic energy available for spontaneous ring-opening or oxidation.
-
Atmosphere: Store under Argon or Nitrogen . The cyclopropyl moiety is susceptible to radical oxidation.
-
Container: Borosilicate glass with Teflon-lined caps. Avoid metal containers which may catalyze decomposition.
3.2 Reaction Setup (The "Self-Validating" Protocol)
To ensure safety, the reaction setup must inherently prevent runaway conditions.
-
Inerting: Purge the reaction vessel with
or Argon for 15 minutes before introducing the reagent. -
Solvent Selection: Use anhydrous, non-acidic solvents (e.g., THF, Diethyl Ether). Avoid halogenated solvents if Lewis acids are present, as this can trigger violent ring opening.
-
Addition Rate: Add 1-Cyclopropylcyclopropan-1-ol dropwise. Monitor internal temperature; a rise of >5°C indicates an accumulation of unreacted reagent (induction period). Stop addition immediately if this occurs.
3.3 Quenching & Work-up
-
Risk: Acidic quenches (e.g., HCl) can shatter the cyclopropane rings, releasing heat.
-
Protocol: Use a buffered quench (e.g., Saturated
or Phosphate buffer pH 7) at 0°C .
Emergency Response Logic
In the event of a spill or exposure, immediate decision-making is critical.[1] The following workflow visualizes the response logic for a researcher in the lab.
Figure 1: Decision logic for spill response. Note that acetone is avoided during cleaning to prevent forming explosive peroxides with any residual cyclic intermediates.
Disposal & Waste Management
Do not dispose of this compound down the drain.[2] Its lipophilicity allows it to persist in aquatic environments, and its flammability poses a sewer explosion risk.[3]
-
Segregation: Collect in a dedicated "Flammable Organic - Non-Halogenated" waste stream.
-
Labeling: Clearly label the waste container with "Strained Cyclic Alcohol - Flammable" . This alerts waste management personnel to the potential for pressure buildup if the container is subjected to heat.
-
Deactivation (Optional for Scale-up): For large quantities (>50g), consult a safety officer about controlled chemical oxidation (e.g., dilute bleach) to break the ring structure before disposal, though this is generally not required for analytical amounts.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 84336, Dicyclopropylmethanol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA) . Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
